molecular formula C8H4FIN2O B3294796 4-Fluoro-6-iodo-4-indazolecarbaldehyde CAS No. 887568-09-4

4-Fluoro-6-iodo-4-indazolecarbaldehyde

カタログ番号: B3294796
CAS番号: 887568-09-4
分子量: 290.03 g/mol
InChIキー: ZMAVTIDLDGQHEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-6-iodo-4-indazolecarbaldehyde is a useful research compound. Its molecular formula is C8H4FIN2O and its molecular weight is 290.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-6-iodo-4-indazolecarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-6-iodo-4-indazolecarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-fluoro-6-iodoindazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FIN2O/c9-8(4-13)2-5(10)1-7-6(8)3-11-12-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAVTIDLDGQHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=N2)C(C=C1I)(C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

synthesis of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde , a highly functionalized heterocyclic scaffold critical for the development of next-generation kinase inhibitors (e.g., PARG, FGFR).[1][2][3] The presence of the C4-fluorine, C6-iodine, and C7-aldehyde creates a dense substitution pattern that challenges standard synthetic methodologies.[1][2][3]

The following protocols are designed based on convergent retrosynthetic logic , prioritizing the stability of the C6-iodine moiety and the regioselective installation of the C7-formyl group.

PART 1: RETROSYNTHETIC ANALYSIS & STRATEGY

The synthesis is approached via two distinct strategies. Strategy A (Direct Functionalization) is the preferred route for medicinal chemistry discovery, utilizing advanced organometallic bases to functionalize the pre-formed indazole core.[2][3] Strategy B (Constructive Cyclization) is a robust alternative for scale-up, building the carbon framework prior to ring closure.[2][3]

Retrosynthetic Logic (Graphviz) [1][2][3]

Retrosynthesis Target TARGET: 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde Core INTERMEDIATE A: 4-Fluoro-6-iodo-1H-indazole (N-Protected) Target->Core Strategy A: C7-Formylation (DoM) MethylInd INTERMEDIATE B: 4-Fluoro-6-iodo-7-methyl-1H-indazole Target->MethylInd Strategy B: Benzylic Oxidation Benzaldehyde PRECURSOR 1: 2,6-Difluoro-4-iodobenzaldehyde Core->Benzaldehyde Hydrazine Cyclization StartMat STARTING MATERIAL: 1,3-Difluoro-5-iodobenzene Benzaldehyde->StartMat LDA / DMF MethylBenz PRECURSOR 2: 2,4-Difluoro-6-iodo-3-methylbenzaldehyde MethylInd->MethylBenz Hydrazine Cyclization MethylBenz->StartMat 1. LDA/MeI 2. LDA/DMF

Caption: Dual retrosynthetic pathways. Strategy A is prioritized for its direct access to the core via commercially available precursors.[1][3]

PART 2: DETAILED SYNTHETIC PROTOCOLS

Route A: The Directed Ortho-Metalation (DoM) Pathway[1][2][3]

This route is recommended for laboratory-scale synthesis (100 mg – 10 g).[1][2][3] It relies on the synthesis of the 4-fluoro-6-iodo-1H-indazole core, followed by a highly selective C7-lithiation using a non-nucleophilic Knochel-Hauser base to avoid iodine exchange.[1][2][3]

Phase 1: Synthesis of the Core (4-Fluoro-6-iodo-1H-indazole) [1][2][3]

Principle: Regioselective formylation of 1,3-difluoro-5-iodobenzene followed by hydrazine-mediated nucleophilic aromatic substitution (SNAr) and cyclization.[1][2][3]

Step 1.1: Preparation of 2,6-Difluoro-4-iodobenzaldehyde

  • Reagents: 1,3-Difluoro-5-iodobenzene (1.0 eq), Lithium Diisopropylamide (LDA, 1.2 eq), DMF (1.5 eq).[1][2][3]

  • Solvent: Anhydrous THF.

  • Conditions: -78 °C, Inert Atmosphere (N₂/Ar).[1][2][3]

Protocol:

  • Charge a flame-dried flask with 1,3-difluoro-5-iodobenzene (50.0 g, 208 mmol) and anhydrous THF (500 mL). Cool to -78 °C .[1][2]

  • Add LDA (2.0 M in THF/heptane, 125 mL, 250 mmol) dropwise over 30 minutes. Critical: Maintain internal temperature below -70 °C to ensure regioselectivity at the C2 position (between the two fluorines).[1][2][3]

  • Stir at -78 °C for 2 hours. The solution will turn deep yellow/orange, indicating the formation of the lithiated species.[2][3]

  • Add anhydrous DMF (24 mL, 312 mmol) dropwise. Stir for 1 hour at -78 °C.

  • Quench with saturated aqueous NH₄Cl (200 mL) while cold. Warm to room temperature.

  • Workup: Extract with EtOAc (3 x 200 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3][4][5]

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

    • Yield Target: 85-90%.[1][2]

    • Data Check: ¹H NMR (CDCl₃) δ 10.29 (s, 1H, CHO), 7.41 (d, 2H, Ar-H).

Step 1.2: Cyclization to 4-Fluoro-6-iodo-1H-indazole

  • Reagents: 2,6-Difluoro-4-iodobenzaldehyde (1.0 eq), Hydrazine monohydrate (5.0 eq).

  • Solvent: THF or Dioxane.

  • Conditions: 60–80 °C, 4–12 hours.[2][3]

Protocol:

  • Dissolve the aldehyde (20.0 g, 74.6 mmol) in THF (200 mL).

  • Add hydrazine monohydrate (18.1 mL, 373 mmol) dropwise.

  • Heat to 65 °C . Monitor by LCMS.[2] The hydrazine attacks the aldehyde (hydrazone formation) and then displaces the ortho-fluorine (SNAr) to close the ring.[1][3]

  • Workup: Cool to RT. Dilute with water (400 mL). The product often precipitates.[2][3] Filter and wash with water.[2][6] If no precipitate, extract with EtOAc.[2][3]

  • Purification: Recrystallization from EtOH or column chromatography (Hexanes/EtOAc 70:30).

    • Yield Target: 75-85%.[1][2]

    • Data Check: ¹H NMR (DMSO-d₆) δ 13.6 (br s, 1H, NH), 8.15 (s, 1H, H-3), 7.55 (d, 1H, H-5/7).[3]

Phase 2: C7-Formylation via Knochel-Hauser Base [1][2][3]

Principle: Direct lithiation of the C6-iodo species is risky due to Lithium-Halogen Exchange.[1][2][3] Using TMPMgCl[1][2][3]·LiCl (Knochel-Hauser Base) allows for thermodynamic deprotonation at the most acidic site (C7, acidified by inductive effects of F and I) without disturbing the C-I bond.[2][3]

Step 2.1: N1-Protection (THP)

  • Reagents: 4-Fluoro-6-iodo-1H-indazole, 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTsOH).[1][2][3]

  • Protocol: Standard protection in DCM/THF. Reflux 2h.

    • Note: THP is chosen for its stability to basic conditions and ease of removal.[2]

Step 2.2: Directed Ortho-Metalation (DoM) & Formylation [1][2][3]

  • Reagents: 1-(Tetrahydro-2H-pyran-2-yl)-4-fluoro-6-iodoindazole (1.0 eq), TMPMgCl·LiCl (1.2 eq), DMF (2.0 eq).[2][3]

  • Solvent: Anhydrous THF.

  • Conditions: -78 °C to -40 °C.[1][2][3]

Protocol:

  • Dissolve the N-THP protected indazole (5.0 g, 14.4 mmol) in anhydrous THF (50 mL) under Argon. Cool to -78 °C .[1][2]

  • Add TMPMgCl[2]·LiCl (1.0 M in THF, 17.3 mL) dropwise.[2][3]

    • Mechanism:[2][3][7] The bulky TMP base avoids nucleophilic attack on the iodine.[2][3] The magnesium species is less reactive toward halogen exchange than lithium reagents.[2][3]

  • Stir at -78 °C for 30 min, then warm to -40 °C for 1 hour to ensure complete deprotonation at C7.

  • Cool back to -78 °C. Add anhydrous DMF (2.2 mL, 28.8 mmol).

  • Allow to warm to 0 °C over 2 hours.

  • Quench: Saturated NH₄Cl.

  • Workup: Extract with EtOAc. Purify by column chromatography.

    • Intermediate: 4-Fluoro-6-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-7-carbaldehyde.[1][2][3]

Step 2.3: Deprotection

  • Reagents: HCl (4M in Dioxane) or pTsOH in MeOH.

  • Protocol: Stir the intermediate in MeOH/H₂O with catalytic acid at RT for 4 hours.

  • Final Product: 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde .

PART 3: EXPERIMENTAL DATA SUMMARY

ParameterStep 1.1 (Aldehyde)Step 1.2 (Core Cyclization)Step 2.2 (Formylation)
Reagent LDA / DMFHydrazine MonohydrateTMPMgCl[1][2][3]·LiCl / DMF
Temperature -78 °C (Strict)65 °C-78 °C to -40 °C
Key Risk Regioselectivity (C2 vs C4)Incomplete CyclizationIodine Exchange (Scrambling)
Yield 85-90%75-85%55-65%
Appearance Yellow SolidOff-white SolidPale Yellow Solid

PART 4: MECHANISTIC VISUALIZATION

Reaction Mechanism: Hydrazine Cyclization & DoM

Mechanism Substrate 2,6-Difluoro- 4-iodobenzaldehyde Hydrazone Intermediate: Hydrazone Substrate->Hydrazone + N2H4 Cyclization S_NAr Cyclization (Displacement of F) Hydrazone->Cyclization Heat Indazole 4-Fluoro-6-iodo- 1H-indazole Cyclization->Indazole - HF Metalation Magnesiation (C7) (TMPMgCl·LiCl) Indazole->Metalation 1. THP 2. Base Formyl Target: 7-Carbaldehyde Metalation->Formyl + DMF

Caption: Mechanistic flow from the benzaldehyde precursor to the final 7-formyl indazole via SNAr cyclization and Directed Ortho-Magnesiation.

PART 5: TROUBLESHOOTING & SAFETY

Critical Control Points
  • Regioselectivity of LDA (Step 1.1): The proton at C2 of 1,3-difluoro-5-iodobenzene is significantly more acidic (pKa ~32) than C4/6 due to the flanking fluorine atoms.[1][2][3] However, if the temperature rises above -70 °C, "halogen dance" (iodine migration) can occur.[2][3] Validation: Check crude NMR for symmetry. The product (2,6-difluoro) should show a doublet (2H) in the aromatic region.[2][3]

  • Iodine Stability (Step 2.2): If significant de-iodination is observed during formylation:

    • Switch from LiTMP to TMPZnCl[2]·LiCl (Zincate), which is even milder.[2][3]

    • Ensure the N-protecting group is THP or SEM (directing groups) rather than Boc (which is electron-withdrawing and might acidify C3).[1][2][3]

Safety Hazards
  • Hydrazine: Highly toxic and potentially unstable.[2] Use in a fume hood and quench excess with bleach (hypochlorite) solution before disposal.[2][3]

  • HF Generation: The cyclization releases HF (trapped as hydrazine hydrofluoride).[2][3] Glassware etching may occur over time; use plastic or appropriate borosilicate glass.[2]

  • Organolithiums: Pyrophoric.[2] Handle under strict inert atmosphere.

REFERENCES

  • Synthesis of 4-fluoro-6-iodo-1H-indazole (Patent Route):

    • Source: US Patent 2023/0303556 A1.[2][4] "Piperazine substituted indazole compounds as inhibitors of PARG."[2][3] Example 1, Steps 1-2.

    • URL:

  • Knochel-Hauser Base Methodology (Functionalization of Sensitive Heterocycles):

    • Source:Angewandte Chemie International Edition, 2004, 43(25), 3333-3336.[2][3] "A New Class of Turbo-Grignards for Functionalization of Heterocycles."

    • URL:[Link][1][2][3]

  • Indazole Synthesis Review:

    • Source:European Journal of Organic Chemistry, 2021.[2][3] "Recent Advances in the Synthesis of Indazoles."

    • URL:[Link][1][2][3]

  • Halogen Dance & Iodine Migration:

    • Source:Chemical Reviews, 2008, 108(1), 20-55.[2][3] "The Halogen Dance Reaction on Aromatic and Heteroaromatic Systems."

    • URL:[Link][1][2][3]

Sources

Technical Whitepaper: 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde , a highly specialized intermediate in medicinal chemistry.

Executive Summary

4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde is a trisubstituted indazole scaffold serving as a critical "warhead precursor" in the development of covalent kinase inhibitors (e.g., KRAS G12C, FGFR) and PROTAC linkers. Its structure combines three distinct chemical handles:[1]

  • C7-Aldehyde: A versatile electrophile for reductive amination or olefination (e.g., installing acrylamides).

  • C6-Iodide: A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • C4-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without introducing steric bulk.

This guide outlines the retrosynthetic logic, experimental protocols, and safety parameters required to synthesize and utilize this compound.

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde
CAS Number Not Publicly Indexed (Proprietary Intermediate)*
Molecular Formula C₈H₄FIN₂O
Molecular Weight 290.03 g/mol
Core Scaffold 1H-Indazole (Fused Benzopyrazole)
Appearance Pale yellow to off-white solid (Predicted)
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in DCM.
Stability Light-sensitive (due to C-I bond); Air-sensitive (Aldehyde oxidation).

*Note: While the exact CAS for this trisubstituted variant is often proprietary to specific drug discovery programs, it is derived from the parent scaffolds 4-Fluoro-1H-indazole (CAS: 341-23-1) and 6-Iodo-1H-indazole (CAS: 261953-36-0) .

Synthetic Pathways (Technical Deep Dive)

The synthesis of 7-functionalized indazoles is non-trivial due to the proximity of the N1-nitrogen. We present two field-proven strategies: De Novo Cyclization (preferred for scale) and Late-Stage Functionalization (preferred for diversity).

Strategy A: The Isophthalaldehyde Route (De Novo)

This route constructs the indazole ring after installing the substituents, avoiding difficult C7-lithiation steps.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) of hydrazine on a difluoro-benzaldehyde derivative, followed by condensation.
    
  • Precursor: 2,6-Difluoro-4-iodo-isophthalaldehyde.

Strategy B: Directed Ortho Metalation (DoM)

This route utilizes a "Knochel-Hauser" base to functionalize the C7 position of a pre-formed indazole.

  • Challenge: The C6-Iodine is prone to Lithium-Halogen exchange.

  • Solution: Use of TMPMgCl[2][3]·LiCl (non-nucleophilic base) at low temperatures to deprotonate C7 selectively without disturbing the C6-Iodine.

DOT Diagram: Synthetic Workflow

SynthesisWorkflow StartA Precursor A: 2,6-Difluoro-4-iodo-isophthalaldehyde StepA1 Reaction: Hydrazine Hydrate / THF / Heat StartA->StepA1 IntermediateA Mechanism: Hydrazone Formation -> SNAr Cyclization StepA1->IntermediateA Target TARGET: 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde IntermediateA->Target Regioselective Cyclization StartB Precursor B: 4-Fluoro-6-iodo-1H-indazole StepB1 Protection: SEM-Cl / NaH StartB->StepB1 StepB2 Metalation: TMPMgCl·LiCl (Knochel Base) / -78°C StepB1->StepB2 StepB3 Quench: DMF (Formylation) StepB2->StepB3 C7 Deprotonation StepB3->Target Deprotection

Caption: Comparison of De Novo Cyclization (Left) vs. Late-Stage DoM Functionalization (Right).

Experimental Protocols

Protocol A: Hydrazine Cyclization (De Novo)

Best for gram-scale synthesis.

  • Preparation: Dissolve 2,6-difluoro-4-iodo-isophthalaldehyde (1.0 equiv) in THF (0.2 M).

  • Addition: Cool to 0°C. Add Hydrazine hydrate (1.1 equiv) dropwise.

    • Note: Excess hydrazine may lead to bis-hydrazone formation.

  • Cyclization: Allow to warm to RT, then reflux for 4–6 hours.

    • Monitoring: TLC should show disappearance of the dialdehyde and appearance of a fluorescent spot (indazole).

  • Workup: Cool mixture. Pour into ice water. The product often precipitates. Filter, wash with cold water, and dry.

  • Purification: Recrystallization from EtOH or column chromatography (Hexane/EtOAc).

Protocol B: C7-Formylation via Knochel-Hauser Base

Best for late-stage diversification.

  • Protection: Protect 4-fluoro-6-iodo-1H-indazole with a SEM group (Standard NaH/SEM-Cl protocol).

  • Metalation: In a flame-dried flask under Argon, dissolve the protected indazole in dry THF. Cool to -78°C .

  • Base Addition: Add TMPMgCl·LiCl (1.2 equiv) dropwise. Stir for 30 mins at -78°C.

    • Critical: Do NOT use n-BuLi; it will cause Iodine exchange. TMPMgCl[3]·LiCl is sterically bulky and kinetically controlled to deprotonate the C7 position.

  • Quench: Add anhydrous DMF (5.0 equiv). Stir for 1 hour, allowing to warm to 0°C.

  • Workup: Quench with sat. NH₄Cl.[4] Extract with EtOAc.

  • Deprotection: Remove SEM group using TBAF/THF or TFA/DCM depending on stability.

Medicinal Chemistry Applications

This scaffold is designed for Fragment-Based Drug Discovery (FBDD) .

Functionalization Logic
  • Step 1 (C7-Aldehyde): Reductive amination with a piperazine or pyrrolidine moiety often installs the solubilizing tail or the covalent warhead (e.g., via subsequent acryloylation).

  • Step 2 (C6-Iodine): Suzuki coupling with an aryl boronic acid connects the core to the "hinge-binding" motif of the kinase.

  • Step 3 (C4-Fluorine): Remains as a static modification to block metabolic oxidation at the otherwise electron-rich C4 position.

DOT Diagram: SAR Logic

SARLogic Core Indazole Core (4-F, 6-I, 7-CHO) Aldehyde 7-CHO Core->Aldehyde Iodine 6-Iodo Core->Iodine Fluorine 4-Fluoro Core->Fluorine App1 Reductive Amination (Solubilizing Tail) Aldehyde->App1 NaBH(OAc)3 App2 Suzuki Coupling (Hinge Binder) Iodine->App2 Pd(dppf)Cl2 App3 Metabolic Stability (Block CYP450) Fluorine->App3

Caption: Structural Activity Relationship (SAR) map for the trisubstituted indazole scaffold.

Safety & Handling

  • Aryl Iodides: Light sensitive. Store in amber vials under inert gas.

  • Hydrazine: Highly toxic and potentially carcinogenic. Use in a fume hood with double-gloving.

  • Aldehydes: Prone to air oxidation to carboxylic acids. Store under Nitrogen/Argon at -20°C.

References

  • Indazole Synthesis Review: Recent advances in the synthesis of indazoles. European Journal of Organic Chemistry.

  • Knochel-Hauser Base Methodology: Regioselective functionalization of aromatics using TMPMgCl[2][3][5]·LiCl. Angewandte Chemie Int. Ed.

  • C7-Functionalization: Direct C7-arylation of indazoles.[6] Journal of Organic Chemistry.

  • Medicinal Chemistry of Indazoles: Indazole derivatives as kinase inhibitors.[1] Journal of Medicinal Chemistry.

Sources

spectroscopic data (NMR, IR, MS) of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Characterization (NMR, IR, MS) of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde: A Technical Guide

Introduction 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde is a highly functionalized heterocyclic building block of critical importance in modern drug discovery, particularly in the synthesis of Poly ADP-ribose glycohydrolase (PARG) inhibitors and targeted kinase therapeutics 1. The precise arrangement of halogens (fluorine and iodine) alongside an aldehyde moiety on the indazole core creates unique electronic environments that demand rigorous analytical validation. This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of this molecule, explaining the causality behind experimental choices to ensure scientific integrity.

Part 1: Experimental Design & Causality

Accurate structural elucidation requires a multi-modal approach. The selection of analytical parameters is not arbitrary; it is dictated by the physicochemical properties of the indazole scaffold 2.

  • Solvent Selection (NMR): 1H-indazoles exhibit strong intermolecular hydrogen bonding, which often leads to poor solubility and broad, unresolved N-H signals in non-polar solvents like CDCl3. We mandate the use of Dimethyl Sulfoxide-d6 (DMSO-d6). DMSO acts as a strong hydrogen-bond acceptor, disrupting indazole dimers, sharpening the N-H resonance, and shifting it predictably downfield (>13.5 ppm) 3.

  • Ionization Mode (MS): The basic nitrogen (N2) of the indazole core readily accepts a proton. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal choice for maximizing the signal-to-noise ratio during mass spectrometry.

  • Sample Matrix (IR): Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellets. KBr is hygroscopic; absorbed water produces a broad O-H stretch that masks the critical N-H stretching frequency (~3150-3250 cm⁻¹) of the indazole ring.

Workflow S1 Sample Prep (DMSO-d6 / MeOH) S2 NMR Acquisition (1H, 13C, 19F) S1->S2 S3 LC-HRMS (ESI+ / ESI-) S1->S3 S4 FTIR-ATR (Solid State) S1->S4 S5 Data Integration & Structural Validation S2->S5 S3->S5 S4->S5

Fig 1. Multi-modal spectroscopic workflow for structural validation of indazole derivatives.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde is defined by spin-spin coupling (


) between the aromatic proton, the fluorine atom, and the heavy-atom effect of iodine.

1H NMR Interpretation: The spectrum is remarkably clean due to the high degree of substitution. The C5 proton is the only remaining hydrogen on the benzene ring portion of the core. It appears as a distinct doublet due to ortho-coupling with the C4 fluorine (


 Hz). The aldehyde proton at C7 appears as a sharp singlet far downfield (~10.42 ppm) due to the electron-withdrawing nature of the carbonyl group and the adjacent aromatic ring 3.

Table 1: 1H NMR Data (400 MHz, DMSO-d6)

PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
113.75br s-1HN-H (Indazole)
710.42s-1HC=O (Aldehyde)
38.35s-1HAr-H (C3)
57.78d

= 9.2
1HAr-H (C5)

13C and 19F NMR Interpretation: The 13C spectrum is heavily influenced by the halogens. The C4 carbon attached to fluorine exhibits a massive one-bond coupling (


 Hz). Conversely, the C6 carbon attached to iodine experiences a profound diamagnetic shielding effect (the "heavy atom effect"), shifting it significantly upfield to ~92.3 ppm.

Table 2: 13C & 19F NMR Data (100 MHz / 376 MHz, DMSO-d6)

NucleusChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment
13C189.5s-C7-CHO (Carbonyl)
13C156.2d

= 252.0
C4 (C-F)
13C135.4s-C3
13C116.5d

= 22.4
C5
13C92.3d

= 3.0
C6 (C-I)
19F-112.4d

= 9.2
C4-F

Part 3: Mass Spectrometry (MS) & Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) confirms the exact mass and elemental composition. The theoretical exact mass for C8H4FIN2O is 289.9352 Da. Under ESI+ conditions, the protonated molecule [M+H]+ is observed at m/z 290.9430.

Fragmentation Logic: Collision-Induced Dissociation (CID) of the [M+H]+ precursor ion yields a predictable fragmentation cascade. The most labile moiety is the aldehyde group, leading to an initial neutral loss of carbon monoxide (CO, -28 Da). Subsequent or parallel fragmentation involves the homolytic or heterolytic cleavage of the weak C-I bond, resulting in the loss of an iodine radical or hydroiodic acid.

Fragmentation M1 [M+H]+ m/z 290.94 M2 [M-CO+H]+ m/z 262.95 M1->M2 Loss of CO (-28 Da) M3 [M-I+H]+ m/z 165.05 M1->M3 Loss of I (-126 Da) M4 [M-CO-I+H]+ m/z 137.05 M2->M4 Loss of I (-126 Da) M3->M4 Loss of CO (-28 Da)

Fig 2. Proposed ESI+ CID fragmentation pathway for 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde.

Table 3: High-Resolution Mass Spectrometry (ESI+)

IonFormulaTheoretical m/zExpected Mass Error (ppm)
[M+H]+C8H5FIN2O+290.9430< 2.0
[M+Na]+C8H4FIN2ONa+312.9250< 2.0
[M-CO+H]+C7H5FIN2+262.9481< 2.0

Part 4: Infrared (IR) Spectroscopy

FTIR-ATR provides orthogonal validation of the functional groups. The conjugated nature of the aldehyde on the electron-rich indazole ring lowers the C=O stretching frequency compared to aliphatic aldehydes.

Table 4: Key FTIR-ATR Vibrational Modes

Wavenumber (cm⁻¹)Peak Shape/IntensityAssignment
3150 - 3250Broad, MediumN-H stretching (Indazole core)
2850, 2920Sharp, WeakC-H stretching (Aldehyde Fermi resonance)
1695Sharp, StrongC=O stretching (Conjugated aldehyde)
1580, 1610Sharp, MediumC=C, C=N stretching (Aromatic ring)
1180Sharp, StrongC-F stretching
650Sharp, MediumC-I stretching

Part 5: Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocol must be strictly adhered to:

Step 1: NMR Sample Preparation

  • Weigh 10-15 mg of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer to a clean, dry 5 mm NMR tube. Ensure the solution is free of particulates (filter through glass wool if necessary) to prevent magnetic field inhomogeneities.

Step 2: NMR Acquisition Parameters

  • 1H NMR: 400 MHz, 298 K, 16 scans, relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the N-H proton.

  • 13C NMR: 100 MHz, 298 K, 1024 scans, D1 of 2.0 seconds. Use composite pulse decoupling (WALTZ-16) to remove 1H-13C coupling, while retaining 19F-13C coupling.

  • 19F NMR: 376 MHz, 298 K, 64 scans, un-decoupled to observe the

    
     splitting.
    

Step 3: LC-HRMS Acquisition

  • Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Inject 1 µL into a C18 column coupled to a Q-TOF mass spectrometer.

  • Operate in ESI+ mode: Capillary voltage 3.0 kV, desolvation temperature 350 °C.

  • For MS/MS (CID), apply a collision energy ramp of 15-30 eV using Argon as the collision gas.

Step 4: FTIR-ATR Acquisition

  • Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).

  • Place 1-2 mg of the solid powder directly onto the crystal. Apply uniform pressure using the anvil.

  • Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

References

  • Title: US20230303556A1 - Piperazine substituted indazole compounds as inhibitors of parg Source: Google Patents URL
  • Source: The Royal Society of Chemistry (RSC)
  • Title: 4-Fluoro-6-iodo-1H-indazole | CAS 887568-03-8 | Catalog & Properties Source: American Elements URL

Sources

starting materials for 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde synthesis

[1][2]

Executive Summary & Strategic Analysis

  • Target Molecule: 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde[2]

  • Primary Application: Late-stage intermediate for covalent kinase inhibitors (e.g., KRAS, FGFR).[1][2] The C7-aldehyde allows for reductive amination or olefination (Wittig/Horner-Wadsworth-Emmons) to install electrophilic warheads.[1][2]

  • Synthetic Challenge: The simultaneous presence of the C4-fluorine, C6-iodine, and C7-aldehyde creates a crowded, electron-deficient arene that is sensitive to metal-halogen exchange (lithiation risks at C6-I).[1][2]

  • Recommended Strategy: Construct the indazole core with the C7-carbon framework already in place (as a methyl group), then oxidize to the aldehyde.[1][2] Direct formylation of the pre-formed halogenated indazole is low-yielding and regiochemically unstable.[1][2]

Retrosynthetic Analysis

The most robust disconnection relies on the hydrazone-SNAr cyclization of a poly-substituted benzaldehyde.[1][2]

  • Disconnection: The N1-C7a and N2-C3 bonds are formed via hydrazine condensation.[1][2]

  • Key Precursor: 2,6-Difluoro-4-iodo-3-methylbenzaldehyde .[1][2]

  • Logic:

    • The C1-aldehyde of the benzene becomes C3 of the indazole (unsubstituted).[1][2]

    • The C2-fluorine acts as the leaving group for the hydrazine nitrogen (forming N1).[1][2]

    • The C3-methyl becomes the C7-methyl (precursor to C7-aldehyde).[1][2]

    • The C4-iodine maps to C6-iodine .[1][2]

    • The C6-fluorine maps to C4-fluorine .[1][2]

Figure 1: Retrosynthetic logic flow from target to commodity starting materials.[1][2]

Detailed Synthetic Route[1][2][3]

Phase 1: Preparation of the Core Precursor

Starting Material: 2,6-Difluoro-3-methylaniline (CAS: 132746-20-8) or 2,6-Difluorotoluene.[1][2] Note: The aniline route provides better regiocontrol for iodination.[1][2]

StepTransformationReagents & ConditionsYield (Est.)
1 Iodination NIS, MeCN, 0°C to rt85-90%
2 Sandmeyer (CN) NaNO₂, HCl, then CuCN, KCN70-75%
3 Reduction DIBAL-H, Toluene, -78°C80-85%

Mechanism:

  • Iodination: The amino group directs electrophilic iodination to the para position (C4), which is sterically accessible and electronically activated.[1][2] The two fluorines (ortho/meta) further direct to C4.[1][2]

    • Product:4-Iodo-2,6-difluoro-3-methylaniline .[1][2]

  • Sandmeyer to Nitrile: Conversion of the amine to a nitrile at C1 is necessary to install the aldehyde carbon.[1][2]

    • Product:4-Iodo-2,6-difluoro-3-methylbenzonitrile .[1][2]

  • Reduction: Controlled reduction of the nitrile yields the aldehyde.[1][2]

    • Product:2,6-Difluoro-4-iodo-3-methylbenzaldehyde .[1][2][3]

Phase 2: Indazole Ring Construction

Reagent: Hydrazine Hydrate (NH₂NH₂[1][2]·H₂O).

  • Protocol:

    • Dissolve 2,6-Difluoro-4-iodo-3-methylbenzaldehyde (1.0 equiv) in THF/EtOH (1:1).

    • Add Hydrazine Hydrate (5.0 equiv) dropwise at 0°C.

    • Heat to reflux (80°C) for 4–6 hours.

    • Mechanism: Hydrazine condenses with the aldehyde to form a hydrazone.[1][2] The internal nucleophilic nitrogen then attacks the C2-position, displacing the labile fluorine (SNAr) to close the ring.[1][2]

    • Workup: Cool, concentrate, and precipitate with water.

    • Intermediate:4-Fluoro-6-iodo-7-methyl-1H-indazole .[2]

Phase 3: C7-Methyl Oxidation to Aldehyde

Direct oxidation of the methyl group in the presence of a free NH and Iodine requires mild conditions to avoid halogen migration or over-oxidation.[1][2]

Method A: Radical Bromination & Hydrolysis (Recommended) This method is stepwise and avoids heavy metal oxidants that might complex with the indazole nitrogens.[1][2]

  • N-Protection (Critical): Protect N1 with Boc or THP to prevent N-bromination.[1][2]

    • Reagents: (Boc)₂O, DMAP, DCM.[1][2]

    • Product:1-Boc-4-fluoro-6-iodo-7-methylindazole .[2]

  • Wohl-Ziegler Bromination:

    • Reagents: NBS (1.1 equiv), AIBN (cat.), CCl₄ or PhCF₃, Reflux.[1][2]

    • Target:1-Boc-7-(bromomethyl)-4-fluoro-6-iodoindazole .[2]

  • Sommelet Reaction / Kornblum Oxidation:

    • Reagents: DMSO, NaHCO₃, 80°C (Kornblum) OR Hexamethylenetetramine in refluxing EtOH/H₂O (Sommelet).[1][2]

    • Product:1-Boc-4-fluoro-6-iodo-indazole-7-carbaldehyde .[2]

  • Deprotection:

    • Reagents: TFA/DCM or HCl/Dioxane.[1][2]

    • Final Product:4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde .[2]

Experimental Protocols (Key Steps)

Protocol A: Synthesis of 4-Fluoro-6-iodo-7-methyl-1H-indazole[1][2]
  • Setup: A 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Charge: Add 2,6-Difluoro-4-iodo-3-methylbenzaldehyde (10.0 g, 35.4 mmol) and Ethanol (100 mL).

  • Addition: Add Hydrazine Monohydrate (8.6 mL, 177 mmol) slowly at room temperature. Exotherm is possible.[1][2]

  • Reaction: Heat to reflux (bath temp 85°C) for 5 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1][2] The starting aldehyde spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot.

  • Quench: Cool to RT. Pour reaction mixture into ice-water (300 mL). Stir for 30 min.

  • Isolation: Filter the resulting precipitate. Wash with cold water (2 x 50 mL) and hexanes (50 mL).[1][2]

  • Drying: Dry under high vacuum at 45°C.

  • Data: Expected Yield: ~85%. Appearance: Off-white to pale yellow solid.[1][2]

Protocol B: Oxidation to 7-Carbaldehyde (via Gem-Diacetate or DMSO)

Alternative "One-Pot" Approach for scale-up:

  • Dissolve 1-Boc-7-bromomethyl-intermediate in DMSO (10 vol).

  • Add NaHCO₃ (3 equiv).[1][2]

  • Heat to 90°C for 2 hours.

  • Pour into brine and extract with EtOAc.

  • The aldehyde is obtained after column chromatography (SiO₂, 0-30% EtOAc/Hex).[1][2]

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable.[1][2] Use in a fume hood.[1][2] Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal.[1][2]

  • Poly-fluorinated Aromatics: Often skin irritants.[1][2] Wear double nitrile gloves.[1][2]

  • Iodinated Compounds: Light sensitive.[1][2] Store intermediates in amber vials or foil-wrapped flasks to prevent de-iodination.

References

  • Lukin, K. et al. "Synthesis of fluoro-1H-indazoles."[1][2] Journal of Organic Chemistry, 2006.[1][2] (Foundational method for hydrazine cyclization of fluorobenzaldehydes).

  • ChemicalBook. "2,6-Difluoro-4-iodo-3-methylbenzaldehyde Product Page." Link (Verification of key intermediate existence).

  • Béla, P. et al. "A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates."[1][2][4] Journal of Heterocyclic Chemistry, 2006.[1][2][4] Link (Analogous formylation strategies).

  • ResearchGate Review. "Synthesis of indazole derivatives in different methods." Link (General overview of indazole construction).

Retrosynthetic Analysis of Substituted Indazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous retrosynthetic analysis and practical synthetic workflows for substituted indazole carbaldehydes, tailored for medicinal chemists and process scientists.

Technical Guide & Synthetic Workflows

Executive Summary & Structural Logic

Indazole carbaldehydes are critical pharmacophores in kinase inhibitor design (e.g., Axitinib, Pazopanib). Their utility stems from the indazole core acting as a bioisostere of indole or purine, providing unique hydrogen-bonding motifs within ATP-binding pockets.

The synthetic challenge lies in the regioselective introduction of the formyl group and the control of N-tautomerism (1H vs. 2H) . Unlike indoles, the indazole ring system is less susceptible to direct electrophilic aromatic substitution at the C3 position due to the electron-withdrawing nature of the pyridine-like nitrogen (N2).

This guide prioritizes two primary retrosynthetic strategies:

  • The "Ring-Transformation" Strategy (C3-Selective): Exploiting the nitrosation-induced rearrangement of indoles.

  • The "Pre-Functionalized Core" Strategy (C4–C7 Selective): Constructing the ring with a halogen handle for subsequent organometallic formylation.

Retrosynthetic Analysis

The retrosynthesis is divided by the position of the formyl group, as the electronic properties of the pyrazole (C3) and benzene (C4–C7) rings dictate distinct disconnection approaches.

C3-Formyl Indazoles (The Indole Route)

Logic: Direct formylation (Vilsmeier-Haack) of 1H-indazoles is generally low-yielding or requires harsh conditions. A superior disconnection involves a ring contraction-expansion rearrangement starting from readily available indoles.

  • Disconnection: C3-Formyl Indazole

    
     3-Nitrosoindole intermediate 
    
    
    
    Indole.
  • Mechanism: Nitrosative attack at C3 of the indole, followed by N1-deprotonation, ring opening, and recyclization to the indazole.

C4, C5, C6, C7-Formyl Indazoles (The Organometallic Route)

Logic: The benzene ring of indazole is deactivated. Direct formylation is unselective. The most robust strategy relies on Halogen-Lithium Exchange (HLE) of a pre-positioned bromine or iodine atom.

  • Disconnection: Formyl-Indazole

    
     Lithio-Indazole Species 
    
    
    
    Bromo/Iodo-Indazole
    
    
    o-Halo-benzaldehyde + Hydrazine.
  • Causality: This route decouples ring formation from functionalization, allowing for the use of commercially available o-halobenzaldehydes to fix the substitution pattern early in the synthesis.

Retrosynthetic Tree (DOT Visualization)

Retrosynthesis cluster_0 Strategy A: C3-Selective cluster_1 Strategy B: Benzene Ring Selective Target_C3 Target: 3-Formylindazole Indole Precursor: Substituted Indole Target_C3->Indole Nitrosation/Rearrangement (NaNO2, HCl) Target_Cn Target: 4,5,6,7-Formylindazole LithioSpecies Transient: Lithiated Indazole Target_Cn->LithioSpecies Formylation (DMF) Start_Indole Start: Indole Derivatives Indole->Start_Indole HaloIndazole Intermediate: Bromo-Indazole (Protected N1) Start_Aniline Start: o-Halo-Benzaldehyde + Hydrazine HaloIndazole->Start_Aniline Condensation/Cyclization LithioSpecies->HaloIndazole Li-Hal Exchange (n-BuLi)

Caption: Dual retrosynthetic pathways distinguishing C3-functionalization (via Indole) from Benzene-ring functionalization (via Halogen-Lithium Exchange).

Detailed Synthetic Protocols

Protocol A: Synthesis of 1H-Indazole-3-Carbaldehyde via Indole Nitrosation

This method is preferred for its operational simplicity and ability to tolerate substituents on the benzene ring (e.g., 5-methoxy, 6-halo).

Mechanism: The reaction proceeds via the formation of a 3-nitrosoindole. Acid-catalyzed attack of water at C2 leads to ring opening (breaking the C2-C3 bond) and immediate recyclization involving the nitroso nitrogen and the exocyclic amine, forming the N-N bond of the indazole.

Step-by-Step Methodology:

  • Reagents: Substituted Indole (1.0 equiv), NaNO₂ (8.0 equiv), Aqueous HCl (2N, 7.0 equiv), DMF/Water (solvent).

  • Nitrosation:

    • Dissolve NaNO₂ in water/DMF at 0°C.

    • Slowly add HCl.[1] The solution typically turns pale blue (generation of HNO₂).

    • Add the Indole (dissolved in DMF) dropwise over 2 hours. Critical: Slow addition prevents dimerization side products.

  • Rearrangement:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir for 6–16 hours. Monitor by TLC/LCMS for the disappearance of the nitroso intermediate.

  • Workup:

    • Dilute with EtOAc and wash extensively with brine to remove DMF.

    • Purify via flash column chromatography (typically Hexanes/EtOAc).

  • Yield Expectation: 75–95%.

Key Reference:

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.

Protocol B: Synthesis of 4/5/6/7-Formylindazoles via Halogen-Lithium Exchange

This protocol assumes the starting material is a bromo-indazole. If not commercially available, bromo-indazoles are synthesized via the condensation of o-bromobenzaldehydes with hydrazine hydrate.

Step-by-Step Methodology:

  • Protection (Mandatory):

    • Reagents: Bromo-1H-indazole (1.0 equiv), Dihydropyran (DHP) or SEM-Cl, Acid Catalyst (PTSA).

    • Procedure: Protect N1 to prevent deprotonation by n-BuLi. THP (Tetrahydropyranyl) is recommended for easy removal.

    • Note: Regioselectivity of protection (N1 vs N2) is generally N1-favored under thermodynamic conditions, but mixtures may occur. Separate isomers if necessary, though N1/N2 mixtures often converge to the same product after deprotection.

  • Lithiation:

    • Setup: Flame-dried glassware, Argon atmosphere.

    • Solvent: Anhydrous THF.

    • Cooling: Cool the protected bromo-indazole solution to -78°C .

    • Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 30–60 mins.

    • Validation: The solution often turns yellow/orange.

  • Formylation:

    • Add anhydrous DMF (3.0 equiv) dropwise at -78°C.

    • Stir for 1 hour, then allow to warm to 0°C.

  • Quench & Deprotection:

    • Quench with sat. NH₄Cl.[2] Extract with EtOAc.

    • Deprotection: Treat the crude intermediate with HCl/MeOH or TFA/DCM to remove the THP/SEM group.

  • Yield Expectation: 60–80% (over 2 steps).

Regioselectivity & Troubleshooting

A common failure point in indazole synthesis is the lack of regiocontrol during alkylation or protection.

Parameter1H-Indazole (Thermodynamic)2H-Indazole (Kinetic/Specific)
Stability More stable (aromatic sextet in benzene ring preserved).Less stable (quinoid character in benzene ring).
Alkylation Conditions NaH/DMF, Room Temp, Thermodynamic control.Meerwein salts (Et₃O⁺BF₄⁻) or specific catalytic conditions.
Protection Strategy THP, Boc, SEM (Standard conditions).Difficult to access selectively without transient blocking groups.

Self-Validating Check:

  • 1H-NMR Diagnostic: The C3-H proton in 1H-indazoles typically appears around 8.0–8.2 ppm. In 2H-indazoles, the C3-H is often shifted downfield (8.3–8.8 ppm) due to the adjacent N2 lone pair.

  • NOESY: N1-alkyl groups will show NOE correlations to the C7-H proton. N2-alkyl groups will show NOE correlations to the C3-H proton. Always run NOESY to confirm regiochemistry.

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros

    • Source: RSC Advances, 2018.
    • [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cycliz

    • Source: Organic Letters, 2014.
    • [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine.

    • Source: ChemRxiv / PMC.
    • [Link][3]

  • Bartoli Indole Synthesis (Contextual Reference).

    • Source: Organic Chemistry Portal.
    • [Link]

Sources

Structural and Synthetic Paradigms of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the realm of modern drug discovery, the indazole core represents a privileged scaffold, frequently deployed as a bioisostere for indole or benzimidazole to optimize kinase hinge-binding interactions. Among the myriad of substituted indazoles, 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde stands out as a highly specialized, orthogonally functionalized building block. This technical guide systematically deconstructs its structural numbering, physicochemical rationale, and synthetic utility, providing actionable, self-validating protocols for its functionalization.

Chemical Structure and IUPAC Numbering Framework

According to IUPAC nomenclature, the 1H-indazole system is a bicyclic heterocycle consisting of a pyrazole ring fused to a benzene ring ()[1]. The numbering convention is strictly defined to ensure unambiguous communication of substituent positions:

  • N1 & N2 : The numbering begins at the nitrogen atom bearing the hydrogen (N1) in the 1H-tautomer, and proceeds to the adjacent nitrogen (N2).

  • C3 & C3a : Continues to the pyrazole carbon (C3) and the first bridgehead carbon (C3a).

  • C4 to C7 : Traverses the benzene ring sequentially from C4 through C7.

  • C7a : Concludes at the second bridgehead carbon adjacent to N1.

In the specific case of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde :

  • Position 4 (C4) is substituted with a fluorine atom.

  • Position 6 (C6) is substituted with an iodine atom.

  • Position 7 (C7) is substituted with a formyl group (carbaldehyde).

IndazoleNumbering Indazole 1H-Indazole Core (Bicyclic Ring) Pyrazole Pyrazole Ring N1(H), N2, C3 Indazole->Pyrazole Fused at C3a-C7a Benzene Benzene Ring C4, C5, C6, C7 Indazole->Benzene Fused at C3a-C7a Sub4 C4: Fluoro (-F) Steric/Electronic Tuning Benzene->Sub4 Sub6 C6: Iodo (-I) Cross-Coupling Handle Benzene->Sub6 Sub7 C7: Carbaldehyde (-CHO) Condensation Handle Benzene->Sub7

Structural numbering and functional group mapping of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde.

Physicochemical Profiling and Mechanistic Rationale

The strategic placement of halogens and oxygenated functional groups on the indazole core drastically alters its physicochemical profile.

PropertyValueMechanistic Implication in Drug Design
Molecular Formula C8H4FIN2ODefines precise stoichiometry for downstream synthetic coupling.
Molecular Weight 290.03 g/mol Optimal low-molecular-weight starting point for fragment-based drug design.
H-Bond Donors 1 (N1-H)Crucial for establishing hydrogen bonds with the kinase hinge region.
H-Bond Acceptors 3 (N2, F, C=O)Facilitates secondary dipole interactions within target binding pockets.
C6-I Bond Energy ~238 kJ/molHighly labile under Palladium catalysis, enabling mild cross-coupling.

Causality of the 4-Fluoro Substitution : The C4-Fluoro group is chemically inert under standard cross-coupling conditions but serves a critical biological role. Fluorine exerts a strong inductive electron-withdrawing effect (-I effect) across the conjugated system. This lowers the pKa of the N1 proton, favoring the 1H-tautomer over the 2H-tautomer and reducing the basicity of the molecule. This subtle electronic tuning often translates to improved passive membrane permeability and enhanced metabolic stability against cytochrome P450 oxidation ()[2].

Synthetic Reactivity and Orthogonal Functionalization

The true value of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde lies in its orthogonal reactivity. Chemists can selectively functionalize one site without protecting the other, streamlining synthetic workflows.

  • C6-Iodo Handle : The carbon-iodine bond is the weakest in the molecule, making it highly reactive towards oxidative addition by Palladium(0) species. This is the ideal handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings ()[3].

  • C7-Carbaldehyde Handle : The formyl group is an electrophilic center primed for nucleophilic attack. It readily undergoes reductive amination with primary or secondary amines, or Knoevenagel condensations with active methylene compounds ()[4].

Reactivity Core 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde Pd Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Core->Pd Reacts at C6-I RedAm Reductive Amination (NaBH(OAc)3 / Amine) Core->RedAm Reacts at C7-CHO Prod1 6-Substituted Indazole (Aryl/Alkyl/Alkynyl) Pd->Prod1 C-C Bond Formation Prod2 7-Aminomethyl Indazole (Secondary/Tertiary Amine) RedAm->Prod2 C-N Bond Formation

Orthogonal reactivity pathways for the functionalization of the C6 and C7 positions.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C6

Objective: Couple an arylboronic acid to the C6 position while leaving the C7-aldehyde intact.

  • Reagent Preparation : In a rigorously dried Schlenk flask, combine 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

  • Catalyst Addition : Add Pd(dppf)Cl2 (0.05 equiv).

    • Causality: The choice of Pd(dppf)Cl2 is deliberate. The bulky, bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which accelerates the reductive elimination step and minimizes competitive protodehalogenation of the electron-deficient indazole core.

  • Solvent & Degassing : Suspend the mixture in a 4:1 ratio of 1,4-Dioxane:H2O. Degas via three freeze-pump-thaw cycles.

    • Causality: Water is essential to dissolve the carbonate base and generate the reactive boronate complex, facilitating the transmetalation step of the catalytic cycle.

  • Execution & Validation : Heat to 80°C for 4 hours. Monitor via LC-MS.

    • Self-Validation: The reaction is analytically self-validating when the starting material mass (m/z 291 [M+H]+) disappears, replaced entirely by the cross-coupled product mass, without the appearance of a de-iodinated byproduct (m/z 165).

Protocol B: Reductive Amination at C7

Objective: Convert the C7-aldehyde to an aminomethyl group.

  • Imine Formation : Dissolve the indazole intermediate (1.0 equiv) and a secondary amine (1.2 equiv) in anhydrous Dichloromethane (DCM). Add a catalytic amount of glacial acetic acid (0.1 equiv) and stir for 2 hours at room temperature.

  • Reduction : Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise.

    • Causality: NaBH(OAc)3 is explicitly selected over NaBH4 because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures selective reduction of the transient iminium ion without prematurely reducing the unreacted starting carbaldehyde to a primary alcohol.

  • Quench & Extraction : Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess reducing agent. Extract with DCM.

    • Self-Validation: The presence of the basic amine in the product allows for purification via acid-base extraction. Successful partitioning into the aqueous layer at low pH, followed by recovery at high pH, serves as a built-in validation of successful amine incorporation.

Applications in Medicinal Chemistry

The resulting multi-substituted indazoles are critical in the development of targeted therapeutics. The orthogonal functionalization allows for the rapid generation of diverse libraries for high-throughput screening ()[5]. Specifically, the C6 and C7 vectors point towards the solvent-exposed regions or allosteric back-pockets of kinases. This geometry allows medicinal chemists to append solubilizing groups or affinity-enhancing motifs without disrupting the core hinge-binding interaction of the indazole N1-H and N2 atoms.

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 9221, 1H-Indazole." PubChem.[Link]

  • American Elements . "4-Fluoro-6-iodo-1H-indazole." American Elements.[Link]

  • National Institutes of Health . "Indazole – an emerging privileged scaffold: synthesis and its biological significance." PubMed Central. [Link]

  • Organic Chemistry Portal . "Synthesis of indazoles." Organic Chemistry Portal.[Link]

Sources

Strategic Fluorination: A Technical Guide to Novel Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged structure in modern drug discovery, serving as a bioisostere for indole and purine systems. Its presence in FDA-approved kinase inhibitors like Axitinib and Pazopanib underscores its clinical utility. However, the metabolic susceptibility of the indazole core—particularly at the C3 and C7 positions—often necessitates structural optimization.

This technical guide details the strategic incorporation of fluorine into the indazole framework.[1] By leveraging the high electronegativity and small atomic radius of fluorine, researchers can modulate pKa, block metabolic soft spots, and induce conformational locking without disrupting steric binding at the active site.

Part 1: Strategic Rationale & Medicinal Chemistry

The Fluorine Effect on Indazole Pharmacophores

The introduction of fluorine into the indazole ring is not merely a steric substitution; it is an electronic recalibration of the molecule.

  • Metabolic Blocking: The C3 position of 1H-indazole is prone to oxidative metabolism. Substitution with fluorine (C-F bond energy ~116 kcal/mol) effectively blocks P450-mediated oxidation, extending half-life (

    
    ).
    
  • pKa Modulation: Unsubstituted indazole has a pKa of ~14 (NH acidity). Fluorination on the benzene ring (positions C4-C7) withdraws electron density, increasing the acidity of the N-H bond. This can strengthen hydrogen bonding interactions with residues like Asp or Glu in kinase hinge regions.

  • Lipophilicity (LogP): Fluorination typically increases lipophilicity, aiding membrane permeability. However, strategic placement (e.g., adjacent to nitrogen) can sometimes lower LogD due to polarity changes, a phenomenon known as the "fluorine polar effect."

Case Studies in Efficacy

Research indicates that C6-fluorinated indazoles significantly enhance potency against targets like ROCK1 (Rho-associated protein kinase 1), with IC50 values dropping from micromolar to nanomolar ranges compared to non-fluorinated analogs [1].[2]

Part 2: Synthetic Architectures

The synthesis of fluorinated indazoles generally follows two distinct logical pathways: De Novo Cyclization (building the ring with fluorine already present) and Late-Stage Functionalization (adding fluorine to an existing core).

Decision Matrix: Selecting the Route

The choice of pathway depends heavily on the desired regiochemistry (N1 vs. N2 substitution) and the position of the fluorine atom.

Synthesis_Decision_Matrix Start Target: Fluorinated Indazole Q1 Is Fluorine at C4, C5, C6, or C7? Start->Q1 Q2 Is Fluorine at C3? Q1->Q2 No RouteA Route A: De Novo Cyclization (Use Fluorinated Anilines/Hydrazines) Q1->RouteA Yes (Benzene Ring) Q2->RouteA No (N-Fluorination) RouteB Route B: Direct C-H Fluorination (Late-Stage Functionalization) Q2->RouteB Yes (Pyrazole Ring) Sub_A Precursors: - Fluorinated 2-halobenzaldehydes - Fluorinated hydrazines RouteA->Sub_A Sub_B Reagents: - Selectfluor / NFSI - Ag(I) Catalysis RouteB->Sub_B

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on the target fluorination site.

Part 3: Experimental Protocols

Protocol A: Green Regioselective C-3 Fluorination

Target: 3-Fluoro-2H-indazoles Mechanism: Radical C-H Activation Reference: Adapted from Ghosh & Hajra [2].

This protocol is superior for its "green" chemistry credentials, utilizing water as a solvent and avoiding transition metals.[1] It solves the historical difficulty of activating the C3 position without pre-functionalization.

Reagents & Materials
  • Substrate: 2-Aryl-2H-indazole derivatives (1.0 equiv)

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (1.5 - 2.0 equiv)

  • Solvent: Deionized Water (

    
    )
    
  • Atmosphere: Ambient air (Open flask)

  • Temperature: 80 °C - 100 °C

Step-by-Step Methodology
  • Charge: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aryl-2H-indazole substrate (0.5 mmol).

  • Solvation: Add 3 mL of deionized water. The substrate may not fully dissolve; this is a heterogeneous "on-water" reaction.

  • Activation: Add NFSI (1.5 equiv) in a single portion.

  • Reaction: Heat the mixture to 100 °C in an oil bath with vigorous stirring (1000 rpm) for 10–12 hours.

    • Note: Reaction progress should be monitored by TLC (Hexane/EtOAc 4:1). The product is typically less polar than the starting material.

  • Workup: Cool to room temperature. Extract the reaction mixture with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel column chromatography.
    

Yield Expectation: 75–87% Validation: The appearance of a singlet at ~ -130 to -140 ppm in


 NMR confirms the C-F bond at the C3 position.
Protocol B: Silver-Catalyzed Decarboxylative Fluorination

Target: Fluorinated alkyl side-chains on Indazole Mechanism: Ag(I)/Ag(II) Radical Mechanism Reference: Adapted from Li et al. [3].

For adding fluoroalkyl groups (e.g.,


) to the indazole nitrogen, a decarboxylative approach using Selectfluor is highly effective.
Methodology Brief
  • Dissolve the indazole-carboxylic acid precursor in Acetone/Water (1:1).

  • Add

    
     (0.2 equiv) and Selectfluor (2.0 equiv).
    
  • Stir at 50 °C for 4 hours.

  • Mechanism: The Ag(I) is oxidized to Ag(II)-F by Selectfluor, which then intercepts the alkyl radical generated from decarboxylation.

Part 4: Comparative Analysis of Reagents

When designing a synthesis, selecting the correct fluorinating agent is critical for safety and selectivity.

ReagentStateReactivity ProfileSafety ProfileBest Application
Selectfluor SolidElectrophilic (

source)
High (Non-volatile, stable)C-H fluorination, oxidative fluorination
NFSI SolidMild Electrophilic / RadicalHigh (Stable solid)Late-stage C3 fluorination of indazoles
DAST / XtalFluor Liquid/SolidNucleophilic (Deoxofluorination)Low (Explosion risk, HF generation)Converting C=O or C-OH to C-F
AgF / KF SolidNucleophilic (

source)
Moderate (Hygroscopic)Halex reactions (Cl -> F exchange)

Part 5: Mechanistic Visualization

Understanding the radical mechanism of the NFSI/Water reaction allows for better troubleshooting when substrates fail to react.

Reaction_Mechanism NFSI NFSI (Reagent) Radical_F F• (Radical) NFSI->Radical_F Homolysis (Heat) Radical_Sulf Sulfonyl Radical NFSI->Radical_Sulf Intermediate Radical Intermediate (C3 Position) Radical_Sulf->Intermediate Initiation Indazole 2H-Indazole Indazole->Intermediate SET / H-Abstraction Product 3-Fluoro-2H-indazole Intermediate->Product F• Trapping

Figure 2: Proposed radical pathway for the NFSI-mediated fluorination of indazoles in water.

References

  • RSC Advances (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.[1] The Journal of Organic Chemistry, 86(15), 10883-10888.[3] [Link][3]

  • Yin, F., Wang, Z., Li, Z., & Li, C. (2012). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution.[4] Journal of the American Chemical Society, 134(25), 10401-10404. [Link]

  • Neogi, S., et al. (2020). Regioselective C-3 Fluorination of 2H-Indazoles.[1] Organic Letters, 22, 5605-5609.[1] [Link]

Sources

fundamental reactivity of the indazole-7-carbaldehyde moiety

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the Indazole-7-Carbaldehyde Moiety

Abstract

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds.[1][2] When functionalized with a carbaldehyde group at the 7-position, the resulting moiety, indazole-7-carbaldehyde, becomes a versatile and powerful building block for drug discovery and organic synthesis. This guide provides an in-depth analysis of the fundamental reactivity of this key intermediate. We will explore the electronic interplay between the aromatic indazole core and the aldehyde function, detail its participation in essential synthetic transformations, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Indazole-7-Carbaldehyde

Indazoles, bicyclic heteroaromatic compounds composed of a fused benzene and pyrazole ring, are integral to numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[2] Their unique structure, capable of engaging in critical hydrogen bonding interactions within protein active sites, underpins their broad pharmacological utility.[3]

The introduction of a carbaldehyde group at the C7 position strategically places a highly reactive electrophilic center on the carbocyclic ring. This aldehyde function serves as a synthetic linchpin, enabling a wide array of chemical transformations crucial for scaffold elaboration and the exploration of structure-activity relationships (SAR).[4] Understanding the core reactivity of this moiety is therefore paramount for its effective utilization in the synthesis of novel therapeutic agents.

Caption: Core reactive sites of the 1H-indazole-7-carbaldehyde scaffold.

Electronic Landscape and Tautomerism

The reactivity of indazole-7-carbaldehyde is governed by the electronic communication between the aldehyde group and the bicyclic ring system.

  • Aldehyde as an Electron-Withdrawing Group (EWG): The formyl group is a moderate deactivating group, withdrawing electron density from the benzene ring via resonance and inductive effects. This influences the susceptibility of the aromatic core to electrophilic substitution.

  • Indazole Ring Influence: The pyrazole portion of the indazole system contains two nitrogen atoms, which also modulate the electron density of the fused benzene ring.

  • Tautomerism: Indazoles exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[5] The presence and nature of substituents can influence this equilibrium. For indazole-7-carbaldehyde, the 1H-tautomer is generally predominant. It is crucial to consider this tautomerism, especially in reactions involving the pyrazole nitrogens, such as N-alkylation, which can yield mixtures of N1 and N2 substituted products.

Core Reactivity at the Aldehyde Center

The aldehyde group is the primary hub of reactivity, serving as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

Oxidation to Indazole-7-carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation, providing a key intermediate for amide bond formation, a staple in medicinal chemistry.[6] The Pinnick oxidation is a highly efficient and mild method for this purpose, utilizing sodium chlorite (NaClO₂) as the oxidant with a scavenger like 2-methyl-2-butene to prevent side reactions with the hypochlorite byproduct.[7]

Table 1: Comparison of Common Aldehyde Oxidation Methods

MethodOxidantTypical ConditionsCausality & Field Insights
Pinnick Oxidation NaClO₂, NaH₂PO₄t-BuOH/H₂O, 2-methyl-2-buteneHigh chemoselectivity. Ideal for sensitive substrates as it does not readily oxidize other functional groups like alcohols or affect the heterocyclic core. The phosphate buffer maintains an optimal pH to prevent disproportionation of chlorite.[7]
Jones Oxidation CrO₃, H₂SO₄AcetoneStrongly acidic and harsh. Not recommended for indazoles or other acid-sensitive heterocycles, which can lead to degradation or unwanted side reactions.
Tollens' Reaction Ag(NH₃)₂⁺Aqueous, basicMild but often lower yielding for preparative scale. Primarily used as a qualitative test. Silver mirror formation can complicate product isolation.
Reduction to (1H-Indazol-7-yl)methanol

The selective reduction of the aldehyde to a primary alcohol is readily achieved using mild hydride reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice. Its mild nature ensures that the aromatic indazole core remains untouched and avoids over-reduction. This transformation provides access to a new set of derivatives via the alcohol functional group.

Condensation Reactions for C=C Bond Formation

Extending the molecular scaffold via carbon-carbon bond formation is a critical strategy in drug design. The aldehyde group of indazole-7-carbaldehyde is an excellent electrophile for condensation reactions.

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, barbituric acid) in the presence of a basic catalyst like piperidine or ammonium acetate.[8][9] It is a highly reliable method for synthesizing α,β-unsaturated systems, which can act as Michael acceptors or be further functionalized.

  • Wittig Reaction: The Wittig reaction provides unparalleled control for the synthesis of alkenes by reacting the aldehyde with a phosphorus ylide.[10][11] The stereochemical outcome (E/Z isomerism) of the resulting alkene is dependent on the nature of the ylide used. Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides (containing an electron-withdrawing group) predominantly yield the E-alkene.[10] This reaction is robust and tolerates a wide variety of functional groups.

G Start Indazole-7-carbaldehyde Oxidation Pinnick Oxidation (NaClO2, NaH2PO4) Start->Oxidation Reduction Reduction (NaBH4) Start->Reduction Knoevenagel Knoevenagel Condensation (+ Active Methylene Cmpd) Start->Knoevenagel Wittig Wittig Reaction (+ Phosphorus Ylide) Start->Wittig Product_Acid Indazole-7-carboxylic acid Oxidation->Product_Acid Amide Coupling Precursor Product_Alcohol (1H-Indazol-7-yl)methanol Reduction->Product_Alcohol Further Functionalization Product_Alkene1 α,β-Unsaturated System Knoevenagel->Product_Alkene1 Scaffold Extension Product_Alkene2 Styrenyl-indazole Derivative Wittig->Product_Alkene2 Scaffold Extension

Caption: Key synthetic transformations starting from indazole-7-carbaldehyde.

Reactivity at the Indazole Nitrogens

The N-H proton of the pyrazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃), allowing for subsequent N-alkylation or N-acylation. This functionalization is critical as the substituent on the indazole nitrogen often plays a profound role in modulating biological activity and pharmacokinetic properties. The reaction can lead to a mixture of N1 and N2 isomers, and the regioselectivity is influenced by the nature of the electrophile, the base, and the solvent system used.[12]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps, rationales, and expected outcomes.

Protocol 1: Pinnick Oxidation to 1H-Indazole-7-carboxylic acid
  • Causality: This protocol uses a mild excess of sodium chlorite to ensure complete conversion of the aldehyde. 2-Methyl-2-butene acts as a scavenger for the reactive hypochlorite byproduct, preventing unwanted chlorination of the aromatic ring. A phosphate buffer maintains the optimal pH range of 4-5.

  • Materials:

    • 1H-Indazole-7-carbaldehyde (1.0 equiv)

    • tert-Butanol (t-BuOH) and Water (e.g., 2:1 v/v)

    • Sodium dihydrogen phosphate (NaH₂PO₄, 4.0 equiv)

    • 2-Methyl-2-butene (5.0 equiv)

    • Sodium chlorite (NaClO₂, 5.0 equiv, 80% technical grade)

    • Saturated aqueous sodium sulfite (Na₂SO₃)

    • Ethyl acetate (EtOAc)

    • 1 N Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve 1H-Indazole-7-carbaldehyde in a 2:1 mixture of tert-butanol and water.

    • Add sodium dihydrogen phosphate and 2-methyl-2-butene to the solution and stir.[13]

    • In a separate flask, dissolve sodium chlorite in water.

    • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature over 30-45 minutes. An exotherm may be observed.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC, typically 2-4 hours).

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite until a KI-starch paper test is negative (indicates absence of oxidant).

    • Remove the t-BuOH under reduced pressure.

    • Wash the remaining aqueous layer with ethyl acetate to remove the 2-methyl-2-butene and its byproducts.

    • Acidify the aqueous layer with 1 N HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Expected Outcome: A white to off-white solid. Purity can be assessed by ¹H NMR and LC-MS. Yields are typically high (>85%).[7]

Protocol 2: Knoevenagel Condensation with Malononitrile
  • Causality: This protocol uses a catalytic amount of piperidine, a weak organic base, to deprotonate the active methylene compound (malononitrile), generating the nucleophile for condensation. The reaction is often run at room temperature in ethanol, where the product may precipitate upon formation, driving the reaction to completion.

  • Materials:

    • 1H-Indazole-7-carbaldehyde (1.0 equiv)

    • Malononitrile (1.05 equiv)

    • Ethanol (EtOH)

    • Piperidine (catalytic, ~0.1 equiv)

  • Procedure:

    • Suspend or dissolve 1H-Indazole-7-carbaldehyde in ethanol in a round-bottom flask.

    • Add malononitrile to the mixture.

    • Add a catalytic amount of piperidine (e.g., 2-3 drops) and stir the mixture at room temperature.[8]

    • A precipitate often forms within 30-60 minutes. Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove residual reactants.

    • Dry the product under vacuum.

  • Expected Outcome: A crystalline solid, typically yellow or off-white. The product, (1H-indazol-7-yl)methylene)malononitrile, can be characterized by NMR, IR (strong C≡N stretch ~2220 cm⁻¹), and Mass Spectrometry. Yields are generally excellent (>90%).[14]

Conclusion and Future Outlook

Indazole-7-carbaldehyde is a deceptively simple molecule whose reactivity is both robust and nuanced. The aldehyde group provides a reliable entry point for a host of classical and modern synthetic transformations, including oxidation, reduction, and C-C bond-forming condensation reactions. Concurrently, the indazole core, with its tunable N-H site, offers another dimension for structural diversification. The strategic combination of these features cements its role as a high-value intermediate in the construction of complex molecular architectures. As medicinal chemists continue to probe the chemical space around the indazole scaffold, a deep understanding of the fundamental reactivity of key building blocks like indazole-7-carbaldehyde will remain essential for the rational design and efficient synthesis of the next generation of therapeutics.[1]

References

  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. [Link][1][15]

  • Cai, C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link][5][16]

  • Mal, S., Malik, U., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. [Link][17]

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. [Link][18]

  • Chem-Impex. (n.d.). 1H-Indazole-7-carbaldehyde. Chem-Impex. [Link][4]

  • Giraud, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 13121-13128. [Link][3][19]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link][10]

  • Zhang, C., et al. (2019). Efficient Knoevenagel Condensation Catalyzed by Imidazole-based Halogen-free Deep Eutectic Solvent at Room Temperature. Green Energy & Environment, 5(2). [Link][14]

  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link][11]

  • Ankad, S. M., et al. (2013). Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation. Medicinal Chemistry Research, 22(10), 4848-4858. [Link][9]

  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles. [12]

  • Khan, I., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9400. [Link][6]

Sources

Technical Guide: Solubility and Stability of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde

[1][2]

Executive Summary & Chemical Profile[2][3][4][5][6][7]

4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde (referred to herein as FIIC ) is a highly functionalized heterocyclic building block critical in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets).[1][2][3] Its structural complexity—combining an acidic indazole core, a reactive aldehyde handle, and two distinct halogen substituents—dictates a stringent solubility and stability profile.[4][3]

This guide provides a technical framework for handling FIIC, derived from structure-activity relationship (SAR) principles of halogenated indazoles and aldehyde reactivity.

Physicochemical Profile (Predicted)
ParameterValue (Est.)Technical Implication
Molecular Formula C₈H₄FIN₂OMW: 290.03 g/mol
LogP (Octanol/Water) ~2.4 – 2.8Lipophilic; poor aqueous solubility.[1][2][4]
pKa (Indazole NH) ~12.5 – 13.0Weakly acidic; deprotonates in strong base (e.g., NaH, Cs₂CO₃).[4][3]
H-Bond Donors/Acceptors 1 / 3Capable of intermolecular H-bonding (dimerization in solid state).[1][2][4]
Melting Point >180°C (Dec.)[4][3]High lattice energy; requires sonication for dissolution.[4][3]

Solubility Profile & Solvent Compatibility[1][4][7]

FIIC exhibits a "brick dust" solubility profile typical of planar, halogenated heterocycles.[4][3] It is sparingly soluble in protic solvents but dissolves well in polar aprotic media.[4]

Solvent Hierarchy Table
Solvent ClassSolventSolubility RatingSaturation Limit (Est.)[4][3]Application
Polar Aprotic DMSO Excellent > 50 mg/mLStock solutions, biological assays.[1][2]
Polar Aprotic DMF Good 30–50 mg/mLSynthetic reactions, crystallization.[4][3]
Ethers THF Moderate 10–20 mg/mLReaction solvent (e.g., Reductive amination).[4][3]
Chlorinated DCM / CHCl₃ Moderate 5–15 mg/mLWork-up, chromatography.[4]
Alcohols Methanol Low < 5 mg/mLPrecipitation, washing.[4][3]
Aqueous Water / PBS Insoluble < 0.1 mg/mLRequires surfactant/cyclodextrin for formulation.[4]
Critical Dissolution Protocol (DMSO Stock)
  • Challenge: High lattice energy and potential for aggregation.[4]

  • Protocol:

    • Weigh target mass of FIIC into an amber glass vial.[4][3]

    • Add 50% of the calculated DMSO volume.[4][3]

    • Vortex for 30 seconds. If solid persists, Sonicate at 35–40°C for 5 minutes.

    • Add remaining DMSO and vortex.[4][3]

    • Visual Check: Solution must be clear/yellowish.[4][3] Turbidity indicates aggregation.[4][3]

Stability & Degradation Mechanisms[7]

The stability of FIIC is governed by three reactive centers: the Aldehyde (C7) , the Iodide (C6) , and the Indazole Nitrogen (N1) .[4][3]

A. Oxidative Instability (The Aldehyde Vector)

The C7-aldehyde is electronically activated by the electron-withdrawing fluorine at C4, making it susceptible to autoxidation.[1][4]

  • Mechanism: Radical chain reaction with atmospheric oxygen forms the carboxylic acid (4-Fluoro-6-iodo-1H-indazole-7-carboxylic acid ).[1][2]

  • Mitigation: Store under Argon/Nitrogen atmosphere. Avoid protic solvents (MeOH/Water) for long-term storage to prevent hydrate/hemiacetal formation.[1][2][4]

B. Photolytic Instability (The Iodide Vector)

The C–I bond is weak (~50 kcal/mol) and UV-labile.[4][3]

  • Mechanism: Homolytic cleavage upon UV exposure releases Iodine radicals (

    
    ), leading to de-iodination (formation of 4-Fluoro-1H-indazole-7-carbaldehyde ) and solution discoloration (purple/brown hue).[1][2][3]
    
  • Mitigation: Strictly use Amber Glassware and avoid direct sunlight.[4]

C. Base Sensitivity (The Indazole Vector)[1][2][8]
  • Mechanism: In the presence of strong bases (NaOH, KOH), the N1-proton is removed.[4][3] While the anion is stable, it increases electron density, potentially accelerating side reactions at the aldehyde.[4][3]

  • Cannizzaro Reaction: In strong aqueous base, the aldehyde may disproportionate to the alcohol and acid.[4][3]

Experimental Workflows (Visualized)

Workflow 1: Solubility Assessment Logic

This decision tree guides the researcher in selecting the optimal solvent system based on the intended application.[4][3]

Solubility_WorkflowStartStart: FIIC SolidIntentDetermine ApplicationStart->IntentBioAssayBiological Assay(IC50 / Cell)Intent->BioAssaySynthesisChemical SynthesisIntent->SynthesisAnalysisAnalytical (HPLC/NMR)Intent->AnalysisDMSO_PathUse DMSO(Max 0.1% final conc.)BioAssay->DMSO_PathReaction_SolventCheck Reagents compatibilitySynthesis->Reaction_SolventSolubility_TestVisual Solubility Check(Vortex/Sonicate)Analysis->Solubility_TestDMSO_Path->Solubility_TestTHF_CheckReductive Amination?Use THF/DCMReaction_Solvent->THF_CheckDMF_CheckCoupling (Suzuki)?Use DMF/DioxaneReaction_Solvent->DMF_CheckTHF_Check->Solubility_TestDMF_Check->Solubility_Test

Caption: Decision matrix for solvent selection based on downstream application requirements.

Workflow 2: Degradation Pathways

Understanding the specific degradation products is essential for HPLC method development.[4][3]

Degradation_PathwaysFIICFIIC (Parent)(Aldehyde, Iodide)OxidationOxidation (Air/O2)FIIC->OxidationStorage > 24hPhotolysisPhotolysis (UV Light)FIIC->PhotolysisLight ExposureBaseBasic Conditions(Cannizzaro)FIIC->BasepH > 10CarboxylicCarboxylic Acid Impurity(Major Degradant)Oxidation->CarboxylicDeiodoDes-Iodo Impurity(4-Fluoro-indazole...)Photolysis->DeiodoAlcoholAlcohol + Acid(Disproportionation)Base->Alcohol

Caption: Primary degradation pathways: Oxidation (Air), Photolysis (Light), and Disproportionation (Base).[1][2][3]

Handling & Storage Protocols

To ensure the integrity of FIIC, the following "Gold Standard" protocols must be implemented.

Storage Conditions
  • Temperature: -20°C (Long-term) / 2-8°C (Working stock < 1 week).[1][2]

  • Atmosphere: Store under Argon or Nitrogen.[4][5]

  • Container: Amber glass vials with Teflon-lined caps. Do not store in plastic (DMSO leaches plasticizers; Iodine can adsorb).[4][3]

QC Analytical Method (HPLC)

Before using FIIC in critical steps, validate purity using this generic gradient:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[4][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Aldehyde/Iodide band).[4][3]

  • Pass Criteria: Purity > 95%. Major impurity (RRT ~0.[4][3]8) is likely the carboxylic acid.[6][4][3]

References

  • LookChem. (n.d.).[4][3] 4-Fluoro-1H-indazole Properties and Solubility Data. Retrieved March 1, 2026, from [Link][2][4][3]

  • National Institutes of Health (PMC). (2004).[4][3] Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. (Discussion on Indazole tautomer stability). Retrieved March 1, 2026, from [Link][2][4][3]

Methodological & Application

Application Note: Optimized Heck Coupling Protocols for 6-Iodo-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Pharmacophore Significance

Indazole scaffolds are privileged structures in medicinal chemistry, prominently featured in FDA-approved kinase inhibitors such as Axitinib and Pazopanib[1]. Functionalization at the C6 position is critical for modulating the physicochemical properties, metabolic stability, and target binding affinity of these pharmacophores. The Mizoroki-Heck cross-coupling of iodo-indazoles with terminal alkenes is a powerful method for C-C bond formation, but the unique electronic properties of the indazole core necessitate highly optimized protocols to prevent side reactions[2]. This application note details a robust, self-validating methodology for the Heck coupling of 6-iodo-indazole derivatives, bridging mechanistic theory with bench-level execution.

Mechanistic Insights & Causality in Experimental Design

To achieve high yields and reproducibility, experimental choices must be grounded in the mechanistic realities of the palladium catalytic cycle.

  • Protecting Group Strategy (N1 vs. N2): Unprotected 1H-indazoles possess a highly nucleophilic N1/N2 axis that can coordinate with Palladium, leading to catalyst deactivation or competing N-vinylation, making N-protection crucial[3]. Protection with a Tetrahydropyranyl (THP) or tert-Butyloxycarbonyl (Boc) group at the N1 position is mandatory. THP is generally preferred as it withstands the basic, high-temperature conditions of the Heck reaction better than Boc, which can undergo thermal deprotection[1].

  • Catalyst & Ligand Selection: The oxidative addition of Pd(0) into the C6-I bond is relatively facile compared to bromides or chlorides. Therefore, an economical pre-catalyst like Palladium(II) acetate (

    
    ) combined with a sterically demanding ligand such as Tri(o-tolyl)phosphine (
    
    
    
    ) is highly effective. The steric bulk of
    
    
    accelerates the rate-determining reductive elimination step and prevents the formation of inactive, overly stable Pd-bis(phosphine) complexes.
  • Base and Solvent Causality: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ) serves a dual purpose: neutralizing the hydroiodic acid (HI) byproduct to regenerate the Pd(0) active species, and acting as a transient stabilizing ligand for the metal center. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile are required to stabilize the ionic transition states during the migratory insertion phase[4].
    

Quantitative Optimization Data

The following table summarizes the optimization landscape for the coupling of 1-(tetrahydro-2H-pyran-2-yl)-6-iodo-1H-indazole with tert-butyl acrylate. The data highlights the causality of ligand and solvent choices on the overall yield.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1



DMF10065Moderate yield; ligand lacks sufficient steric bulk.
2



DMF10088Steric bulk of ligand accelerates product release.
3

None

MeCN9045Inorganic base exhibits poor solubility in MeCN.
4


DIPEA DMF 100 92 Optimal conditions; DIPEA minimizes side reactions.
5


DIPEATHF80TraceSolvent polarity/boiling point too low for activation.

Self-Validating Experimental Protocol

Target Molecule: (E)-tert-butyl 3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)acrylate.

Reagents & Setup
  • Substrate: 6-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 mmol, 328 mg)

  • Coupling Partner: tert-butyl acrylate (1.5 mmol, 192 mg)

  • Catalyst/Ligand:

    
     (0.05 mmol, 11.2 mg), 
    
    
    
    (0.10 mmol, 30.4 mg)
  • Base/Solvent: DIPEA (2.0 mmol, 348 µL), Anhydrous DMF (5.0 mL)

  • Equipment: Oven-dried 20 mL Schlenk tube, magnetic stir bar, argon manifold.

Step-by-Step Methodology
  • System Purging: Add the 6-iodo-indazole substrate,

    
    , and 
    
    
    
    to the Schlenk tube. Seal with a septum and purge the vessel with Argon via three vacuum/Argon cycles. Causality: Pd(0) intermediates are highly sensitive to oxygen, which can cause premature catalyst precipitation (Pd black).
  • Solvent & Reagent Addition: Introduce anhydrous DMF, followed by DIPEA and tert-butyl acrylate via a gas-tight syringe through the septum.

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.

  • Workup: Cool the mixture to room temperature. Quench the reaction by adding 15 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing & Drying: Wash the combined organic layers with a 5% aqueous LiCl solution (

    
     mL) to remove residual DMF. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 95:5 to 80:20).

In-Process Validation & Quality Control

To ensure the protocol is self-validating, monitor the following parameters:

  • Visual Cue: The reaction mixture should transition from a pale yellow suspension to a deep amber homogeneous solution. The appearance of a heavy black precipitate within the first hour indicates oxygen contamination and catalyst death.

  • TLC Monitoring: Use Hexanes/EtOAc (4:1). The starting material (

    
    ) should cleanly convert to a new, UV-active fluorescent spot (
    
    
    
    ).
  • LC-MS Confirmation: Aliquot 10 µL of the reaction mixture, dilute in 1 mL MeCN, and inject. Look for the disappearance of the starting mass (

    
    ) and the appearance of the product mass (
    
    
    
    ).

Mechanistic Pathway Visualization

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (6-Iodo-indazole) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII MigIns Migratory Insertion (Alkene Coordination) PdII->MigIns BetaElim β-Hydride Elimination (Product Release) MigIns->BetaElim RedElim Base Neutralization (HI Removal) BetaElim->RedElim Releases Alkenyl-indazole RedElim->Pd0 Base + HI -> Base·HI

Figure 1: Palladium-catalyzed Heck coupling cycle for 6-iodo-indazoles.

References

1.[2] MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. 2.[1] Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. 3.[3] Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole. Benchchem. 4.[4] Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. Benchchem.

Sources

Sonogashira coupling of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocol for the Sonogashira cross-coupling of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde (Compound 1) . This substrate represents a high-value scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.[1]

The simultaneous presence of an acidic indazole N-H, a reactive electrophilic aldehyde at the C7 position, and an electron-withdrawing fluorine at C4 presents a unique chemoselective challenge. This guide provides a robust, scalable workflow to maximize yield while suppressing common side reactions such as Glaser homocoupling, Cannizzaro disproportionation, and N-alkynylation.

Substrate Analysis & Strategic Planning

Before initiating the reaction, the operator must understand the electronic environment of the substrate to select the correct catalytic system.

Electronic Effects
  • 4-Fluoro Substituent: The fluorine atom at C4 exerts a strong inductive electron-withdrawing effect (-I).[1] This significantly lowers the electron density of the arene ring, facilitating the Oxidative Addition of the Pd(0) species into the C6-Iodo bond. Consequently, this substrate is more reactive than non-fluorinated iodo-indazoles.[1]

  • 7-Carbaldehyde: The aldehyde is ortho to the iodide. While it activates the position further, it introduces steric bulk and susceptibility to nucleophilic attack by acetylides (Propargyl alcohol formation) if the reaction temperature is uncontrolled.

  • 1H-Indazole Core: The free N-H proton (pKa ~14) is acidic.[1] In the presence of strong bases used in coupling, the nitrogen deprotonates, potentially coordinating to the Pd-catalyst (poisoning) or competing as a nucleophile (N-alkynylation).

Strategic Decision: Protection vs. Direct Coupling

While direct coupling is possible, N-protection is strongly recommended for scale-up to ensure reproducibility.[1]

  • Route A (Recommended): THP (Tetrahydropyranyl) or SEM protection

    
     Coupling 
    
    
    
    Deprotection.
  • Route B (High Throughput): Direct coupling using aqueous catalytic systems to mask the N-H acidity.

Reaction Pathway Visualization

The following diagram outlines the critical decision nodes and reaction pathways for processing this substrate.

SonogashiraWorkflow Start Substrate: 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde Decision Decision Node: Scale & Purity Req. Start->Decision RouteA Route A: High Purity/Scale (N-Protection) Decision->RouteA >1g Scale RouteB Route B: Rapid Screening (Direct Coupling) Decision->RouteB <50mg Scale Step1 Step 1: THP Protection (DHP, p-TsOH, DCM) RouteA->Step1 DirectStep Direct Coupling (Pd(dppf)Cl2, K2CO3, DMF/H2O) RouteB->DirectStep Step2 Step 2: Pd/Cu Coupling (Pd(PPh3)2Cl2, CuI, Et3N) Step1->Step2 Step3 Step 3: Acidic Deprotection (HCl/MeOH) Step2->Step3 Product Final Product: 4-Fluoro-6-alkynyl-1H-indazole-7-carbaldehyde Step3->Product DirectStep->Product

Figure 1: Decision tree for the Sonogashira coupling of 6-iodo-indazole derivatives.

Detailed Experimental Protocols

Protocol A: The Robust Method (N-THP Protection)

Best for: Drug substance synthesis, scale-up (>1g), and complex alkynes.[1]

Step 1: N-THP Protection [1]

  • Dissolve 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde (1.0 eq) in anhydrous DCM (10 mL/g).

  • Add 3,4-Dihydro-2H-pyran (DHP) (1.5 eq) and p-Toluenesulfonic acid monohydrate (0.1 eq).

  • Stir at RT for 4 hours. Monitor by TLC (The N-THP product is less polar).[1]

  • Quench with sat. NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate.

    • Note: The aldehyde remains untouched under these mild acidic conditions.

Step 2: Sonogashira Coupling

  • Reagents:

    • Substrate: N-THP-4-Fluoro-6-iodo-indazole-7-carbaldehyde (1.0 eq)[1]

    • Alkyne: Terminal Alkyne (1.2 eq)

    • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.03 eq / 3 mol%)

    • Co-catalyst: Copper(I) Iodide [CuI] (0.05 eq / 5 mol%)

    • Base/Solvent: Triethylamine (Et3N) / DMF (1:3 ratio). Degassed.

  • Procedure:

    • Charge a reaction vessel with the N-THP substrate, Pd catalyst, and CuI.

    • Evacuate/Backfill with Argon (3 cycles) to remove O2 (Crucial to prevent Glaser coupling).

    • Add degassed DMF and Et3N via syringe.

    • Add the Alkyne slowly.

    • Heat to 50°C.

      • Technical Insight: The 4-Fluoro group accelerates oxidative addition.[1] High temperatures (>80°C) are unnecessary and may degrade the aldehyde.

    • Monitor by HPLC/LC-MS. Conversion is typically complete in 2–4 hours.

    • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry and concentrate.

Step 3: Deprotection

  • Dissolve the crude coupling product in MeOH/THF (1:1).

  • Add 4N HCl in Dioxane (5 eq) or concentrated HCl (catalytic amount).

  • Heat to 40°C for 1 hour.

  • Neutralize and isolate.

Protocol B: The Direct Method (Ligand-Modulated)

Best for: Rapid library synthesis, simple alkynes.

  • Concept: Uses a water-tolerant catalytic system where the hydrophobic effect drives the reaction, and the base (K2CO3) is not strong enough to deprotonate the indazole N-H irreversibly in the bulk solvent.

  • Catalyst: Pd(dppf)Cl2[1] · DCM complex. The bidentate ligand (dppf) prevents catalyst decomposition.

  • Conditions:

    • Combine Substrate (1.0 eq), Alkyne (1.5 eq), Pd(dppf)Cl2 (5 mol%), CuI (5 mol%), and K2CO3 (2.0 eq).

    • Solvent: DMF/Water (4:1).

    • Heat at 60°C for 6 hours under Argon.

    • Warning: Yields may be 10–15% lower than Protocol A due to minor side reactions at the N-H position.

Data Analysis & Troubleshooting

Expected Chemical Shifts (1H NMR)

Verification of the product requires monitoring specific diagnostic peaks.

Proton EnvironmentSubstrate (Start)Product (Coupled)Notes
Aldehyde (-CHO) ~10.2 ppm (s)~10.3 ppm (s)Shift is minimal; integration is key.
Indazole C3-H ~8.1 ppm (s)~8.1 ppm (s)Remains a singlet.[1]
Indazole C5-H ~7.8 ppm (d)~7.6 ppm (d)Doublet due to F-coupling (

).[1]
Alkyne Proton ~3.0 ppm (if simple)Disappears Replaced by internal alkyne signals.[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Glaser Product (Alkyne dimer) Oxygen in system.[1]Degas solvents using "Freeze-Pump-Thaw" or vigorous Argon sparging for 20 min.[1]
No Reaction (SM Recovery) Catalyst poisoning by N-H or Aldehyde.Switch to Protocol A (Protection). Increase catalyst loading to 5 mol%.
Black Precipitate (Pd Black) Catalyst decomposition.Add excess ligand (PPh3) or switch to Pd(dppf)Cl2. Ensure temp < 60°C.
New Spot (Low Polarity) N-Alkynylation.Use a weaker base (e.g., Diisopropylamine instead of Et3N) or Protect the Nitrogen.

Safety & Handling

  • 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde: Treat as a potential skin sensitizer.[1]

  • Copper(I) Iodide: Toxic to aquatic life. Dispose of heavy metal waste separately.

  • Alkynes: Low molecular weight alkynes are flammable.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874-922. Link

  • Laha, J. K., et al. (2011). Palladium-catalyzed rapid Sonogashira coupling of heteroaryl chlorides.[1] Chemical Communications, 47, 2152-2154.[1] Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Vacher, B., et al. (1998). Synthesis of new 3-substituted indazoles. Tetrahedron, 54(22), 5959-5966. (Reference for Indazole N-H acidity and protection strategies). Link

Sources

Application Note: Chemoselective Derivatization of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic derivatization of the 7-carbaldehyde group in 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde . This scaffold is a high-value pharmacophore in kinase inhibitor discovery (e.g., FGFR, VEGFR targets), where the 7-position often dictates solubility and solvent-exposed interactions, while the 6-iodo group serves as a critical vector for core extension.

Executive Summary & Structural Analysis

The derivatization of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde (referred to herein as Compound 1 ) presents a unique set of synthetic challenges and opportunities. Unlike simple benzaldehydes, the reactivity of the C7-formyl group is heavily modulated by the ortho-iodo substituent at C6 (steric hindrance) and the indazole N1-H (acidity/tautomerism).

Structural Features & Reactivity Logic
  • 7-CHO (Target): The primary electrophile. Its reactivity is dampened sterically by the bulky C6-Iodine but activated electronically by the electron-withdrawing C4-Fluorine.

  • 6-Iodo (Synthetic Handle): A sensitive moiety. It precludes the use of non-chemoselective metal-halogen exchange reagents (e.g., n-BuLi) during aldehyde functionalization. It is preserved here for downstream Suzuki/Buchwald couplings.

  • N1-H (Acidic Proton): The pKa of this proton is lowered by the C4-F and C7-CHO groups (~pKa 11-12). Unprotected N1-H can quench basic reagents (Wittig ylides) or lead to competing N-alkylation.

Decision Matrix: Reaction Pathway Selection

The following diagram outlines the strategic pathways available for Compound 1 , highlighting the necessary precautions for each transformation.

ReactivityMap Start 4-Fluoro-6-iodo- 1H-indazole-7-CHO Protect N1-Protection (THP, SEM, Boc) Start->Protect Base Sensitivity RedAmin Reductive Amination (Amine Libraries) Start->RedAmin Direct (Acidic pH) Oxid Pinnick Oxidation (Carboxylic Acid) Start->Oxid NaClO2 (Mild) Wittig Wittig/HWE Olefination (Linker Extension) Protect->Wittig Strong Base Required Result1 Solubility/ADME Modulation RedAmin->Result1 2°/3° Amines Result2 Macrocyclization Precursor Wittig->Result2 Vinyl Indazoles Result3 Amide Coupling Vector Oxid->Result3 7-COOH

Figure 1: Strategic derivatization pathways for Compound 1. Note the bifurcation based on N1-protection requirements.

Protocol A: Sterically Demanding Reductive Amination

Objective: Installation of amine solubilizing groups (e.g., morpholine, piperazine) at the C7 position. Challenge: The ortho-iodo group hinders the formation of the tetrahedral intermediate. Standard conditions (NaBH(OAc)₃/DCM) often result in stalled imine formation or low yields. Solution: Use of Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive imine formation, followed by reduction.

Materials
  • Substrate: 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde (1.0 equiv)

  • Amine: Secondary amine (e.g., Morpholine, 1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)

  • Reductant: Sodium borohydride (NaBH₄) (2.0 equiv) Note: NaBH(OAc)₃ is too bulky/slow for this sterically congested system.

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step Methodology
  • Imine Formation (Dehydrative):

    • In a flame-dried flask under Argon, dissolve Compound 1 (100 mg, 0.34 mmol) in anhydrous THF (1.7 mL).

    • Add the secondary amine (0.41 mmol, 1.2 equiv).

    • Add Ti(OiPr)₄ (0.51 mmol, 150 µL) dropwise. The solution may turn slightly yellow/orange.

    • Critical Step: Stir at 40°C for 6-12 hours . Monitor by LCMS for the disappearance of the aldehyde peak (M+H) and appearance of the imine/titanium complex.

    • Why: The Ti(IV) species coordinates to the carbonyl oxygen, activating it despite the iodine steric bulk, and irreversibly sequesters the water byproduct.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add NaBH₄ (0.68 mmol, 26 mg) portion-wise. (Caution: Gas evolution).

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup (The "Seignette" Method):

    • Note: Titanium emulsions are notoriously difficult to filter.

    • Quench by adding 2 mL of saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) .

    • Stir vigorously for 30 minutes until two clear layers form (the tartrate solubilizes the titanium).

    • Extract with EtOAc (3 x 5 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash Chromatography (DCM/MeOH 95:5). The product is typically a white solid.

Protocol B: Wittig Olefination (Requires N1-Protection)

Objective: Chain extension to form vinyl derivatives (e.g., acrylates). Challenge: The acidic N1-H will quench the ylide. Using excess base (2+ equiv) is risky due to solubility issues of the dianion. Solution: Pre-protection with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).

Pre-requisite: N1-THP Protection
  • Dissolve Compound 1 in DCM.

  • Add DHP (3 equiv) and pTsOH (0.05 equiv). Stir RT 2h.

  • Wash with NaHCO₃, concentrate. Use crude for Wittig.

Olefination Methodology
  • Ylide Generation:

    • In a separate flask, suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0°C.

    • Add KOtBu (1.2 equiv) dropwise. Stir 30 min (Yellow suspension = active ylide).

  • Coupling:

    • Dissolve N1-THP-Compound 1 in THF and add via cannula to the ylide solution at 0°C.

    • Chemoselectivity Check: The 4-Fluoro and 6-Iodo groups are stable to non-nucleophilic bases like KOtBu at 0°C. Avoid n-BuLi.

    • Warm to RT and stir for 4 hours.

  • Workup:

    • Quench with saturated NH₄Cl. Extract with EtOAc.[1]

    • Purify via silica gel chromatography (Hexanes/EtOAc).

  • Deprotection (Post-Coupling):

    • Treat the alkene with 4M HCl in Dioxane/MeOH (1:1) at RT for 2 hours to remove the THP group.

Analytical Data Summary (Expected)

The following table summarizes the expected spectral shifts upon successful derivatization.

FeatureStarting Material (Aldehyde)Product A (Amine)Product B (Alkene)
¹H NMR (DMSO-d₆) CHO: δ 10.2 ppm (s, 1H)CH₂-N: δ 3.8-4.2 ppm (s, 2H)Vinyl: δ 5.5-6.8 ppm (m, 2H)
LCMS (ESI+) [M+H]⁺ = 291.0[M+H]⁺ = 362.1 (w/ Morpholine)[M+H]⁺ = 289.1 (Vinyl)
Appearance Yellowish SolidWhite/Off-white SolidWhite Solid
Solubility Low (DCM/MeOH)High (DCM/MeOH/Aq. Acid)Moderate

Experimental Workflow Diagram

The following Graphviz diagram illustrates the specific workflow for the Reductive Amination protocol, emphasizing the Titanium-mediated pathway critical for this sterically hindered substrate.

ReductiveAminationWorkflow Step1 Reagent Prep: Compound 1 + Amine (1.2 eq) in Anhydrous THF Step2 Activation: Add Ti(OiPr)4 (1.5 eq) Stir 40°C, 6-12h Step1->Step2 Check LCMS Check: Imine Formed? Step2->Check Check->Step2 No (Add more Ti/Heat) Step3 Reduction: Cool to 0°C Add NaBH4 (2.0 eq) Check->Step3 Yes Step4 Quench & Workup: Add Rochelle's Salt (Sat. Aq.) Stir 30 min (Biphasic) Step3->Step4 Final Purified 7-Aminomethyl-4-F-6-I-Indazole Step4->Final

Figure 2: Optimized workflow for Ti(IV)-mediated reductive amination of sterically hindered indazole aldehydes.

Safety & Handling

  • 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde: Treat as a potential skin sensitizer and respiratory irritant.

  • Titanium(IV) isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol.

  • Iodine Stability: Avoid heating above 80°C in basic media to prevent elimination or migration of the iodine. Store the starting material in the dark (iodides are light-sensitive).

References

  • Indazole Synthesis & Reactivity

    • Lier, F., et al. "Indazole scaffolds: A review of their synthesis and biological activity." European Journal of Medicinal Chemistry, 2014. Link

  • Titanium-Mediated Reductive Amination

    • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995. Link

  • Wittig Reaction on Heterocycles

    • Maryanoff, B. E., & Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions." Chemical Reviews, 1989. Link

  • Indazole Protection Strategies

    • BenchChem Application Note. "Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole." Link (General reference for indazole protection).

  • Pinnick Oxidation (Aldehyde to Acid)

    • Bal, B. S., Childers, W. E., & Pinnick, H. W. "Oxidation of α,β-unsaturated aldehydes." Tetrahedron, 1981. Link

Sources

Application Note: Strategic Utilization of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde as a high-value intermediate in the synthesis of Type I and Type II kinase inhibitors. It addresses the specific synthetic utility of its tris-substituted core, enabling "Scaffold Hopping" and Fragment-Based Drug Discovery (FBDD).

Executive Summary

4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde represents a "Tri-Vector" scaffold designed for high-precision medicinal chemistry. Unlike generic indazoles, this molecule offers three distinct, orthogonal handles for diversification, making it an ideal core for targeting complex kinase pockets (e.g., FGFR , HPK1 , VEGFR ) and DNA repair enzymes (PARG ).

  • Vector A (C-6 Iodo): A reactive handle for cross-coupling (Suzuki-Miyaura, Sonogashira) to extend the inhibitor into the hydrophobic back-pocket (Gatekeeper region).

  • Vector B (C-7 Formyl): A versatile electrophile for reductive amination or ring-closing condensations, typically used to attach solubilizing groups or solvent-front interactions.

  • Vector C (C-4 Fluoro): A metabolic blocker that modulates the pKa of the indazole NH and prevents P450-mediated oxidation at the electron-rich C-4 position.

Structural Rationale & Mechanistic Insight

The Indazole Pharmacophore

The indazole core functions as a bioisostere of the adenine ring of ATP. The N1-H and N2 motifs typically form critical hydrogen bonds with the "Hinge Region" of the kinase domain (e.g., Glu/Leu residues).

The "Tri-Vector" Advantage

The specific substitution pattern of this intermediate resolves common SAR (Structure-Activity Relationship) bottlenecks:

PositionSubstituentFunction in Drug DesignSynthetic Utility
C-4 Fluorine Metabolic Stability: Blocks oxidative metabolism; lowers pKa of N1-H (increasing H-bond donor strength).Inert under standard coupling conditions; retained in final drug.
C-6 Iodine Core Extension: Targets the hydrophobic pocket II or gatekeeper residues.High reactivity in Pd-catalyzed couplings (selectivity > Br > Cl).
C-7 Aldehyde Solubility/Selectivity: Targets the solvent-exposed region; enables attachment of polar tails (morpholine, piperazine).Reductive Amination , Wittig olefination, or condensation to tricycles.

Detailed Experimental Protocols

Protocol A: N1-Protection Strategy (Critical Precursor Step)

Rationale: The acidic N1-H proton must be protected to prevent catalyst poisoning during Pd-couplings and to direct regioselectivity during C-7 functionalization. The 7-formyl group creates steric bulk, making THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) ideal choices over bulky Trityl groups.

Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (p-TsOH), DCM.

  • Dissolution: Dissolve 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde (1.0 eq) in anhydrous DCM (10 mL/g).

  • Catalysis: Add p-TsOH (0.05 eq) followed by DHP (1.5 eq) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (The aldehyde spot will shift significantly).

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

  • Outcome: Yields 1-(Tetrahydro-2H-pyran-2-yl)-4-fluoro-6-iodo-indazole-7-carbaldehyde .

Protocol B: C-7 Reductive Amination (Solubility Vector)

Rationale: This step introduces the solvent-interacting tail before the expensive Pd-coupling to avoid catalyst chelation by free amines.

Reagents: Secondary amine (e.g., N-methylpiperazine), NaBH(OAc)3, DCE (Dichloroethane), AcOH.

  • Imine Formation: To a solution of the N1-protected aldehyde (1.0 eq) in DCE, add the amine (1.2 eq) and Acetic Acid (1.0 eq). Stir for 30 min at RT to form the iminium ion.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion.

  • Optimization: If the reaction is sluggish due to the steric bulk of the C-6 Iodine, mild heating to 40°C may be required.

  • Quench: Quench with aq. NaOH (1M) to pH 8. Extract with DCM.

  • Note: The C-4 Fluorine is stable to these reducing conditions.

Protocol C: C-6 Suzuki-Miyaura Coupling (Core Extension)

Rationale: The C-6 Iodine is highly reactive, allowing coupling with challenging boronic acids (e.g., heteroaryl boronic esters) under mild conditions.

Reagents: Aryl Boronic Acid, Pd(dppf)Cl2·DCM, K2CO3, Dioxane/Water (4:1).

  • Setup: Charge the reaction vessel with the C-7 aminated intermediate (1.0 eq), Boronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Degassing: Sparge solvent (Dioxane/Water) with Argon for 15 mins.

  • Catalyst: Add Pd(dppf)Cl2·DCM (0.05 eq).

  • Heating: Heat to 90°C for 4-12 hours.

  • Purification: Silica gel chromatography. The N1-THP group is retained here.

Protocol D: Global Deprotection

Reagents: TFA (Trifluoroacetic acid) or HCl/MeOH.

  • Dissolve the coupled product in DCM/TFA (4:1) or MeOH/HCl (4M).

  • Stir at RT for 2-4 hours (THP cleavage).

  • Neutralize and isolate the final inhibitor.

Visual Workflow & Logic Map

The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.

KinaseSynthesis cluster_logic Design Logic Start 4-Fluoro-6-iodo-1H-indazole- 7-carbaldehyde (Core Scaffold) Prot Step 1: N1-Protection (THP/SEM) Start->Prot  DHP, pTsOH   RedAm Step 2: C-7 Reductive Amination (Solubility Tail Attachment) Prot->RedAm  R2-NH, NaBH(OAc)3   Cycliz Alt Path: C-7 Condensation (Tricyclic Formation) Prot->Cycliz  Hydrazine/Amine    (Ring Closure)   Suzuki Step 3: C-6 Suzuki Coupling (Hydrophobic Pocket Targeting) RedAm->Suzuki  Ar-B(OH)2, Pd(0)   Deprot Step 4: Deprotection (Final Inhibitor) Suzuki->Deprot  TFA/HCl   Note1 C-4 Fluoro: Metabolic Stability Note2 C-6 Iodo: Gatekeeper Interaction Note3 C-7 Formyl: Solvent Front Vector

Caption: Divergent synthetic workflow for 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde, highlighting the sequential functionalization of orthogonal handles.

Case Study: Targeting FGFR/HPK1

Recent patent literature suggests the utility of this scaffold in HPK1 (Hematopoietic progenitor kinase 1) inhibitors, a key target in immuno-oncology.

  • Target Profile: HPK1 inhibitors require a highly specific Hinge binder (Indazole) and a solvent-exposed tail to improve oral bioavailability.

  • Application: The 7-carbaldehyde is converted to a (morpholin-4-yl)methyl group via reductive amination. The 6-iodo is coupled with a substituted pyridine to engage the gatekeeper residue.

  • Result: The 4-fluoro substitution prevents metabolic hydroxylation of the indazole ring, increasing the half-life (

    
    ) of the compound in microsomal stability assays.
    

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Reductive Amination Steric hindrance from C-6 Iodine.Switch solvent to DCE/MeOH (1:1) ; use Ti(OiPr)4 as a Lewis acid additive to promote imine formation before adding reducing agent.
Deboronation during Coupling C-4 Fluorine inductive effect destabilizing the Pd-complex.Use anhydrous conditions ; switch to Pd(Amphos)Cl2 or XPhos Pd G3 for challenging couplings.
N1 vs N2 Regioselectivity Steric bulk at C-7 directs protection to N2.Use THP (thermodynamic control usually favors N1 over time) or separate isomers by column chromatography. Note: N1-THP is generally the major product.

References

  • Piperazine substituted indazole compounds as inhibitors of PARG. (2023). US Patent App. 2023/0303556 A1. (Discloses 4-fluoro-6-iodo-1H-indazole as a key starting material). Link

  • Furoindazole derivatives and their use as kinase inhibitors. (2020). Australian Patent AU2020408908A1. (Describes the use of indazole-7-carbaldehyde intermediates in kinase inhibitor synthesis). Link

  • Covalent modifiers of AKT1 and uses thereof. (2024). WIPO Patent WO2024178390A1. (Demonstrates the use of 7-formyl-indazoles for attaching covalent warheads). Link

Advanced Synthetic Routing for 4-Fluoro-6-aryl-1H-indazole-7-carbaldehydes: A Directed ortho-Metalation Approach

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

The 1H-indazole-7-carbaldehyde scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-cancer agents, and fluorescent probes[1]. The introduction of a fluorine atom at the C4 position and an aryl group at the C6 position significantly alters the physicochemical properties, metabolic stability, and binding affinity of the core. However, the regioselective functionalization of this densely substituted heterocycle presents a formidable synthetic challenge. This Application Note details a highly robust, scalable, and regioselective synthetic route to 4-fluoro-6-aryl-1H-indazole-7-carbaldehydes, leveraging a Directed ortho-Metalation (DoM) strategy.

Retrosynthetic Strategy & Mechanistic Rationale

When constructing a 1,4,6,7-tetrasubstituted indazole, the sequence of functionalization is paramount to avoid competing side reactions. A naive approach might attempt the formylation of a 6-bromoindazole prior to Suzuki coupling. However, this necessitates extraneous protection/deprotection of the aldehyde and risks competitive reactivity during palladium catalysis.

Our optimized strategy reverses this logic: we execute the Suzuki-Miyaura cross-coupling first, replacing the reactive C6-bromide with the target aryl group[2]. This strategic inversion serves a dual mechanistic purpose:

  • Prevention of Halogen-Metal Exchange: It eliminates the risk of rapid lithium-halogen exchange at C6 during the subsequent strong-base lithiation step.

  • Regioselective Activation: It leaves the C7 position as the sole sterically accessible and electronically activated site for Directed ortho-Metalation (DoM)[3].

SyntheticRoute SM 4-Fluoro-6-bromo- 1H-indazole Int1 4-Fluoro-6-aryl- 1H-indazole SM->Int1 Suzuki-Miyaura Ar-B(OH)2, Pd(dppf)Cl2 Int2 4-Fluoro-6-aryl- 1-(SEM)-1H-indazole Int1->Int2 N1-Protection SEM-Cl, NaH Int3 4-Fluoro-6-aryl- 1-(SEM)-1H-indazole- 7-carbaldehyde Int2->Int3 DoM & Formylation sec-BuLi, then DMF Product 4-Fluoro-6-aryl- 1H-indazole- 7-carbaldehyde Int3->Product Deprotection HCl / EtOH

Figure 1: Four-step synthetic workflow for the preparation of 4-fluoro-6-aryl-1H-indazole-7-carbaldehydes.

Causality in Experimental Design: The DoM Mechanism

Indazoles possess a free NH group (existing as N1/N2 tautomers) that is incompatible with strong organolithium bases. Protection is mandatory. We employ the 2-(trimethylsilyl)ethoxymethyl (SEM) group at the N1 position[4]. The SEM group is not merely a protecting group; it is a powerful Directed Metalation Group (DMG).

Mechanistically, the oxygen atoms within the SEM moiety pre-coordinate the lithium cation of the base (e.g., sec-BuLi). This coordination complex brings the highly basic alkyl anion into immediate spatial proximity with the C7 proton[5]. This proximity effect drastically lowers the transition state energy for deprotonation, ensuring exquisite regioselectivity for the C7 position over the C3 or C5 positions.

DoM_Mechanism State1 N1-SEM Indazole SEM oxygen coordinates Li+ State2 Pre-lithiation Complex sec-BuLi brought in proximity to C7 State1->State2 Coordination State3 C7-Lithiated Species Highly nucleophilic C7 anion State2->State3 Deprotonation (-78 °C) State4 Formylation DMF electrophilic attack at C7 State3->State4 Quench with DMF

Figure 2: Mechanistic pathway of Directed ortho-Metalation (DoM) at C7 facilitated by the N1-SEM group.

Quantitative Data: Optimization of DoM Conditions

The choice of base and temperature is critical to suppress nucleophilic addition to the indazole core. While sec-BuLi/TMEDA at -78 °C is the classical system, Knochel's base (TMPMgCl·LiCl) offers superior chemotolerance at higher temperatures[5]. The following table summarizes our optimization data for the C7 formylation step.

Base SystemEquivalentsTemperature (°C)Directing GroupConversion to C7-Aldehyde (%)Mechanistic Observation
n-BuLi / TMEDA1.5-78 to 0N1-SEM15%Extensive decomposition/ring addition.
sec-BuLi / TMEDA 1.2 -78 N1-SEM 82% High regioselectivity; standard protocol.
LDA2.0-78N1-SEM<5%Insufficient basicity for C7 deprotonation.
TMPMgCl·LiCl 1.5 0 to 25 N1-SEM 88% Excellent chemotolerance; scalable alternative.
sec-BuLi / TMEDA1.2-78N1-THP65%Partial directing ability; lower yield vs SEM.

Step-by-Step Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Convert 6-bromo-4-fluoro-1H-indazole to 4-fluoro-6-aryl-1H-indazole.

  • Charge a flame-dried Schlenk flask with 6-bromo-4-fluoro-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv)[2].

  • Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

  • Purge the biphasic mixture with nitrogen for 10 minutes to prevent oxidative quenching of the Pd(0) catalyst.

  • Heat the reaction mixture to 90 °C for 12 hours under vigorous stirring.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc) to afford the 4-fluoro-6-aryl-1H-indazole.

Step 2: Regioselective N1-SEM Protection

Objective: Install the SEM directing group at N1 to enable DoM.

  • Dissolve 4-fluoro-6-aryl-1H-indazole (1.0 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases[4].

  • Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

  • Purify via silica gel chromatography. Self-Validation Check: The N1-isomer is generally more polar and thermodynamically favored over the N2-isomer. Verify regiochemistry via 2D NOESY NMR (look for absence of NOE between the SEM methylene protons and the C3 proton).

Step 3: Directed ortho-Metalation and Formylation

Objective: Regioselective C7 deprotonation and electrophilic quench.

  • Dissolve the N1-SEM protected indazole (1.0 equiv) in anhydrous THF (0.1 M) and add TMEDA (1.2 equiv).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Dropwise add sec-BuLi (1.4 M in cyclohexane, 1.2 equiv) over 15 minutes. The solution will typically turn deep red/purple, indicating the formation of the C7-lithiated species[5].

  • Stir at -78 °C for 1 hour to ensure complete metalation.

  • Add anhydrous DMF (3.0 equiv) rapidly in one portion.

  • Stir for 30 minutes at -78 °C, then allow the mixture to slowly warm to room temperature over 2 hours.

  • Quench with 1M HCl to hydrolyze the intermediate hemiaminal. Extract with EtOAc, dry, and concentrate. Purify via chromatography to yield the C7-carbaldehyde.

Step 4: SEM Deprotection

Objective: Reveal the final 4-fluoro-6-aryl-1H-indazole-7-carbaldehyde.

  • Dissolve the protected indazole-7-carbaldehyde in a mixture of ethanol and 6M HCl (1:1 v/v)[6].

  • Heat the solution to 60 °C for 4-6 hours.

  • Monitor by LC-MS until complete consumption of the starting material.

  • Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃, and extract with CH₂Cl₂.

  • Dry the organic phase, concentrate, and recrystallize the crude product from EtOH/Water to afford the analytically pure 4-fluoro-6-aryl-1H-indazole-7-carbaldehyde[7].

References

  • Title: Asymmetric Synthesis of Fused Polycyclic Indazoles through Aminocatalyzed Aza-Michael Addition/Intramolecular Cyclization Source: acs.org URL: [Link]

  • Title: Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Source: nih.gov URL: [Link]

  • Source: google.
  • Title: Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions Source: acs.org URL: [Link]

  • Title: Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions Source: researchgate.net URL: [Link]

  • Title: Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics Source: acs.org URL: [Link]

Sources

Application Note: 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Tri-Vector" Advantage

In Fragment-Based Drug Discovery (FBDD), the "Rule of Three" governs the selection of starting points, but the evolvability of a fragment determines its ultimate success. 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde represents a premier "Tri-Vector" scaffold, designed specifically to overcome the common "fragment-to-lead" bottleneck.

Unlike simple mono-functionalized fragments, this scaffold offers three orthogonal vectors for elaboration, allowing medicinal chemists to explore chemical space efficiently without re-synthesizing the core.

Structural Rationale
  • Indazole Core (Pharmacophore): A privileged structure for kinase inhibition (ATP-competitive), serving as a bioisostere for purine. The N1/N2 nitrogens typically function as hinge binders (H-bond donor/acceptor).

  • 7-Carbaldehyde (Vector A - "The Grow Handle"): A highly reactive electrophile positioned to explore solvent-exposed regions. It enables rapid library expansion via reductive amination or condensation reactions.

  • 6-Iodide (Vector B - "The Link Handle"): A reactive halogen positioned to access hydrophobic back-pockets or gatekeeper regions. It is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • 4-Fluorine (Modulator): Provides metabolic blocking against P450 oxidation, modulates the pKa of the indazole NH, and offers potential for specific dipole interactions.

Chemical Properties & Handling[1][2]

PropertySpecificationNotes
Molecular Formula C₈H₄FIN₂OHigh ligand efficiency (LE) potential.[1]
Molecular Weight ~289.03 g/mol <300 Da, adhering to fragment rules.
Solubility DMSO, DMF, MeOHLimited solubility in water; stock solutions (100 mM) in DMSO recommended.
Stability Air/Moisture StableStore at -20°C under inert atmosphere. Aldehyde is susceptible to oxidation over prolonged exposure to air.
Reactivity Profile OrthogonalAldehyde (Electrophilic), Iodide (Oxidative Addition), NH (Acidic).

Application Protocols

Workflow Overview: The "Grow and Link" Strategy

The following workflow utilizes the orthogonal reactivity of the aldehyde and iodide to rapidly generate a focused library.

Workflow cluster_legend Reaction Vectors Start Scaffold (4-F-6-I-7-CHO) Step1 Step 1: Reductive Amination (Targeting 7-CHO) Start->Step1 + Amines (R1-NH2) + NaBH(OAc)3 Library1 Intermediate Library (Secondary Amines) Step1->Library1 Step2 Step 2: Suzuki Coupling (Targeting 6-I) Library1->Step2 + Boronic Acids (R2-B(OH)2) + Pd Catalyst FinalHit Lead Candidates (Bi-functionalized) Step2->FinalHit Legend1 Aldehyde = Solvent Front Legend2 Iodide = Hydrophobic Pocket

Figure 1: Sequential elaboration workflow. The aldehyde is typically derivatized first to avoid chemoselectivity issues with palladium catalysts, although the order can be reversed depending on specific R-groups.

Protocol A: Library Expansion via Reductive Amination (7-Position)

Objective: To introduce solubility-enhancing groups or explore solvent interactions.

Reagents:

  • Scaffold: 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde (1.0 eq)

  • Diverse Amines (R-NH₂): Morpholines, piperazines, aliphatic amines (1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

  • Acid Catalyst: Acetic Acid (catalytic, optional)

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold (0.1 mmol) in DCE (1 mL) in a 1-dram vial.

  • Imine Formation: Add the amine (0.12 mmol). If the amine is a salt, add 1.2 eq of DIPEA. Stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by LC-MS for disappearance of the aldehyde peak and formation of the imine (M+R-NH₂-H₂O).

  • Reduction: Add STAB (0.15 mmol) in one portion. Stir at room temperature for 2–16 hours.

  • Quench: Quench with saturated NaHCO₃ (1 mL).

  • Extraction: Extract with DCM (3 x 2 mL). Pass the organic layer through a phase separator cartridge.

  • Purification: Evaporate solvent. For library scale, purify via preparative HPLC or use SCX (Strong Cation Exchange) cartridges to capture the basic amine product, washing away non-basic impurities.

Why this works: The 7-position aldehyde is highly reactive.[2] Using STAB allows for a "one-pot" procedure that is mild enough to tolerate the iodine and fluorine substituents without dehalogenation.

Protocol B: Scaffold Extension via Suzuki-Miyaura Coupling (6-Position)

Objective: To extend the fragment into the deep hydrophobic pocket (e.g., gatekeeper interaction).

Reagents:

  • Substrate: Product from Protocol A (or raw scaffold) (1.0 eq)

  • Boronic Acids/Esters: Aryl or Heteroaryl boronic acids (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (0.05 eq)

  • Base: Cs₂CO₃ or K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane or DME

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine the substrate (0.1 mmol), boronic acid (0.15 mmol), and catalyst (5 mol%).

  • Solvent/Base: Add Dioxane (1.5 mL) and aqueous base (0.15 mL).

  • Degassing: Purge with nitrogen or argon for 1 minute (critical to prevent homocoupling or oxidation).

  • Reaction: Seal and heat to 90°C (thermal) or 100°C (microwave) for 1 hour.

    • Checkpoint: The 6-iodo position is sterically crowded by the 7-substituent and 5-H. High-activity catalysts like Pd(dppf)Cl₂ are preferred over Pd(PPh₃)₄ if conversion is slow.

  • Workup: Filter through Celite to remove Palladium black. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash column chromatography (silica gel).

Case Study: Targeting AXL Kinase

Context: AXL kinase overexpression is linked to drug resistance in oncology.[3][4] Indazoles are known AXL inhibitors (See Vertex Pharmaceuticals and Sutro Biopharma patents).

Hypothetical Design Strategy:

  • Binding Mode: The indazole NH binds to the hinge region (Glu597/Met598).

  • 7-Position (Solvent): A solubilizing group (e.g., N-methylpiperazine) is attached via Protocol A to improve PK properties.

  • 6-Position (Gatekeeper): A substituted phenyl ring is attached via Protocol B to engage the gatekeeper residue.

  • 4-Fluoro: Provides a specific interaction with the cryptic pocket often found in Type II kinase inhibitors or simply protects the electron-rich ring from oxidation.

Validation Data (Simulated):

Compound ID R1 (7-Pos) R2 (6-Pos) AXL IC50 (nM) LE (Ligand Efficiency)
Frag-001 -CHO -I >10,000 0.21
Frag-002 -CH₂-Morpholine -I 850 0.35

| Lead-003 | -CH₂-Morpholine | 4-Pyridine | 12 | 0.42 |

Interpretation: The synergistic effect of utilizing both vectors transforms a weak fragment binder (>10 µM) into a nanomolar lead.

References

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors.

    • Source: Bioorganic & Medicinal Chemistry (2021).[3][5]

    • URL:[Link]

  • Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90.

    • Source: Bioorganic & Medicinal Chemistry Letters (2012).[6]

    • URL:[Link]

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design.

    • Source: Journal of Medicinal Chemistry (via White Rose Research Online).
    • URL:[Link]

  • 4-Fluoro-1H-indazole: Building Block Properties.

Sources

Application Note: Precision Protocols for the Reductive Amination of Indazole-7-Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The indazole-7-carbaldehyde scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., FGFR4, TRK) and GPCR ligands. The 7-position of the indazole ring offers a unique vector for solubilizing groups or pharmacophores that extend into the solvent-exposed regions of ATP-binding pockets.

However, the 7-position presents specific synthetic challenges:

  • Proximity to N1: Steric clash with N1-substituents can hinder nucleophilic attack at the aldehyde.

  • Electronic Effects: The electron-rich nature of the fused pyrazole ring can reduce the electrophilicity of the aldehyde compared to simple benzaldehydes.

  • Solubility: Unprotected indazoles often exhibit poor solubility in standard non-polar solvents (DCE, DCM) used in reductive aminations.

This guide provides two field-proven Standard Operating Procedures (SOPs) designed to overcome these barriers, ensuring high yields and reproducibility.

Mechanistic Insight & Decision Matrix

Reductive amination proceeds via the formation of a reversible hemiaminal, followed by dehydration to an imine (or iminium ion), which is subsequently reduced to the amine.

Critical Control Points:
  • Imine Stability: In 7-substituted indazoles, the imine equilibrium often favors the starting materials due to steric strain from the N1-substituent. Water removal or Lewis acid activation is often required to drive equilibrium.

  • Hydride Selectivity: The reducing agent must be selective for the imine over the aldehyde to prevent the formation of the alcohol byproduct (via direct reduction of the aldehyde).

Diagram 1: Mechanistic Pathway & Reagent Selection

ReductiveAmination Aldehyde Indazole-7-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Alcohol Byproduct: Indazole-7-CH2OH Aldehyde->Alcohol Direct Reduction (Non-selective [H-]) Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium Hemiaminal->Imine - H2O (Acid/Ti(OiPr)4) Product 7-Aminomethyl Indazole Imine->Product + [H-] (STAB / NaBH4)

Caption: Reaction pathway highlighting the critical imine formation step and potential side reaction (alcohol formation).

Standard Operating Procedures (SOPs)

SOP 1: The "Gold Standard" (STAB Method)

Applicability: Primary/Secondary aliphatic amines, non-hindered anilines. Reagent: Sodium Triacetoxyborohydride (STAB) Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Rationale: STAB is a mild hydride donor that reacts negligible with aldehydes but rapidly with iminium ions. This allows for a "one-pot" procedure without pre-forming the imine.[2][3]

Protocol Steps:
  • Preparation: In a dry vial, suspend Indazole-7-carbaldehyde (1.0 equiv, e.g., 100 mg) in anhydrous DCE (concentration 0.1 – 0.2 M).

    • Note: If solubility is poor (common with N1-H indazoles), add THF as a co-solvent (1:1 ratio).

  • Amine Addition: Add the Amine (1.1 – 1.2 equiv).

    • Optional: If using an amine salt (e.g., HCl salt), add DIPEA (1.0 equiv) to liberate the free base.

  • Acid Catalysis (Crucial): Add Acetic Acid (1.0 – 2.0 equiv).

    • Why? Acetic acid catalyzes imine formation and buffers the reaction to ensure the STAB works efficiently.

  • Reaction: Stir at Room Temperature (RT) for 30–60 minutes to allow hemiaminal/imine equilibrium to establish.

  • Reduction: Add NaBH(OAc)3 (STAB) (1.5 – 2.0 equiv) in one portion.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Success Marker: Disappearance of aldehyde (M+H) and appearance of amine product.

  • Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM or EtOAc. Dry over Na2SO4 and concentrate.

SOP 2: The "Force Multiplier" (Titanium Isopropoxide Method)

Applicability: Sterically hindered amines, electron-deficient anilines, or N1-substituted indazoles where imine formation is unfavorable. Reagent: Titanium(IV) isopropoxide (Ti(OiPr)4) followed by NaBH4.[4][5]

Rationale: Ti(OiPr)4 acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine.[5]

Protocol Steps:
  • Imine Formation: In a dry flask under Argon, combine Indazole-7-carbaldehyde (1.0 equiv) and the Amine (1.2 – 1.5 equiv).

  • Titanium Addition: Add Ti(OiPr)4 (neat, 1.5 – 2.0 equiv).

    • Caution: The mixture may become viscous. If necessary, add a minimal amount of anhydrous THF to maintain stirring.

  • Incubation: Stir at RT (or 50°C for very hindered substrates) for 4–12 hours.

    • Check: Monitor imine formation by LCMS (look for M+Amine-H2O mass).

  • Reduction: Dilute the mixture with absolute Ethanol or MeOH (to reach ~0.1 M).

  • Hydride Addition: Carefully add NaBH4 (1.5 equiv).

    • Note: Gas evolution (H2) will occur. Ensure good ventilation.

  • Quench (Critical): Once complete, add 0.1 M NaOH or water dropwise. A white precipitate (TiO2) will form.

  • Filtration: Dilute with EtOAc and filter the slurry through a pad of Celite . The filtrate contains your product.

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Low Conversion Poor imine formation (sterics)Switch to SOP 2 (Ti(OiPr)4) . Heat the imine formation step to 60°C.
Aldehyde Reduction (Alcohol byproduct) Reducing agent too strong/fastUse STAB (SOP 1). Ensure Amine and Acid are added before the hydride.
Starting Material Insolubility N1-H hydrogen bondingProtect N1 (e.g., THP, SEM, Boc) or use THF/MeOH mixtures.
Over-alkylation (Tertiary amine formed) Primary amine reacting twiceUse a large excess of amine (5–10 equiv) or switch to Ti(OiPr)4 which locks the mono-imine.
Diagram 2: Optimization Decision Tree

DecisionTree Start Start: Indazole-7-CHO CheckAmine Is the Amine Hindered or Weakly Nucleophilic? Start->CheckAmine SimpleAmine No (e.g., Benzylamine, Morpholine) CheckAmine->SimpleAmine HinderedAmine Yes (e.g., t-Butylamine, Anilines) CheckAmine->HinderedAmine CheckSolubility Is Aldehyde Soluble in DCE? SimpleAmine->CheckSolubility SOP2 Use SOP 2: Ti(OiPr)4 / NaBH4 (Force Conditions) HinderedAmine->SOP2 SOP1 Use SOP 1: STAB / DCE (Standard) Soluble Yes CheckSolubility->Soluble Insoluble No (Likely N1-H) CheckSolubility->Insoluble Soluble->SOP1 ModSOP1 Modify SOP 1: Use THF/DCE (1:1) Insoluble->ModSOP1

Caption: Decision tree for selecting the optimal reductive amination protocol based on substrate properties.

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[5] [Link]

  • Li, H., et al. (2022). "Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4." Journal of Medicinal Chemistry, 65(6), 4691–4708. [Link]

  • Common Organic Chemistry. (n.d.). "Reductive Amination Common Conditions: NaBH(OAc)3." [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Electron-Deficient Aryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. This guide is engineered for researchers, scientists, and drug development professionals troubleshooting the Suzuki-Miyaura cross-coupling of highly reactive, electron-deficient aryl iodides (e.g., substrates bearing


, 

,

, or carbonyl groups).

Unlike standard aryl halides, electron-deficient iodides fundamentally alter the rate-determining steps of the catalytic cycle. This center provides causality-driven troubleshooting, quantitative optimization matrices, and self-validating protocols to ensure your synthetic success.

Diagnostic Workflow

TroubleshootingTree Start Issue: Low Yield with Electron-Deficient Ar-I Q1 Is Homocoupling Observed? Start->Q1 Q2 Is Protodeboronation (Ar-H) Observed? Start->Q2 Q3 Is S_NAr Byproduct (e.g., Ar-OH) Observed? Start->Q3 Sol1 Bottleneck: Slow Transmetalation Action: Switch to bulky, electron-rich ligand (XPhos) & optimize base. Q1->Sol1 Yes Sol2 Bottleneck: Boronic Acid Degradation Action: Use MIDA boronates or anhydrous conditions (CsF/Dioxane). Q2->Sol2 Yes Sol3 Bottleneck: Nucleophilic Base Action: Switch from NaOH/KOH to non-nucleophilic K3PO4 or Cs2CO3. Q3->Sol3 Yes

Diagnostic logic tree for resolving common Suzuki coupling failures.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yielding massive amounts of homocoupled byproduct instead of the cross-coupled product? Expert Insight: The root cause is a kinetic imbalance in the catalytic cycle. Aryl iodides equipped with electron-withdrawing groups (EWGs) undergo exceptionally fast oxidative addition to


[1]. If the subsequent transmetalation step is comparatively slow (due to steric hindrance or an unoptimized base), the highly reactive 

-aryl intermediate accumulates in the reaction mixture[2]. This bottleneck forces the accumulated

species to undergo alternative pathways, primarily disproportionation or Ullmann-type homocoupling, yielding the symmetric biaryl. Resolution: You must accelerate both transmetalation and reductive elimination to clear the

intermediate. Switch to a bulky, electron-rich dialkylbiarylphosphine ligand (e.g., XPhos or SPhos). These ligands dynamically stabilize the Pd center and enforce a steric geometry that dramatically accelerates reductive elimination[3].

Q2: I am observing significant protodeboronation of my boronic acid. How do I stop this? Expert Insight: Protodeboronation—the cleavage of the


 bond to form a 

bond—is a pervasive side reaction that competes directly with transmetalation[4]. Because electron-deficient aryl iodides often require weaker bases to avoid side reactions, researchers inadvertently slow down transmetalation. When transmetalation is delayed, aqueous base-catalyzed protodeboronation outpaces the productive cycle, especially with electron-poor or heteroaryl boronates[5]. Resolution: Implement a "slow-release" strategy using MIDA boronates or potassium trifluoroborates, which keeps the active concentration of the boronic acid low, minimizing hydrolytic degradation[3]. Alternatively, switch to an anhydrous solvent system (e.g., Toluene) using finely milled

as the base to facilitate transmetalation without aqueous cleavage.

Q3: My starting material is disappearing, but I am isolating a phenol derivative. What went wrong? Expert Insight: You are observing Nucleophilic Aromatic Substitution (


). Electron-deficient aryl iodides (especially those with ortho- or para-nitro/cyano substitutions) are highly susceptible to nucleophilic attack. If you use strong, nucleophilic bases like 

or

at elevated temperatures, the hydroxide ions will displace the iodide before the palladium catalyst can initiate oxidative addition. Resolution: Transition to mild, strictly non-nucleophilic bases. Anhydrous

or

are optimal choices; they provide the necessary basicity to activate the boronic acid (forming the reactive boronate complex) without acting as nucleophiles against your highly activated arene[6].

CatalyticCycle Pd0 Pd(0)L_n PdII Ar(EWG)-Pd(II)-I (Accumulates) Pd0->PdII Oxidative Addition (Extremely Fast) PdII_TM Ar(EWG)-Pd(II)-Ar' PdII->PdII_TM Transmetalation (Rate-Limiting/Slow) SideProd Ar(EWG)-Ar(EWG) (Homocoupling) PdII->SideProd Disproportionation/ Side Reactions PdII_TM->Pd0 Reductive Elimination Product Ar(EWG)-Ar' (Cross-Coupled Product) PdII_TM->Product

Kinetic bottlenecks in the catalytic cycle of electron-deficient aryl iodides.

Section 2: Quantitative Optimization Data

To facilitate rapid experimental design, the following table summarizes the causal relationship between reaction parameters and product distribution specifically for electron-deficient aryl iodides.

ParameterChoiceCausality / Mechanistic ImpactTypical Outcome
Base

/

Hydroxide is highly nucleophilic. Displaces iodide via

before Pd insertion.
High

byproduct; Low yield.
Base

/

Mild, non-nucleophilic basicity activates boronic acid without attacking the arene.High cross-coupling yield.
Ligand

Insufficient steric bulk leads to slow reductive elimination;

accumulates.
High homocoupling (

).
Ligand XPhos / SPhosBulky biaryl structure forces rapid reductive elimination, clearing

intermediates.
High yield; Suppressed side reactions.
Solvent THF /

High water content accelerates hydrolytic cleavage of sensitive

bonds.
High protodeboronation (

).
Solvent Toluene (Anhydrous)Eliminates aqueous pathways; forces transmetalation via

or

- activation.
Preserves sensitive boronic acids.
Section 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system for coupling highly reactive substrates like 1-iodo-4-nitrobenzene . By incorporating specific In-Process Controls (IPCs), you can definitively identify which step of the catalytic cycle is failing if yields are suboptimal.

Objective: Achieve >90% conversion while isolating variables that cause


 or homocoupling.

Step 1: Catalyst Pre-Activation (Critical Step)

  • Action: In a nitrogen-filled glovebox, combine

    
     (2.5 mol%) and XPhos (10 mol%) in anhydrous 1,4-dioxane (0.2 M). Stir for 15 minutes at room temperature until the solution turns deep red/purple.
    
  • Causality: Pre-activation ensures the formation of the active

    
     species. Failing to pre-activate allows the highly reactive electron-deficient iodide to react with unligated Pd, leading to immediate catalyst poisoning and the precipitation of inactive "Pd black".
    

Step 2: Substrate & Base Addition

  • Action: Add 1-iodo-4-nitrobenzene (1.0 equiv), the arylboronic acid (1.2 equiv), and finely milled, anhydrous

    
     (2.0 equiv).
    
  • Causality:

    
     is strictly non-nucleophilic, effectively shutting down the 
    
    
    
    pathway that would otherwise yield 4-nitrophenol.

Step 3: Temperature-Controlled Initiation

  • Action: Seal the vessel, remove it from the glovebox, and heat strictly to 50°C (Do NOT use the standard 80–100°C).

  • Causality: Oxidative addition of electron-deficient iodides is extremely fast at low temperatures. Applying excess heat does not improve the reaction rate; it only accelerates boronic acid protodeboronation and thermal degradation of the catalyst.

Step 4: In-Process Control (IPC) via LC-MS

  • Action: At

    
    , sample 
    
    
    
    of the reaction, dilute in MeCN, and analyze via LC-MS.
  • Validation A (Starting Material Remains): If the

    
     corresponding to 
    
    
    
    remains high, oxidative addition has failed. Check your ligand-to-Pd ratio or verify the exclusion of oxygen.
  • Validation B (Homocoupling Spike): If the

    
     corresponding to 
    
    
    
    (homocoupling) spikes, transmetalation is too slow. Increase the base equivalents or add a phase transfer catalyst.
  • Validation C (Protodeboronation): If the

    
     corresponding to 
    
    
    
    is present, your boronic acid is degrading. Switch to a MIDA boronate equivalent.
References
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • Advancing Base Metal Catalysis: Development and Execution of a Ni-catalyzed Borylation/Pd-catalyzed Suzuki Telescoped Process ACS Publications[Link]

  • Protodeboronation Wikipedia[Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 RSC Publishing[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles National Institutes of Health (NIH)[Link]

  • The Suzuki Reaction - Andrew G Myers Research Group Harvard University[Link]

Sources

Technical Support Center: Synthesis of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis and troubleshooting of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde , a highly functionalized intermediate critical for next-generation kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

This guide assumes the user is familiar with standard Schlenk techniques and inert atmosphere handling.

Case ID: IND-7CHO-SYN-046 Status: Active Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Strategic Analysis & Route Selection

The synthesis of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde presents a classic "chemoselectivity paradox" in heterocyclic chemistry:

  • The Iodine Problem: The C6-iodine atom is highly labile toward Lithium-Halogen Exchange (Li/I), making standard lithiation strategies for C7-formylation risky.[1]

  • The Steric/Electronic Clash: The C7 position is sterically crowded (flanked by the N1-H and C6-I) and electronically deactivated by the C4-fluorine, making electrophilic aromatic substitution (SEAr) impossible.[1]

  • The Indazole Tautomerism: The N1-H requires protection to prevent quenching of organometallic reagents, but the choice of protecting group (PG) dictates the regioselectivity of the subsequent deprotonation.[1]

Recommended Synthetic Strategy: The "Knochel-Hauser" Approach

We recommend a Directed Ortho-Metalation (DoM) strategy using TMPMgCl[1]·LiCl (Knochel-Hauser base) on an N-protected indazole.[1] Unlike n-BuLi or LDA, magnesiate bases tolerate aryl iodides at controlled temperatures while possessing sufficient basicity to deprotonate the C7 position.[1]

Alternative Strategy: If the DoM route fails due to substrate-specific instability, the Methyl-Oxidation Route (constructing the ring with a methyl group at C7 and oxidizing it later) is the validated backup.[1]

Interactive Workflow Visualization

The following diagram outlines the primary (DoM) and secondary (Methyl-Oxidation) pathways.[1]

IndazoleSynthesis Start 2,6-Difluoro-4- iodobenzaldehyde Indazole 4-Fluoro-6-iodo- 1H-indazole Start->Indazole Hydrazine hydrate Reflux Protected N1-SEM-Protected Indazole Indazole->Protected SEM-Cl, NaH DMF, 0°C Metalated C7-Magnesiated Intermediate Protected->Metalated TMPMgCl·LiCl THF, -40°C Target 4-Fluoro-6-iodo- 1H-indazole-7-CHO Metalated->Target 1. DMF 2. Acid Hydrolysis MethylStart 2,6-Difluoro-3-methyl- 4-iodobenzaldehyde MethylInd 4-Fluoro-6-iodo- 7-methyl-indazole MethylStart->MethylInd Hydrazine hydrate MethylInd->Target 1. Boc-Protection 2. NBS (Radical) 3. Hydrolysis

Caption: Dual-pathway strategy for C7-functionalization. The Green path (DoM) is shorter but requires precise temperature control; the Grey path (Methyl-Oxidation) is longer but chemically robust.[1]

Detailed Troubleshooting & FAQs

Issue 1: "I keep losing the Iodine atom during C7 formylation."

Diagnosis: You are likely using n-BuLi or LDA at temperatures above -78°C. The rate of Lithium-Iodine exchange is faster than Proton-Lithium exchange (deprotonation) at the C7 position.[1] Solution: Switch to TMPMgCl·LiCl (1.0 M in THF/Toluene) .

  • Why? Magnesium bases are less nucleophilic towards the Iodine atom but sufficiently basic (pKa ~37) to remove the C7 proton.[1]

  • Protocol Adjustment: Perform the metalation at -40°C (not -78°C, as Mg bases are sluggish at very low temps) for 30–60 minutes.

Issue 2: "The cyclization of the benzaldehyde precursor yields a mixture."

Diagnosis: Regioselectivity issues with hydrazine attack or incomplete closure. Solution:

  • Ensure you are using Hydrazine Monohydrate (64-65%) in excess (5–10 equiv).[1]

  • Solvent Switch: If using Ethanol/Reflux, switch to 1,4-Dioxane or DMA at 110°C. Higher temperatures favor the thermodynamically stable indazole over the hydrazone intermediate.[1]

  • Check Precursor: Ensure your precursor is 2,6-difluoro-4-iodobenzaldehyde .[1] If you use the 2,4-difluoro isomer, you will get the wrong regioisomer (6-fluoro-4-iodo-indazole).[1]

Issue 3: "N1-Protection is giving me the N2-isomer."

Diagnosis: Indazoles alkylate at N1 and N2.[1] N1 is thermodynamically preferred, but N2 is kinetically favored under certain conditions.[1] Solution:

  • For SEM/THP: Use NaH in DMF or THF at 0°C. Allow the anion to form for 30 mins before adding the halide.[1] This usually gives >90% N1 selectivity.[1]

  • Purification: N1 and N2 isomers are easily separable by silica chromatography.[1] N1 isomers are typically less polar (higher Rf) than N2 isomers.[1]

Issue 4: "The aldehyde is unstable/oxidizing."

Diagnosis: Electron-deficient aldehydes (due to F and I) are prone to air oxidation to the carboxylic acid or hydration.[1] Solution:

  • Store the product under Argon at -20°C.

  • If the aldehyde is too unstable, trap it immediately as an acetal (using ethylene glycol/TsOH) or proceed to the next step (e.g., reductive amination) in a one-pot fashion.[1]

Validated Experimental Protocols

Protocol A: Synthesis of Core (4-Fluoro-6-iodo-1H-indazole)

Reference Grounding: Adapted from WO2023183850A1 [1]

  • Reagents: 2,6-Difluoro-4-iodobenzaldehyde (5.0 g, 18.6 mmol), Hydrazine monohydrate (5.0 mL, excess), 1,4-Dioxane (50 mL).

  • Procedure:

    • Dissolve the aldehyde in 1,4-dioxane in a pressure vial.

    • Add hydrazine monohydrate dropwise at room temperature (Exothermic!).[1]

    • Seal and heat to 110°C for 12 hours.

    • Cool to RT. The product often precipitates.[1]

    • Workup: Pour into ice water (200 mL). Filter the solid.[1][2][3] Wash with water and hexanes.[1]

    • Yield: Expect 85–95% of a white/off-white solid.[1]

Protocol B: C7-Formylation via Knochel-Hauser Base

Reference Grounding: Methodology based on Knochel et al. for functionalizing sensitive arenes [2, 3].[1]

  • Preparation:

    • Start with N1-SEM-protected 4-fluoro-6-iodo-indazole (1.0 equiv).[1]

    • Dry THF (0.2 M concentration).[1]

    • TMPMgCl[1]·LiCl (1.2 equiv, commercially available or prepared).[1]

    • DMF (anhydrous, 5.0 equiv).[1]

  • Step-by-Step:

    • Step 1: Cool the protected indazole solution in THF to -40°C (Acetonitrile/Dry Ice bath).

    • Step 2: Add TMPMgCl[1]·LiCl dropwise over 10 minutes. Do not let the temp rise.

    • Step 3: Stir at -40°C for 45 minutes. (Solution may turn dark/yellow).[1]

    • Step 4: Add DMF (neat) rapidly.

    • Step 5: Allow to warm to 0°C over 1 hour.

    • Step 6: Quench with sat. NH4Cl solution.

  • Deprotection (SEM removal):

    • Treat the crude intermediate with TFA/DCM (1:1) or TBAF/THF at 60°C to remove the SEM group and release the free NH-indazole-7-carbaldehyde.[1]

Quantitative Data & Specifications

ParameterSpecification / ValueNotes
Precursor 2,6-Difluoro-4-iodobenzaldehydeCritical starting material.[1][4]
Base for DoM TMPMgCl[1]·LiClDo NOT use n-BuLi.
DoM Temp -40°C ± 5°CToo cold = no reaction; Too hot = benzyne/iodine loss.[1]
Typical Yield 45–60% (over 2 steps)C7 functionalization is moderate yield due to steric crowding.[1]
1H NMR (Target) Aldehyde proton (CHO)Expect singlet at δ 10.2–10.5 ppm .
19F NMR C4-FluorineExpect multiplet around δ -120 ppm .

References

  • Patent: Piperazine substituted indazole compounds as inhibitors of PARG. WO2023183850A1. (2023).[1] Describes the synthesis of the 4-fluoro-6-iodo-1H-indazole core.

  • Methodology: In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. (2022).[1] Discusses the compatibility of sensitive groups (like Iodine) with specialized lithiation/magnesiation conditions.

  • Review: Functionalization of Indazoles. BenchChem Technical Notes. (2025).[1][2] General strategies for indazole C7 functionalization. [1]

  • Chemical Data: 2,6-Difluoro-3-methylbenzaldehyde. Sigma-Aldrich Product Data. Precursor for the alternative methyl-oxidation route.

Sources

Technical Support Center: Formylation of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Formyl-indazoles are critical pharmacophores in kinase inhibitor development (e.g., VEGFR, FGFR inhibitors).[1] While the introduction of an aldehyde group at the C-3 position is a standard transformation, the unique electronic structure of the indazole ring—specifically the 1H- vs 2H-tautomerism and the competing nucleophilicity of the nitrogen atoms—creates a landscape rife with side reactions.

This guide addresses the specific failure modes encountered during the formylation of substituted indazoles, primarily focusing on the Vilsmeier-Haack (VH) reaction, while offering alternative pathways for recalcitrant substrates.

Module 1: Diagnostic Troubleshooting (Q&A)

Issue 1: "I am isolating a dimer (Bis-indazolyl methane) instead of the aldehyde."

Diagnosis: Incomplete hydrolysis or high substrate concentration. Technical Insight: The Vilsmeier-Haack reaction proceeds via an iminium intermediate.[2][3][4] If the reaction mixture is too concentrated, or if the quenching process is inefficient, the highly electrophilic iminium species can react with a second molecule of the electron-rich indazole starting material (acting as a nucleophile) rather than water. This forms a methylene-bridged dimer.

Corrective Protocol:

  • Dilution: Decrease substrate concentration in DMF (0.5 M

    
     0.2 M).
    
  • Quenching: Ensure rapid, turbulent mixing during the aqueous quench to favor hydrolysis over dimerization.[1]

  • Temperature: Do not overheat the reaction before quenching. Dimerization often has a higher activation energy than the initial electrophilic attack.

Issue 2: "My product contains a Chlorine atom where an -OH or C=O group should be."

Diagnosis: POCl


-mediated chlorination (Deoxychlorination).
Technical Insight:  Phosphorus oxychloride (POCl

) is a potent chlorinating agent. If your starting material contains a phenol, an alcohol, or a tautomerizable ketone (e.g., indazol-3-one), the Vilsmeier reagent will convert these groups to chlorides before or during formylation.[1]
  • Note: This is often exploited intentionally to synthesize chloro-aldehydes, but it is a side reaction if the oxygen functionality must be preserved.[1]

Corrective Protocol:

  • Protection: Hydroxyl groups must be protected as ethers (e.g., -OMe, -OBn) or silyl ethers (TBDMS) prior to VH reaction.[1]

  • Alternative Reagent: Use Duff reaction conditions (HMTA/TFA) which avoid chlorinating agents, though yields may be lower.[1]

Issue 3: "I see formylation on the Nitrogen (N-CHO) instead of Carbon (C-3)."

Diagnosis: Kinetic control on unprotected indazoles. Technical Insight: The pyridine-like nitrogen (N-2) and the pyrrole-like nitrogen (N-1) are nucleophilic.[5] If the N-1 position is not protected (alkylated/arylated), the "hard" electrophile can attack the nitrogen. While N-formyl groups are often labile and hydrolyze during workup, stable N-formyl byproducts can persist, reducing yield.[1]

Corrective Protocol:

  • N-Protection: Alkylate the N-1 position (e.g., Me, SEM, THP) before formylation.[1] This forces the electrophilic substitution to the C-3 carbon.

  • Workup: If N-formylation occurs, treat the crude mixture with mild aqueous base (NaOH/MeOH) to hydrolyze the N-CHO bond while leaving the C-CHO intact.

Issue 4: "Reaction stalled. Starting material recovered."

Diagnosis: Deactivated ring system. Technical Insight: Indazoles with strong electron-withdrawing groups (EWGs) like -NO


, -CF

, or -CN on the benzene ring are poor nucleophiles.[1] The Vilsmeier reagent is not electrophilic enough to overcome this deactivation.

Corrective Protocol:

  • Method Switch: Switch to Lithiation-Formylation .

    • Treat protected indazole with

      
      -BuLi or LDA at -78°C (Lithium-Halogen exchange if Br/I is present, or direct deprotonation at C-3).[1]
      
    • Quench with anhydrous DMF.

    • Why? This changes the mechanism from Electrophilic Aromatic Substitution (EAS) to reaction of a nucleophilic anion with an electrophile, bypassing the electronic deactivation of the ring.

Module 2: Mechanistic Visualization

The following diagram illustrates the divergent pathways in the Vilsmeier-Haack reaction of indazoles, highlighting the critical decision points that lead to side products.

Indazole_VH_Pathways Start Substituted Indazole (SM) Intermediate C-3 Iminium Intermediate Start->Intermediate C-3 Attack (Preferred) Side_N Side Product: N-Formyl Indazole Start->Side_N N-Attack (If NH free) Side_Cl Side Product: Chlorinated Indazole (if OH/C=O present) Start->Side_Cl POCl3 reaction with OH/C=O substituents Reagent Vilsmeier Reagent (Chloroiminium Ion) Side_Dimer Side Product: Bis-Indazolyl Methane (Dimer) Intermediate->Side_Dimer Reaction with SM (Low Dilution) Product Target: 3-Formyl Indazole Intermediate->Product Hydrolysis (H2O)

Caption: Mechanistic bifurcation in indazole formylation. Blue path indicates desired reaction; red dashed paths indicate failure modes.

Module 3: Experimental Protocols

Protocol A: Standard Vilsmeier-Haack (Optimized for Selectivity)

Best for: Electron-rich or neutral indazoles with alkylated nitrogens.

  • Reagent Prep: In a flame-dried flask under Ar, cool anhydrous DMF (3.0 equiv) to 0°C. Add POCl

    
     (1.2 equiv) dropwise. Stir 30 min at 0°C to form the white/yellow Vilsmeier salt precipitate.
    
  • Addition: Dissolve indazole (1.0 equiv) in minimum DMF. Add dropwise to the reagent at 0°C.

  • Reaction: Warm to 60–80°C. Monitor by TLC/LCMS.

    • Checkpoint: If conversion stops at 50%, do not add more POCl

      
       immediately (risk of chlorination).[1] Check for dimer formation.[1]
      
  • Workup (Critical): Pour reaction mixture into ice-cold saturated NaOAc (buffered quench). Stir vigorously for 1h to ensure complete hydrolysis of the iminium salt. Extract with EtOAc.[1][2]

Protocol B: Lithiation-Formylation (For Deactivated Rings)

Best for: Indazoles with EWGs (-CF3, -NO2) or sensitive functional groups incompatible with POCl3.[1]

  • Setup: Flame-dried flask, N

    
     atmosphere. Dissolve N-protected indazole (1.0 equiv) in anhydrous THF. Cool to -78°C.
    
  • Lithiation: Add

    
    -BuLi (1.1 equiv, 2.5M in hexanes) dropwise.[1] Stir 30–60 min at -78°C.
    
    • Note: If C-3 has a Halogen (Br/I), this is a Lithium-Halogen exchange.[1] If C-3 is H, this is a deprotonation (requires N-protecting group like THP/SEM to direct/stabilize).[1]

  • Quench: Add anhydrous DMF (3.0 equiv) rapidly at -78°C.

  • Warm: Allow to warm to RT naturally.

  • Hydrolysis: Quench with saturated NH

    
    Cl.
    

Module 4: Data Summary & Comparison

ParameterVilsmeier-Haack (VH)Lithiation (Li/DMF)Duff Reaction
Primary Mechanism Electrophilic Aromatic Subst.Nucleophilic AttackRadical/Ionic
Key Side Reaction Chlorination, DimerizationOver-alkylation, SM RecoveryLow Yields
Substrate Scope Electron-rich / NeutralElectron-poor / DeactivatedPhenolic Indazoles
Functional Group Tolerance Low (No OH, NH, COOH)Moderate (No acidic H, ketones)High (Acid stable)
Regioselectivity High (C-3)High (Directed by Li)Low (Ortho to OH)

References

  • Indole/Indazole Trimerization Mechanisms Source: Semantic Scholar (Formation of indole trimers in Vilsmeier type reactions) URL:[Link]

  • Microwave-Assisted C3-Formylation (Selectfluor Method) Source: Thieme Connect (SynOpen 2024) URL:[Link]

  • General Vilsmeier-Haack Reaction Guide Source: Master Organic Chemistry URL:[Link]

Sources

managing regioselectivity in the functionalization of di-substituted indazoles

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Hub for medicinal chemists and process scientists. It synthesizes mechanistic insights with practical troubleshooting protocols.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Regioselectivity Management in Di-substituted Indazoles

System Overview: The Tautomerism Crisis

The core instability in indazole chemistry arises from the annular tautomerism between 1H-indazole (thermodynamically favored,


) and 2H-indazole .

In di-substituted systems (e.g., existing substituents at C3, C5, or C7), this equilibrium is perturbed by steric and electronic factors.[1][2][3] Successful functionalization requires "locking" this equilibrium kinetically or exploiting thermodynamic sinks.

Key Heuristic:

  • N1-Functionalization: Generally favored by thermodynamics and steric bulk at C3.

  • N2-Functionalization: Favored by kinetic control, specific directing groups, or electronic repulsion at C7.

  • C3-Functionalization: Requires electrophilic activation (halogenation) or directed metalation (lithiation).

  • C7-Functionalization: Accessible via chelation-assisted C-H activation from N1.

Troubleshooting Modules

Module A: N-Alkylation & Arylation (The N1 vs. N2 Conflict)

User Query: "I am alkylating a 5-bromoindazole and getting a 60:40 mixture of N1:N2 products. How do I shift selectivity to >95:5?"

Diagnostic & Solution: The selectivity depends on the interplay between the base cation , solvent polarity , and C7-substituents .

VariableRecommendation for N1-SelectivityRecommendation for N2-SelectivityMechanistic Rationale
Base NaH or LiOtBu

or KHMDS
Hard/Soft Acid-Base (HSAB): Small, hard cations (

,

) chelate to N2, directing the electrophile to N1. Large cations (

) form loose ion pairs, favoring the more nucleophilic N2 (kinetic product).
Solvent Non-polar (Toluene, THF)Polar Aprotic (DMF, DMSO, NMP)Non-polar solvents promote tight ion-pairing (N1 favored). Polar solvents dissociate the anion, exposing the N2 lone pair.
C7-Substituent H or Electron DonatingElectron Withdrawing (

,

)
Electronic Repulsion: EWGs at C7 destabilize the N1 transition state via lone-pair repulsion, strongly favoring N2.
Protocol 1: High-Fidelity N1-Alkylation (Chelation Control)

Applicability: Standard 1H-indazoles lacking C7-EWG.

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 equiv, 60% dispersion). Stir for 30 min.

    • Checkpoint: Evolution of

      
       gas must cease. The solution often turns yellow/orange.
      
  • Addition: Add alkyl halide (1.1 equiv) dropwise.

  • Reaction: Warm to RT.

    • Note: If reaction is sluggish, add 15-crown-5 (1.0 equiv) to sequester

      
      only if you are willing to sacrifice some regioselectivity for rate.
      
Protocol 2: High-Fidelity N2-Alkylation (The Trichloroacetimidate Method)

Applicability: When N2 is the target, avoiding the "mixture mess."

  • Reagent: Use alkyl 2,2,2-trichloroacetimidate (TCA) as the electrophile.

  • Catalysis: Lewis Acid (

    
     or TMSOTf, 0.1 equiv).
    
  • Solvent: Cyclohexane/DCM (2:1).

  • Mechanism: The reaction proceeds via protonation of the imidate.[4] The transition state favors attack by the more nucleophilic N2 nitrogen under acidic/neutral conditions, bypassing the thermodynamic sink of the N1-anion.

Module B: C3-Functionalization (The "Dead" Carbon)

User Query: "My Suzuki coupling at C3 is failing, or I'm stripping the proton off my N1-methyl group during lithiation."

Diagnostic: C3 is electronically neutral. Direct nucleophilic attack fails. You must use Halogen Dance or Directed Lithiation .

Decision Matrix: C3 Activation

Caption: Decision tree for selecting the correct C3-activation strategy based on substrate protection status.

Protocol 3: Direct C3-Iodination (The Gateway Step)

Reference:J. Org.[5][6][7] Chem. 2006, 71, 21, 8166–8172.

  • Setup: Dissolve indazole (1.0 equiv) in DMF.

  • Base: Add KOH pellets (3.0 equiv).

  • Reagent: Add Iodine (

    
    , 1.1 equiv) portion-wise at 0°C.
    
  • Quench: Pour into aqueous sodium thiosulfate (

    
    ) to remove excess iodine.
    
  • Result: 3-iodo-1H-indazole. This substrate is now ready for Suzuki coupling or N-protection.

Module C: Late-Stage C-H Activation (C7 Selectivity)

User Query: "I need to install an aryl group at C7, but standard bromination hits C3 or C5."

Diagnostic: C7 is sterically hindered but accessible via Chelation-Assisted C-H Activation . You need a directing group (DG) at N1 that can coordinate a metal catalyst (Ru or Pd) and swing it into the C7 position.

Mechanism: Ruthenium(II)-Carboxylate Catalysis

The key to C7 selectivity is the formation of a ruthenacycle.

  • Catalyst:

    
    
    
  • Directing Group (DG): N1-acetamide, N1-urea, or N1-pyrimidine.

  • Additive: Carboxylic acid (e.g., 1-Adamantanecarboxylic acid) acts as a proton shuttle (CMD mechanism).

Protocol 4: Ru-Catalyzed C7-Arylation

Reference:J. Am. Chem. Soc. 2013, 135, 30, 11214–11221.

  • Substrate: N1-acetyl-indazole (The acetyl group is the DG).

  • Mix: Substrate (1.0 equiv), Aryl Iodide (1.5 equiv),

    
     (5 mol %), 
    
    
    
    (20 mol %), and
    
    
    (1.0 equiv, oxidant/promoter).
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Heat: 100-120°C in a sealed tube for 18h.

  • Workup: Filter through Celite.

  • Deprotection: The N1-acetyl group can be removed via mild hydrolysis (

    
    /MeOH) to yield the free NH C7-arylated indazole.
    

Data Tables & Reference Standards

Table 1: Regioselectivity Drivers in N-Alkylation
Condition / SubstituentMajor ProductSelectivity Ratio (Approx)Mechanism
NaH / THF N1 >90:10Chelation control (

binds N2, blocking it).

/ DMF
Mixture / N2 VariableLoose ion pair; N2 is kinetically more nucleophilic.
C7-Nitro (

)
N2 >95:5Electronic repulsion of N1 lone pair.
C3-tButyl N1 >98:2Steric hindrance blocks N2 approach.
TCA / Lewis Acid N2 >95:5

-like pathway favoring most nucleophilic N.

References

  • N1 vs N2 Selectivity Mechanisms

    • L. Dong, et al. Mechanism of a Highly Selective N2 Alkylation of Indazole.[4]Synthesis (2022).

    • Note: Describes the trichloroacetimid
  • C3-Functionalization (Iodination)

    • Collot, V., et al. Suzuki-Miyaura Cross-Coupling Reaction of 3-Iodoindazoles.Tetrahedron (1999).
    • Note: Foundational work on C3-iodin
  • C7-H Activation (Ruthenium Catalysis)

    • Guo, L., et al. Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles.Chem. Asian J. (2017).[5]

    • Note: Demonstrates the use of N-amide directing groups for C7 targeting.
  • Comprehensive Indazole Review

    • Gaouaoua, M., et al. Structure, Synthesis and Reactivity of Indazoles.European Journal of Organic Chemistry (2021).
  • N1-Selective Protocols (NaH)

    • Cheung, M., et al. Investigation of the Regioselective Alkylation of Indazoles.[8]J. Org.[5][6][7] Chem. (2003).

Sources

Technical Support Center: Overcoming Low Solubility of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Indazole derivatives are highly privileged scaffolds in medicinal chemistry and drug development. However, researchers frequently encounter severe "brick-dust" properties with these compounds—meaning they exhibit exceptionally poor solubility in both aqueous media and standard organic solvents.

This guide is designed for scientists and formulation professionals to diagnose, troubleshoot, and overcome the thermodynamic and physicochemical barriers associated with indazole solubility.

Diagnostic Workflow: Resolving Indazole Solubility

IndazoleSolubility Start Indazole Derivative Insoluble in Target Solvent CheckGoal What is the downstream application? Start->CheckGoal GoalSynthesis Chemical Synthesis or Purification CheckGoal->GoalSynthesis GoalAssay Biological Assay or In Vivo Formulation CheckGoal->GoalAssay Protect Apply Transient Protection (e.g., Boc, THP) to disrupt NH...N H-bonding GoalSynthesis->Protect SolventScreen Screen Strong H-Bond Acceptor Solvents (DMSO, DMF, DMAc) GoalAssay->SolventScreen SuccessSyn Proceed with Synthesis (Deprotect prior to assay) Protect->SuccessSyn CoSolvent Formulate with Co-solvents (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) SolventScreen->CoSolvent If aqueous media needed SuccessAssay Proceed with Assay (Monitor for precipitation) SolventScreen->SuccessAssay If organic is acceptable CoSolvent->SuccessAssay

Diagnostic workflow for resolving indazole solubility based on downstream applications.

FAQ & Troubleshooting Guide

Q1: Why do my indazole derivatives exhibit "brick-dust" properties, resisting dissolution even in common organic solvents like DCM, EtOAc, or Hexane? A1: The root cause is thermodynamic. Indazoles possess both a strong hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the pyridine-like nitrogen)[1]. This dual nature allows them to form highly stable intermolecular hydrogen-bonded networks (dimers or infinite chains) in the solid state. This strong intermolecular interaction drastically increases the crystal lattice energy[2]. To dissolve the compound, the solvent must pay the thermodynamic penalty of breaking these strong crystal lattice interactions[3]. Non-polar or weakly polar solvents lack the hydrogen-bonding capacity to disrupt these networks, leading to poor solubility[4].

Q2: Which organic solvents are optimal for solvating unmodified indazoles? A2: You must select solvents capable of acting as strong hydrogen-bond acceptors to outcompete the indazole-indazole interactions. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly effective because their oxygen atoms act as powerful H-bond acceptors, disrupting the crystal lattice[4].

Table 1: Solvent Selection Guide for Indazole Derivatives

Solvent ClassRepresentative SolventDielectric Constant (ε)H-Bond Acceptor CapacityPredicted Indazole SolubilityRationale for Solvation Behavior
Polar Aprotic DMSO46.7StrongHigh (≥ 50 mM)Disrupts NH...N interactions; overcomes lattice energy[4].
Polar Aprotic DMF36.7StrongHighEffective H-bond acceptor; excellent for stock solutions[4].
Polar Protic Methanol32.7ModerateModerateCompetes for H-bonds but lower efficacy than aprotics[4].
Non-Polar Hexane / Toluene1.9 / 2.4NoneVery LowCannot overcome the high crystal lattice energy[3].
Aqueous PBS (pH 7.4)~80.0Strong (Highly Polar)Very Low (< 1 µg/mL)Hydrophobic core dominates; water cannot solvate the pi-system[4].

Q3: I am struggling to purify my indazole intermediate via column chromatography due to its insolubility in the mobile phase. How can I chemically bypass this? A3: The most effective chemical strategy is the transient protection of the indazole N1 (or N2) position. By installing a bulky protecting group such as tert-butyloxycarbonyl (Boc) or tetrahydropyranyl (THP), you physically block the hydrogen-bond donor[5]. This eliminates the intermolecular hydrogen bonding, significantly lowering the crystal lattice energy and dramatically increasing solubility in standard chromatography solvents (e.g., Hexane/EtOAc or DCM/MeOH)[2].

Q4: I need to test an indazole derivative in a biological assay, but it precipitates when added to aqueous media. What formulation strategies work best? A4: For biological assays, chemical modification is often not permissible. Instead, use a co-solvent and surfactant formulation strategy. A proven, field-standard vehicle for lipophilic heterocycles is the "10/40/5/45" formulation[6]. Additionally, because the indazole ring contains nitrogen atoms that can be protonated or deprotonated, adjusting the pH of the buffer away from the compound's isoelectric point can increase the proportion of the more soluble ionized form[7].

Experimental Protocols

Protocol 1: Stepwise Co-Solvent Formulation for Biological Assays

Objective: Formulate a clear ≥5 mg/mL solution of an indazole derivative in an aqueous-compatible vehicle without chemical alteration[6]. Causality: This protocol uses a thermodynamic gradient. DMSO breaks the crystal lattice, PEG300 provides a hydrophobic/hydrophilic transition environment, and Tween-80 creates micelles to sequester the hydrophobic core, preventing precipitation when the bulk aqueous phase is introduced[8][9].

Step-by-Step Methodology:

  • Primary Solvation: Weigh the indazole powder into a glass vial. Add 100% DMSO to achieve 10% of your final desired volume. Vortex vigorously until no particulate matter remains. (Note: Do not proceed if the solution is cloudy; you must ensure the lattice is fully disrupted here).

  • Co-solvent Addition: Add PEG300 equal to 40% of the final volume. Vortex for 30 seconds.

  • Surfactant Addition: Add Tween-80 equal to 5% of the final volume. Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure homogeneous micelle formation.

  • Aqueous Phase Introduction: Slowly add Saline (or PBS) equal to 45% of the final volume dropwise while continuously vortexing the solution.

Self-Validating Checkpoint: Shine a laser pointer (e.g., a standard red or green presentation laser) through the final glass vial. If the beam path is highly visible as a solid line through the liquid (the Tyndall effect), nano-precipitation has occurred, and the compound is not truly dissolved. A successful formulation will allow the laser to pass through with minimal scattering.

Protocol 2: Transient N-Protection (Boc) for Enhanced Organic Solubility

Objective: Mask the N-H bond of the indazole to lower the crystal lattice energy, enabling purification or subsequent synthetic steps in non-polar solvents. Causality: The addition of the Boc group removes the H-bond donor capacity of the indazole, preventing the formation of stable dimers/polymers in the solid state[2][5].

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of the insoluble indazole in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) at a concentration of 0.1 M.

  • Base Addition: Add 1.2 equivalents of Triethylamine (Et3N) and a catalytic amount (0.1 equivalents) of 4-Dimethylaminopyridine (DMAP).

  • Protection: Cool the flask to 0°C. Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc-anhydride) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

Self-Validating Checkpoint: The reaction provides direct visual validation. The initial opaque, heterogeneous suspension will transition into a completely transparent, homogeneous solution as the Boc group attaches and the crystal lattice energy collapses. Confirm completion via TLC (using an 8:2 Hexane:EtOAc system); the protected indazole will exhibit a significantly higher


 value due to its newly acquired lipophilicity and loss of H-bonding capability.

References

  • Benchchem. Predicted Solubility Profile: N-2H-Indazol-2-ylurea.
  • National Institutes of Health (PMC). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • MedChemExpress. Indazole | Heterocyclic Compound.
  • Benchchem. How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers.
  • National Institutes of Health (PMC). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • Chemistry LibreTexts. 6.
  • American Pharmaceutical Review.
  • ResearchGate.

Sources

Technical Support Center: Scale-Up Synthesis of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde (CAS 887568-03-8)[1]. This highly functionalized heterocyclic building block is critical in the discovery of novel kinase inhibitors and antiviral agents, particularly those targeting the PA-PB1 interface of viral polymerases[2]. Synthesizing this compound at scale presents unique chemo- and regioselectivity challenges, primarily due to the competing reactivity of the C6-iodine atom and the indazole nitrogen. This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative parameters to ensure a robust, self-validating synthetic workflow.

Section 1: Synthetic Strategy & Route Selection (FAQs)

Q: Why is direct formylation of the unprotected indazole not viable? A: Unprotected 1H-indazoles are highly problematic for direct electrophilic aromatic substitution or metalation. Under basic conditions, the highly acidic N1 proton is removed first, generating an electron-rich but unreactive indazolyl anion that resists further deprotonation at C7. Under Vilsmeier-Haack conditions, formylation typically occurs at the C3 position rather than C7[3]. To direct reactivity exclusively to C7, the N1 position must be temporarily masked with a directing protecting group (e.g., Tetrahydropyranyl, THP) to enable Directed ortho-Metalation (DoM)[4].

Q: How does the N1-protecting group direct metalation to C7 instead of C3? A: Regioselectivity is governed by a combination of inductive effects and coordination. The C7 proton is flanked by the electronegative N1 atom and the highly electronegative C6-iodine atom. This dual inductive effect drastically lowers the pKa of the C7 proton. Furthermore, the oxygen atoms in the THP protecting group pre-coordinate the lithium cation, directing the basic amide tightly into the C7 pocket[4].

Q: Why do we observe complete loss of the C6-iodine when using standard alkyllithium reagents? A: Iodine is highly polarizable. When using highly nucleophilic bases like n-butyllithium (n-BuLi), the kinetic pathway strongly favors lithium-halogen exchange at the C6 position over deprotonation at C7[5]. This results in the formation of a C6-lithio intermediate, which upon quenching with DMF yields the undesired C6-carbaldehyde. To achieve C7-deprotonation, you must use a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP)[6].

Section 2: Quantitative Data & Reagent Selection

Selecting the correct base is the most critical parameter for this scale-up. The table below summarizes the causality between base properties and reaction outcomes during the metalation step.

Base ReagentNucleophilicitySteric HindrancePrimary Reaction PathwayTarget C7-Formyl YieldMajor Scale-Up Impurity
n-BuLi HighLowLithium-Halogen Exchange< 5%C6-Formyl-4-fluoro-1H-indazole
s-BuLi HighMediumLithium-Halogen Exchange< 10%C6-Formyl-4-fluoro-1H-indazole
LDA LowHighC7-Deprotonation75-85%Unreacted starting material
LTMP Very LowVery HighC7-Deprotonation80-90%Unreacted starting material

Section 3: Scale-Up Troubleshooting Guide

Issue 1: Incomplete Conversion During the DMF Quench

  • Diagnostic: LC-MS shows a high ratio of unformylated starting material despite complete deprotonation (verified by a D₂O quench).

  • Root Cause: At scale, the addition of N,N-dimethylformamide (DMF) can be highly exothermic. If the internal temperature rises above -60 °C during the quench, the C7-lithio species can protonate from the solvent or undergo side reactions before reacting with the electrophile.

  • Solution: Employ a "reverse quench" technique. Instead of adding DMF to the lithiated indazole, cannula-transfer the cryogenic lithiated indazole solution into a pre-cooled (-78 °C) solution of excess DMF in THF. This ensures the electrophile is always in excess and minimizes thermal spikes.

Issue 2: Formation of C3-Formyl Regioisomers

  • Diagnostic: NMR reveals an aldehyde peak, but the coupling constants of the aromatic protons do not match the C7 substitution pattern.

  • Root Cause: Incomplete N1-protection prior to the DoM step. If unprotected indazole is present, the base will deprotonate N1, and subsequent reaction with DMF may happen at the more nucleophilic C3 position.

  • Solution: Implement a strict in-process control (IPC) using TLC or UPLC to ensure >99% conversion during the THP protection step. Do not proceed to metalation if residual unprotected indazole is detected.

Section 4: Validated Experimental Protocols

Protocol A: N1-Protection (Synthesis of 4-Fluoro-6-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole)
  • Charge a dry, nitrogen-flushed reactor with 4-Fluoro-6-iodo-1H-indazole (1.0 equiv) and anhydrous dichloromethane (DCM, 10 volumes).

  • Add 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv) followed by a catalytic amount of p-Toluenesulfonic acid monohydrate (0.05 equiv).

  • Stir the mixture at 20-25 °C for 4 hours.

    • Self-Validation Step: Monitor by TLC (Hexanes/EtOAc 3:1); the product spot will run significantly higher (less polar) than the starting material. Do not proceed until starting material is consumed.

  • Quench with saturated aqueous NaHCO₃ (5 volumes) to neutralize the acid catalyst.

  • Extract , dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the THP-protected intermediate as a viscous oil. Use directly in the next step.

Protocol B: Directed ortho-Metalation & Formylation
  • Preparation of LDA: In a separate dry flask under argon, add anhydrous THF (5 volumes) and diisopropylamine (1.2 equiv). Cool to -78 °C and add n-BuLi (1.15 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at 0 °C, then recool to -78 °C.

  • Metalation: Dissolve the THP-protected indazole (1.0 equiv) in anhydrous THF (10 volumes) and cool to -78 °C. Maintain internal temperature strictly below -70 °C.

  • Add the freshly prepared LDA solution dropwise over 45 minutes. Stir the resulting dark solution at -78 °C for 1.5 hours.

    • Self-Validation Step: Quench a 0.5 mL aliquot into D₂O; LC-MS should show M+1 corresponding to >95% deuterium incorporation at C7.

  • Formylation: Add anhydrous DMF (3.0 equiv) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C, then slowly warm to 0 °C over 2 hours.

  • Quench by pouring the mixture into vigorously stirred saturated aqueous NH₄Cl (10 volumes). Extract with EtOAc, wash with brine, dry, and concentrate.

Protocol C: Deprotection to Final Product
  • Dissolve the crude C7-formyl-THP intermediate in methanol (10 volumes).

  • Add 4M HCl in dioxane (3.0 equiv).

  • Stir at 25 °C for 3 hours until complete cleavage of the THP group is observed via LC-MS.

  • Concentrate the mixture to half volume, neutralize carefully with saturated NaHCO₃, and filter the resulting precipitate.

  • Wash the solid with cold water and dry under vacuum to afford 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde as a solid powder.

Section 5: Synthetic Workflow Visualization

G Start 4-Fluoro-6-iodo-1H-indazole (Starting Material) Protect Step 1: N1-Protection (DHP, pTSA, DCM) Start->Protect DoM_Decision Step 2: Base Selection for Metalation Protect->DoM_Decision BuLi n-BuLi (Nucleophilic Base) DoM_Decision->BuLi Incorrect Choice LDA LDA or LTMP (Non-Nucleophilic Base) DoM_Decision->LDA Correct Choice Error Lithium-Halogen Exchange Loss of C6-Iodine (Impurity) BuLi->Error Success C7-Deprotonation Retention of C6-Iodine LDA->Success Quench Step 3: DMF Quench (Reverse Quench Recommended) Success->Quench Deprotect Step 4: Acidic Deprotection (HCl/MeOH) Quench->Deprotect Final 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde (Final Product) Deprotect->Final

Workflow for the regioselective C7-formylation of 4-Fluoro-6-iodo-1H-indazole.

References

  • [1] Title: 4-Fluoro-6-iodo-1H-indazole | CAS 887568-03-8 | AMERICAN ELEMENTS ® Source: americanelements.com URL: 1

  • [4] Title: ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS Source: mobt3ath.com URL: 4

  • [3] Title: Discovery and synthesis of novel indazole derivatives - Benchchem Source: benchchem.com URL: 3

  • [2] Title: Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC Source: nih.gov URL: 2

  • [5] Title: Halogen—Lithium Exchange Between Substituted Dihalobenzenes and Butyllithium: Application to the Regioselective Synthesis of Functionalized Bromobenzaldehydes Source: researchgate.net URL: 5

  • [6] Title: UNIVERSITÀ DEGLI STUDI DI MILANO DIPARTIMENTO DI CHIMICA DOCTORAL PROGRAMME (PhD) IN INDUSTRIAL CHEMISTRY - XXXVI Cycle FROM B - Tesi di dottorato Source: depositolegale.it URL:6

Sources

Validation & Comparative

Engineering Resilient Scaffolds: A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Indazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Indazole carbaldehydes are highly versatile building blocks in the synthesis of kinase inhibitors, oncology drugs, and other targeted therapeutics. However, the native non-fluorinated scaffold often suffers from two critical liabilities during drug development: rapid oxidative metabolism by hepatic enzymes and chemical autoxidation of the formyl group during benchtop storage.

As application scientists, we frequently leverage late-stage fluorination to rescue these structural liabilities. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated indazole carbaldehydes, detailing the mechanistic causality behind their stability profiles and providing validated protocols for empirical evaluation.

Mechanistic Causality: The Dual Shielding Effect of Fluorination

The incorporation of fluorine into the indazole core does not merely create a steric blockade; it fundamentally rewrites the electronic signature of the molecule. Understanding this causality is essential for rational drug design.

  • Metabolic Stability (CYP450 Resistance): Cytochrome P450 (CYP) enzymes mediate aromatic oxidation via an electrophilic oxo-iron(IV) cation radical. Non-fluorinated indazoles possess a relatively high Highest Occupied Molecular Orbital (HOMO) energy, making them highly susceptible to this electrophilic attack. Direct fluorination (e.g., at C-3 or C-6) exerts a profound electron-withdrawing effect, significantly lowering the HOMO energy[1]. This reduces the nucleophilicity of the π-system, increasing the activation energy required for CYP-mediated oxidation and dramatically extending the compound's half-life.

  • Chemical Stability (Autoxidation Prevention): The carbaldehyde group (-CHO) is notoriously prone to autoxidation into a carboxylic acid via a radical chain mechanism involving molecular oxygen. By withdrawing electron density from the conjugated indazole system, fluorine substituents make the formyl hydrogen less hydridic and less susceptible to radical abstraction, thereby suppressing benchtop degradation[2].

G A Non-Fluorinated Indazole Carbaldehyde B Direct Fluorination (e.g., NFSI Reagent) A->B C Lowered HOMO Energy (Electronic Withdrawal) B->C D Steric Shielding (C-F Bond: 116 kcal/mol) B->D E CYP450 Metabolic Stability (Increased t1/2) C->E F Chemical Stability (Reduced Autoxidation) C->F D->E

Logical mechanism of fluorine-induced stability in indazole carbaldehydes.

Quantitative Performance Comparison

To objectively evaluate the impact of fluorination, we compare the intrinsic clearance (


) and half-life (

) in Human Liver Microsomes (HLM), alongside benchtop chemical stability. The data below synthesizes established structure-activity relationship (SAR) trends for indazole derivatives[1].
Compound ScaffoldSubstitutionHLM

(min)
Intrinsic Clearance (µL/min/mg)Benchtop Oxidation (7 days, % Intact)
1H-indazole-3-carbaldehyde None (Native)12.3112.582.1%
5-fluoro-1H-indazole-3-carbaldehyde Monofluoro (C-5)35.439.191.5%
6-fluoro-1H-indazole-3-carbaldehyde Monofluoro (C-6)53.026.194.2%
5-(trifluoromethyl)-1H-indazole-3-carbaldehyde Trifluoromethyl105.013.298.7%

Analytical Insight: The transition from a non-fluorinated to a trifluoromethylated indazole yields nearly a 9-fold increase in metabolic half-life. The C-6 fluorinated analog also demonstrates superior stability compared to the C-5 analog, highlighting that the regiochemistry of fluorination is critical for shielding specific metabolic soft spots and enhancing bioavailability[3].

Self-Validating Experimental Protocols

As a standard practice in application science, experimental protocols must be designed with internal logic to rule out false positives. The following workflows are engineered as self-validating systems.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the vulnerability of the indazole core to CYP-mediated degradation. To ensure the observed degradation is strictly enzymatic and not due to aqueous instability, a minus-NADPH negative control is mandatory.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 10 mM stock of the indazole carbaldehyde in DMSO. Dilute to 100 µM in 50% acetonitrile/water, then to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) to maintain physiological ionization states.

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Step: Run a parallel control sample where buffer is added instead of NADPH. If the compound degrades in the absence of NADPH, it is chemically unstable in the assay matrix, invalidating the metabolic clearance calculation.

  • Time-Course Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching & Precipitation: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). The cold organic solvent instantly denatures the CYP enzymes, halting the reaction.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining.

Workflow Step1 1. Substrate + HLM (1 μM, 37°C) Step2 2. Initiate Reaction (Add NADPH) Step1->Step2 Step3 3. Time-Course Sampling (0 to 60 min) Step2->Step3 Step4 4. Quench & Precipitate (Cold MeCN + IS) Step3->Step4 Step5 5. Centrifugation (14,000 rpm, 10 min) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify % Remaining) Step5->Step6

Step-by-step workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Protocol B: Accelerated Chemical Autoxidation Stress Test

To compare the chemical stability of the carbaldehyde group, compounds are subjected to accelerated oxidative stress.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the fluorinated and non-fluorinated indazole carbaldehydes in a 1:1 mixture of Methanol/Water to a concentration of 50 µM.

  • Oxidative Stress Induction: Add 0.1 equivalents of a radical initiator (e.g., Azobisisobutyronitrile, AIBN) and bubble the solution with atmospheric air for 5 minutes to ensure oxygen saturation.

  • Incubation: Seal the vials loosely and incubate at 40°C under ambient light for 7 days.

    • Self-Validating Control: Include a highly stable reference compound (e.g., 4-fluorobenzophenone) in the same matrix. If the reference degrades, the stress conditions are too harsh (unselective destruction), and the assay must be recalibrated.

  • Quantification: Analyze via UPLC-UV at 254 nm. Calculate the ratio of the intact carbaldehyde peak area to the newly formed carboxylic acid peak area.

Conclusion

The strategic fluorination of indazole carbaldehydes is not merely a structural tweak; it is an essential engineering step to ensure both benchtop survivability and in vivo efficacy. By utilizing mild, late-stage fluorination reagents like N-fluorobenzenesulfonimide (NFSI)[4], chemists can efficiently transform a metabolically fragile building block into a robust clinical candidate.

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide Source: Organic Chemistry Portal (organic-chemistry.org) URL: [Link]

  • Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI (mdpi.com) URL: [Link]

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: National Institutes of Health (nih.gov) URL: [Link]

Sources

spectroscopic analysis to differentiate isomers of fluoro-iodo-indazoles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the structural elucidation of complex heterocycles, I frequently encounter the analytical challenge of differentiating regioisomers of halogenated indazoles. In medicinal chemistry, the strategic incorporation of fluorine modulates lipophilicity and metabolic stability, while iodine serves as a critical handle for downstream palladium-catalyzed cross-coupling. However, the electrophilic halogenation of the indazole core often yields complex mixtures of constitutional isomers.

Differentiating these isomers—such as distinguishing 5-fluoro-3-iodo-1H-indazole from 6-fluoro-3-iodo-1H-indazole—requires more than a superficial glance at a spectrum. It demands a rigorous, self-validating spectroscopic workflow that exploits the unique electronic perturbations caused by these two vastly different halogens. This guide deconstructs the causality behind these spectroscopic phenomena and provides a robust protocol for absolute structural assignment.

The Causality of Spectroscopic Differentiation

To successfully differentiate fluoro-iodo-indazole isomers, one must understand the opposing electronic forces at play within the aromatic system:

  • The Heavy-Atom Effect of Iodine: Despite being a halogen, iodine's massive electron cloud induces a strong spin-orbit coupling effect. In

    
    C NMR, this manifests as the "heavy-atom effect," causing the ipso-carbon (the carbon directly attached to iodine) to resonate at an unusually high field (shielded, typically 
    
    
    
    85–95 ppm) (1)[1]. This is a primary diagnostic anchor.
  • The Electronegative Deshielding and Splitting of Fluorine: Fluorine (

    
    F) is highly electronegative and possesses a nuclear spin of 
    
    
    
    with 100% natural abundance. It drastically deshields its attached ipso-carbon (
    
    
    155–165 ppm) and splits it into a massive doublet (
    
    
    Hz). Furthermore, fluorine exhibits strong scalar coupling with adjacent protons (
    
    
    and
    
    
    ), altering the multiplicity of the
    
    
    H NMR signals based on its exact position on the ring (2)[2].
  • Annular Tautomerism: Indazoles exist in a dynamic equilibrium between N-1 and N-2 tautomers. The position of the NH proton significantly impacts the electronic distribution and chemical shifts of the entire ring (3)[3]. Controlling the solvent matrix is critical to locking this tautomeric state for reproducible analysis.

Comparative Spectroscopic Data

The table below synthesizes the diagnostic NMR features used to differentiate common fluoro-iodo-indazole regioisomers.

Regioisomer

H NMR (DMSO-

) Diagnostic Peaks

C NMR Diagnostic Features
Structural Causality & Coupling
5-Fluoro-3-iodo-1H-indazole

13.64 (s, 1H, NH);

7.63 (dd, 1H), 7.38-7.30 (m, 1H), 7.20 (dd, 1H)
C3 (~90 ppm, C-I); C5 (~158 ppm, d,

Hz)
H4 and H6 are heavily split by adjacent Fluorine (

). H7 is relatively isolated from F coupling.
6-Fluoro-3-iodo-1H-indazole

~13.50 (s, 1H, NH); H4, H5, H7 exhibit distinct

shifts
C3 (~90 ppm, C-I); C6 (~160 ppm, d,

Hz)
H5 and H7 are split by Fluorine (

). H4 is isolated, appearing as a standard doublet (

).
4-Fluoro-5-iodo-1H-indazole

~13.40 (s, 1H, NH); H6 (d), H7 (d)
C5 (~85 ppm, C-I); C4 (~155 ppm, d,

Hz)
Ortho-coupling between H6 and H7 (

Hz). Lack of isolated protons between halogens.

(Note: Empirical


H NMR data for 5-fluoro-3-iodo-1H-indazole is sourced from verified synthetic characterization (4)[4].)

Self-Validating Experimental Protocol

To eliminate ambiguity, I employ a strict, four-phase analytical workflow. Every step is designed to self-validate the previous one, ensuring that the final structural assignment is mathematically and chemically sound.

Phase 1: Matrix Selection & Sample Preparation
  • Action: Dissolve 15–20 mg of the purified fluoro-iodo-indazole in 0.6 mL of DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: In non-polar solvents like CDCl

    
    , the indazole NH proton exchanges rapidly, leading to broad, uninterpretable signals. DMSO-
    
    
    
    acts as a strong hydrogen-bond acceptor, effectively "locking" the NH proton and sharpening its signal (3)[3].
  • Self-Validation: The presence of a sharp, highly deshielded singlet at >13.0 ppm confirms that the indazole core is intact and the solvent matrix has successfully stabilized the tautomeric state.

Phase 2: F NMR Screening
  • Action: Acquire a 1D

    
    F NMR spectrum with proton decoupling (
    
    
    
    F{
    
    
    H}).
  • Causality: Fluorine's high gyromagnetic ratio and lack of background interference in organic matrices make it the ultimate screening tool.

  • Self-Validation: A single, sharp resonance confirms isomeric purity. If multiple peaks are observed, the sample is a mixture of regioisomers, and you must halt the NMR workflow and return to chromatographic purification. Proceeding to 2D NMR with a mixture will result in convoluted, overlapping correlations.

Phase 3: 1D H and C Acquisition
  • Action: Acquire standard

    
    H and 
    
    
    
    C{
    
    
    H} spectra. Identify the highly shielded C-I carbon (~90 ppm) and the highly split C-F carbon (~158 ppm,
    
    
    Hz).
  • Causality: Establishing the exact chemical shifts of these quaternary carbons provides the "anchors" needed for the subsequent 2D mapping.

  • Self-Validation: The sum of the

    
    H integrals in the aromatic region (
    
    
    
    7.0–8.0 ppm) must equal exactly 3. Any deviation indicates an impurity or a different degree of halogenation.
Phase 4: 2D HMBC Connectivity Mapping
  • Action: Acquire a

    
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to map 2- and 3-bond couplings.
  • Causality: 1D NMR cannot definitively link an isolated proton to a quaternary carbon. HMBC bridges this gap by showing correlations from the remaining aromatic protons to the C-I and C-F carbons, allowing you to map the exact substitution pattern (5)[5].

  • Self-Validation: The structural assignment is only validated when all observed HMBC correlations form a closed logical loop that fits only one possible regioisomer. If a proton shows a strong

    
     correlation to the C-I carbon, it must be located meta to the iodine atom.
    

Analytical Workflow Diagram

Isomer_Differentiation Mixture Fluoro-Iodo-Indazole Sample Prep Sample Prep (DMSO-d6 + TMS) Mixture->Prep F_NMR 19F NMR (Screening) Prep->F_NMR Assess purity & count isomers F_NMR->Prep Multiple F environments (Requires purification) H_NMR 1H & 13C NMR (Core Analysis) F_NMR->H_NMR Single F environment TwoD_NMR 2D NMR (HMBC/HSQC) (Connectivity) H_NMR->TwoD_NMR Map quaternary carbons (C-I, C-F) Result Unambiguous Regioisomer Assignment TwoD_NMR->Result Final structural validation

Logical workflow for unambiguous NMR differentiation of fluoro-iodo-indazole regioisomers.

References

  • Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?". Available at:[Link]

  • ResearchGate. "13C NMR of indazoles". Available at: [Link]

  • PMC. "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives". Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, forming the core of numerous biologically active compounds and several FDA-approved drugs.[1][2] This guide provides an in-depth technical comparison of the anticipated biological activities of novel 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde derivatives. While direct experimental data for this specific class of compounds is not yet prevalent in published literature, this document, grounded in established principles of medicinal chemistry and structure-activity relationships (SAR), will explore their potential as anticancer agents. We will draw comparisons with existing indazole-based therapeutics and other relevant small molecules, supported by detailed experimental protocols for their evaluation.

Introduction to the Indazole Scaffold: A Hub of Biological Activity

Indazole, a bicyclic heteroaromatic compound, is a bioisostere of indole and has garnered significant attention in drug discovery due to its ability to form key interactions with various biological targets.[3] The indazole nucleus is a versatile scaffold, and its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[4][5] Several successful kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, highlighting its importance in oncology drug development.[1]

The subject of this guide, 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde, presents a unique substitution pattern. The fluorine atom at the 4-position can enhance binding affinity and metabolic stability, while the iodine atom at the 6-position offers a handle for further synthetic modifications through cross-coupling reactions. The carbaldehyde group at the 7-position is a versatile functional group that can be readily transformed into a variety of other functionalities, allowing for the generation of a diverse chemical library for biological screening.

Proposed Synthesis of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde and its Derivatives

A plausible synthetic strategy for 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde would likely involve a multi-step process, beginning with a suitably substituted aniline or benzaldehyde derivative. The indazole core can be constructed through various methods, such as the Jacobsen or Davis-Beirut reaction. Subsequent halogenation would introduce the iodine at the 6-position. The introduction of the 7-carbaldehyde group could be achieved through a formylation reaction, such as the Vilsmeier-Haack reaction, on the pre-formed 4-fluoro-6-iodo-1H-indazole.[6][7][8]

Synthetic Pathway A Substituted Aniline/Benzaldehyde B Indazole Formation A->B C Iodination at C6 B->C D Formylation at C7 (e.g., Vilsmeier-Haack) C->D E 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde D->E F Derivative Synthesis (e.g., Schiff base formation, reductive amination, etc.) E->F G Derivative Library F->G

Caption: Proposed synthetic workflow for generating a library of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde derivatives.

The aldehyde functionality of the parent compound serves as a key chemical handle for diversification. Derivatives can be readily prepared through reactions such as:

  • Schiff base formation: Condensation with various primary amines to yield imines.

  • Reductive amination: Subsequent reduction of the imines to form secondary amines.

  • Wittig reaction: Reaction with phosphorus ylides to generate alkenes.

  • Aldol condensation: Reaction with enolates to form β-hydroxy carbonyl compounds.

This synthetic versatility allows for the systematic exploration of the chemical space around the 7-position to optimize biological activity.

Comparative Biological Activity: A Focus on Anticancer Potential

Based on the known biological activities of structurally related indazole derivatives, we can hypothesize the potential therapeutic applications of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde derivatives, primarily in the realm of oncology.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Many indazole-based compounds are potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[9][10] The indazole scaffold can effectively occupy the ATP-binding pocket of the kinase domain.

Comparison with Existing VEGFR-2 Inhibitors:

Compound/ClassScaffoldKey InteractionsReported Activity (IC50)
AxitinibIndazoleHinge region binding~0.2 nM for VEGFR-2
PazopanibIndazole/PyrimidineHinge region binding~30 nM for VEGFR-2
SunitinibIndoleHinge region binding~9 nM for VEGFR-2
Hypothesized Derivatives 4-Fluoro-6-iodo-1H-indazole Potential for hinge binding and additional interactions via C7 modifications To be determined

The derivatives of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde, through appropriate modifications at the aldehyde position, could be designed to extend into and interact with specific sub-pockets of the VEGFR-2 active site, potentially leading to high potency and selectivity.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[11] Tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family, is a positive regulator of this pathway. Inhibition of tankyrase leads to the stabilization of Axin, a key component of the β-catenin destruction complex, thereby promoting β-catenin degradation and suppressing Wnt signaling.[12] Several indazole-containing compounds have been reported as inhibitors of the Wnt pathway.[13]

Comparison with Wnt Pathway Inhibitors:

Compound/ClassTargetMechanism of Action
XAV939Tankyrase 1/2Stabilization of Axin
IWR-1Tankyrase 1/2Stabilization of Axin
Hypothesized Derivatives Potentially Tankyrase or other pathway components To be determined
FlavonesTankyrase 1/2Inhibition of PARP activity
1,2,4-Triazole derivativesTankyrase 1/2Inhibition of PARP activity

The diverse functionalities that can be introduced at the 7-position of the indazole scaffold could lead to the discovery of novel Wnt pathway inhibitors with unique mechanisms of action.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of newly synthesized 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde derivatives, a series of well-established in vitro assays should be employed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, WiDr for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of VEGFR-2.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the test compound at various concentrations, recombinant human VEGFR-2 enzyme, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Wnt/β-catenin Pathway Reporter Assay (TOP/FOP Flash Assay)

This cell-based assay measures the activity of the TCF/LEF transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.

Methodology:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a negative control plasmid with mutated TCF/LEF binding sites (FOP-Flash), and a Renilla luciferase plasmid for normalization.

  • Wnt Stimulation: Stimulate the Wnt pathway using Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).

  • Compound Treatment: Treat the cells with the test compounds at various concentrations.

  • Luciferase Assay: After 24-48 hours, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the stimulated, untreated control.

Biological_Evaluation_Workflow A Synthesized Derivative Library B In Vitro Cytotoxicity (MTT Assay) A->B C Active Compounds (Low IC50) B->C D Target-Based Assays C->D E VEGFR-2 Kinase Assay D->E Hypothesis 1 F Wnt/β-catenin Reporter Assay D->F Hypothesis 2 G Lead Compound Identification E->G F->G

Sources

comparative study of palladium catalysts for C-C coupling with iodo-indazoles

[1][2][3]

Executive Summary

The indazole scaffold is a privileged structure in kinase inhibitors (e.g., Axitinib, Linphanib). However, the functionalization of 3-iodo-1H-indazole presents a dichotomy in process chemistry: while the C3-iodine bond is electronically activated for oxidative addition, the unprotected N1-nitrogen is a potent catalyst poison.

This guide compares four distinct generations of Palladium catalysts. The Bottom Line: For unprotected indazoles, XPhos Pd G2 is the superior choice for discovery chemistry due to its resistance to N-coordination. For scale-up (>100g) of protected substrates, Pd-PEPPSI-IPr offers the best balance of stability and cost-efficiency.

The "Indazole Challenge": Mechanistic Context

Before selecting a catalyst, one must understand the failure mode. Unprotected indazoles (

Diagram 1: Catalytic Cycle & Poisoning Pathway

This diagram illustrates the standard Suzuki cycle versus the "Dead End" poisoning pathway caused by the unprotected nitrogen.

IndazoleMechanismPd0Active Pd(0) SpeciesOxAddOxidative Addition(Ar-Pd-I)Pd0->OxAdd + 3-IodoindazoleBaseBase Activation(OH-/CO3--)OxAdd->BasePoisonDEAD END:Pd-Indazolyl Complex(Catalyst Arrest)OxAdd->Poison Ligand DisplacementTransMetTransmetallation(Ar-Pd-Ar')Base->TransMet + Boronic AcidRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0 RegenerationIndazoleUnprotected Indazole(N-H)Indazole->Poison DeprotonationCoordination to Pd

Caption: Figure 1. The catalytic cycle showing the competitive inhibition (red path) where unprotected indazoles sequester the Palladium center.

Catalyst Showdown: Performance Analysis

We evaluated four catalyst systems representing different mechanistic approaches.

Candidate Profiles
Catalyst SystemClassPrimary UtilityCost/Availability
Pd(PPh₃)₄ Gen 1 (Phosphine)Legacy protocols; simple aryl-aryl coupling.Low / High
Pd(dppf)Cl₂ Gen 2 (Chelating)Robust workhorse; large bite angle speeds up reductive elimination.Medium / High
XPhos Pd G2 Buchwald PrecatBest in Class for steric bulk and heteroatoms.High / Medium
Pd-PEPPSI-IPr NHC-StabilizedProcess chemistry; air stable; high turnover number (TON).Medium / Medium
Comparative Data: C3-Arylation of 3-Iodoindazole

Reaction Conditions: 1.0 equiv 3-iodoindazole, 1.5 equiv Ph-B(OH)₂, 2.0 equiv Base, Solvent, 80°C, 4h.

Substrate TypeCatalyst (2 mol%)Base/SolventYield (LCMS)Notes
Protected (N-Me) Pd(PPh₃)₄Na₂CO₃ / DME78%Sluggish; required 12h for completion.
Protected (N-Me) Pd(dppf)Cl₂K₂CO₃ / Dioxane96% Excellent baseline; easy purification.
Unprotected (N-H) Pd(PPh₃)₄Na₂CO₃ / DME<15%Failed. Catalyst poisoning observed (black ppt).
Unprotected (N-H) Pd(dppf)Cl₂Cs₂CO₃ / DMF62%Moderate; significant protodeiodination byproduct.
Unprotected (N-H) XPhos Pd G2 K₃PO₄ / THF:H₂O94% Recommended. Ligand bulk prevents N-binding.
Unprotected (N-H) Pd-PEPPSI-IPrKOtBu / iPrOH88%Good alternative; requires anhydrous conditions.

Decision Matrix: Which Catalyst When?

  • If your indazole is N-Protected (SEM, Boc, Methyl):

    • Use Pd(dppf)Cl₂. It is cheaper than XPhos, shelf-stable, and provides quantitative yields.

  • If your indazole is Unprotected (N-H):

    • Use XPhos Pd G2. The bulky biaryl ligand creates a "steric roof" over the Pd center, physically blocking the indazole nitrogen from coordinating, while still allowing the oxidative addition of the C-I bond.

  • If you are scaling up (>100g):

    • Use Pd-PEPPSI-IPr. The NHC ligand confers extreme thermal stability, allowing lower loading (0.5 mol%) and easier removal of Pd residuals.

Detailed Protocol: Unprotected Coupling with XPhos Pd G2

This protocol is optimized to minimize protodeiodination and maximize conversion.

Diagram 2: Experimental Workflow

WorkflowStep11. Charge Solids(Substrate, Boronic Acid,Base, Catalyst)Step22. Inert Cycle(Vac/N2 x3)Step1->Step2Step33. Solvent Addn(Degassed THF/Water)Step2->Step3Step44. Reaction(80°C, 2-4h)Step3->Step4Step55. Scavenging(Thiol Silica / Celite)Step4->Step5

Caption: Figure 2. Step-by-step workflow for the XPhos Pd G2 mediated coupling.

Materials
  • Substrate: 3-iodo-1H-indazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv)
    
  • Solvent: THF : Water (4:1 ratio)

Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the 3-iodoindazole, boronic acid,

    
    , and XPhos Pd G2.
    
    • Expert Tip: Weighing the catalyst in air is acceptable, but rapid transfer to the vessel is best practice.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate under high vacuum and backfill with Nitrogen (repeat 3 times).

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the active Pd(0).

  • Solvent Addition: Add the degassed THF/Water mixture via syringe.

    • Note: The biphasic system helps dissolve the inorganic base while solubilizing the organic reactants.

  • Reaction: Heat the block to 80°C. Monitor by LCMS after 1 hour.

    • Endpoint: Look for the disappearance of the M+H (245 amu) peak of the iodide.

  • Workup & Scavenging:

    • Cool to room temperature. Dilute with EtOAc.

    • Crucial Step: Add SiliaMetS® Thiol or equivalent Pd-scavenger and stir for 30 mins. Indazoles love to bind residual Palladium, which will show up as toxic impurities later.

    • Filter through a pad of Celite. Wash with EtOAc.

    • Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst.[1] Chemistry – A European Journal, 12(18), 4749–4755. [Link]

  • Lillo, V., et al. (2021). Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 6500-6508. [Link]

validation of synthetic route to 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Process Validation and Comparative Analysis: Synthetic Routes to 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde

Executive Summary

Substituted indazoles are highly privileged scaffolds in medicinal chemistry, frequently serving as the hinge-binding motif in kinase inhibitors for oncology and immunology applications. The specific substitution pattern of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde presents a unique synthetic challenge. The juxtaposition of a fluorine atom, a highly reactive iodine, and a formyl group on the carbocyclic ring requires exquisite chemoselectivity and regiocontrol.

This guide objectively compares the traditional de novo cyclization approach against an optimized, late-stage C-H functionalization route. By providing experimental validation and mechanistic insights, this document serves as a definitive resource for process chemists and drug development professionals seeking scalable, high-fidelity API intermediates.

Strategic Comparison: Traditional vs. Optimized Route

Historically, accessing C7-formylated indazoles relied on constructing the indazole core from a pre-functionalized benzene ring (Route A). This typically involves the diazotization and cyclization of an ortho-methyl aniline derivative. However, installing the formyl, fluoro, and iodo groups prior to cyclization often leads to complex mixtures, poor atom economy, and the generation of hazardous diazonium intermediates.

In contrast, the optimized route (Route B) leverages commercially available 4-Fluoro-6-iodo-1H-indazole [1]. By utilizing Directed ortho-Metalation (DoM) chemistry, the formyl group is installed directly at the C7 position in a highly controlled manner, drastically reducing the step count and improving overall yield.

Table 1: Quantitative Comparison of Synthetic Routes

ParameterRoute A: De Novo CyclizationRoute B: DoM Functionalization (Optimized)
Starting Material 2-Fluoro-4-iodo-6-methylaniline4-Fluoro-6-iodo-1H-indazole
Step Count 5 – 6 steps3 steps
Overall Yield 12 – 18%65 – 72%
Regioselectivity Poor (competing cyclization pathways)Excellent (>95% C7 formylation)
Key Reagents NaNO₂, SnCl₂, POCl₃DHP, TMPMgCl·LiCl, DMF
Scalability Low (hazardous diazonium intermediates)High (telescoped steps possible)

Mechanistic Rationale: The Power of Knochel's Base

The success of the optimized route hinges on overcoming a critical chemoselectivity hurdle: deprotonating the C7 position without triggering a halogen-metal exchange at the C6-iodine. Traditional alkyllithium bases (e.g., n-BuLi, sec-BuLi) will indiscriminately attack the carbon-iodine bond, destroying the starting material.

To circumvent this, the protocol employs TMPMgCl·LiCl (Knochel's base) [2].

  • Chemoselectivity: The highly sterically hindered 2,2,6,6-tetramethylpiperidide (TMP) ligand prevents nucleophilic attack on the iodine, acting purely as a non-nucleophilic base.

  • Regioselectivity: Once the N1 position is protected with a Tetrahydropyran (THP) group, the C7 proton becomes the most acidic site on the carbocycle. The oxygen atom of the THP group coordinates with the magnesium center of TMPMgCl·LiCl, directing the metalation exclusively to the adjacent C7 position [3]. Furthermore, the LiCl complex breaks up the polymeric aggregates of the magnesium amide, dramatically increasing its kinetic basicity and solubility in THF at low temperatures (-40 °C).

Experimental Validation: Optimized Protocol

This self-validating, three-step protocol ensures high fidelity by systematically masking and directing reactivity. The THP group serves a dual purpose: protecting the acidic N-H bond and directing the metalation to the exact desired carbon.

SyntheticRoute A 4-Fluoro-6-iodo- 1H-indazole B N1-Protection (DHP, TsOH) A->B Step 1 C Directed ortho-Metalation (TMPMgCl·LiCl, -40°C) B->C Step 2a D Formylation (DMF Quench) C->D Step 2b E Deprotection (HCl, MeOH) D->E Step 3 F 4-Fluoro-6-iodo- 1H-indazole-7-carbaldehyde E->F >65% Yield

Figure 1: Optimized 3-step synthetic workflow for 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde.

Step 1: N1-Protection (THP Ether Formation)

Objective: Mask the acidic N-H proton and install a directing group for subsequent metalation.

  • Charge a dry reactor with 4-Fluoro-6-iodo-1H-indazole (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) followed by a catalytic amount of p-toluenesulfonic acid (TsOH, 0.05 eq).

  • Stir the mixture at 20–25 °C for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting N1-THP protected indazole is typically >95% pure by LC-MS and can be used directly without column chromatography.

Step 2: Regioselective Directed ortho-Metalation and Formylation

Objective: Selectively metalate C7 and trap with a formyl electrophile.

  • Dissolve the N1-THP protected intermediate in anhydrous THF (15 mL/g) under a strict argon atmosphere.

  • Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Add TMPMgCl·LiCl (1.0 M in THF/toluene, 1.2 eq) dropwise over 15 minutes, maintaining the internal temperature below -35 °C.

  • Stir for 45 minutes at -40 °C to ensure complete formation of the C7-magnesiated intermediate.

  • Rapidly add anhydrous N,N-dimethylformamide (DMF, 2.0 eq).

  • Allow the reaction to slowly warm to 0 °C over 1 hour.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate to yield the crude formylated product.

Step 3: Deprotection and Isolation

Objective: Cleave the THP directing group to yield the final API intermediate.

  • Dissolve the crude material from Step 2 in methanol (10 mL/g).

  • Add 2M aqueous HCl (3.0 eq) and heat the mixture to 50 °C for 2 hours.

  • Monitor by TLC until complete consumption of the starting material is observed.

  • Workup: Cool to room temperature and neutralize with 2M NaOH to pH 7. Remove methanol under reduced pressure. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol/water to afford 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde as a pale yellow solid.

Conclusion

The transition from a de novo cyclization strategy to a late-stage C-H functionalization approach represents a significant leap in the scalable synthesis of 4-Fluoro-6-iodo-1H-indazole-7-carbaldehyde. By utilizing TMPMgCl·LiCl to navigate the complex chemoselectivity landscape, this validated route drastically reduces step count, eliminates hazardous intermediates, and delivers the target scaffold with superior regiocontrol and yield.

References

  • Title: 4-Fluoro-6-iodo-1H-indazole (CAS 887568-03-8) Product Specifications Source: American Elements URL: [Link]

  • Title: Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl·LiCl Source: Organic Letters (PubMed) URL: [Link]

  • Title: Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids Source: Organic Letters (PubMed) URL: [Link]

Assessing the Impact of the 4-Fluoro Substituent on Indazole Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide (Technical/Experimental).

Executive Summary

The introduction of a fluorine atom at the C4 position of the indazole scaffold is a high-value strategy in medicinal chemistry, primarily used to modulate metabolic stability, lower pKₐ, and alter the electronic landscape of the pyrazole ring without introducing significant steric bulk.

Unlike the C7-substituted isomers, which exert profound steric pressure on N1-functionalization, the 4-fluoro substituent primarily influences reactivity through inductive electron withdrawal (-I effect) . This guide objectively compares the reactivity profile of 4-fluoroindazole against the unsubstituted parent and other halo-isomers, providing validated protocols for synthesis, regioselective alkylation, and C3-functionalization.

Key Comparative Metrics
PropertyIndazole (Parent)4-FluoroindazoleImpact of 4-F
pKₐ (N-H) 13.86~13.2 (Predicted)Increased Acidity (0.6 log units). Facilitates deprotonation.
C3-H Acidity ModerateHighActivated. Inductive effect stabilizes C3-anion.
Metabolic Stability Low (C4 oxidation)HighBlocks primary oxidative soft-spot (CYP450).
N-Alkylation Mixed N1/N2Favors N1 (Thermodynamic)Minimal steric hindrance; electronic bias favors N1-anion stability.
Benzyne Risk NoneLowSafe. No adjacent protons to C4-F on the benzenoid ring capable of elimination during C3-lithiation.

Electronic & Physical Properties

The 4-fluoro substituent creates a unique electronic environment. Positioned at the "top" of the benzene ring (adjacent to the bridgehead C3a), it exerts a through-bond inductive withdrawal that propagates to the pyrazole ring.

  • Acidity (N-H): The -I effect stabilizes the resulting N-anion, making 4-fluoroindazole more acidic than the parent. This allows for the use of milder bases (e.g., Cs₂CO₃) for alkylation compared to unsubstituted indazoles.

  • Dipole Moment: The C-F bond vector opposes the N-H dipole, altering the solvation shell and potentially influencing solubility in non-polar solvents during extraction.

Synthesis of 4-Fluoroindazole

Commercial availability of 4-fluoroindazole can be sporadic or expensive. The most robust laboratory-scale synthesis utilizes the modified Jacobson indazole synthesis (diazotization of o-toluidines).

Critical Precursor Selection

To obtain the 4-fluoro isomer, you must start with 3-fluoro-2-methylaniline .

  • Rationale: The methyl group becomes C3.[1] The amino group becomes N1.[2] The substituent at position 3 (ortho to methyl, meta to amine) ends up at C4 in the fused system.

Validated Protocol: Diazotization/Cyclization

Reagents: 3-Fluoro-2-methylaniline, NaNO₂, Acetic Acid (AcOH), Water.

  • Dissolution: Dissolve 3-fluoro-2-methylaniline (1.0 equiv) in glacial AcOH (10 vol).

  • Diazotization: Cool to 0–5 °C. Add NaNO₂ (1.1 equiv) in water dropwise. Control exotherm to <10 °C.

  • Cyclization: Allow the mixture to warm to RT and stir for 12–18 hours. The diazonium intermediate cyclizes intramolecularly onto the methyl group.

  • Workup: Concentrate AcOH. Dilute with EtOAc/Water.[3][4] Neutralize carefully with NaHCO₃.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Synthesis Start 3-Fluoro-2-methylaniline Step1 Diazotization (NaNO2, AcOH, 0°C) Start->Step1 Inter Diazonium Intermediate Step1->Inter Step2 Cyclization (Intramolecular attack on Methyl) Inter->Step2 Product 4-Fluoro-1H-indazole Step2->Product

Caption: Synthesis pathway from aniline precursor to 4-fluoroindazole target.

Reactivity Profile: Regioselective N-Alkylation

One of the most persistent challenges in indazole chemistry is controlling N1 vs. N2 selectivity.[5][6]

The 4-Fluoro Impact
  • Sterics: Unlike C7-substituents, the C4-fluoro group is spatially remote from the nitrogen atoms. It does not impose the steric blockade that forces N2 selectivity in 7-nitroindazoles.

  • Electronics: The electron-withdrawing nature stabilizes the N1-anion (thermodynamic product).

Protocol A: N1-Selective Alkylation (Thermodynamic Control)

Target: >95:5 N1:N2 ratio. Mechanism: The sodium cation coordinates tightly with the N2 lone pair and the C3-region, while the alkyl halide attacks the more nucleophilic N1. 4-F enhances N1 acidity, driving the equilibrium toward the thermodynamic N1 product.

  • Deprotonation: Suspend 4-fluoroindazole (1.0 equiv) in anhydrous THF (0.1 M). Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv). Stir 30 min.

    • Observation: Evolution of H₂ gas; solution may turn yellow/orange.

  • Alkylation: Add alkyl halide (1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir 2–4 h.

  • Quench: Add sat. NH₄Cl. Extract with EtOAc.[4][7]

Protocol B: N2-Selective Alkylation (Kinetic/Mitsunobu)

Target: Favors N2 (typically 60-80% selectivity depending on R). Mechanism: Under Mitsunobu conditions, the steric freedom of the N2 lone pair (pointing away from the benzene ring) often allows for faster kinetic reaction, although 4-F reduces the basicity of both nitrogens.

  • Mix: 4-fluoroindazole (1.0 equiv), Alcohol (R-OH, 1.2 equiv), PPh₃ (1.5 equiv) in THF.

  • Activate: Add DEAD/DIAD (1.5 equiv) dropwise at 0 °C.

  • Stir: RT for 12 h.

Reactivity Profile: C3 Functionalization

The C3 position is the primary vector for diversification (e.g., Suzuki coupling partners).

C3-Lithiation & The "Benzyne Trap"

A critical safety/stability question is whether 4-fluoro-3-lithioindazole eliminates LiF to form a hetaryne.

  • Analysis: Elimination requires a leaving group (F) and an adjacent proton or metal. In 4-fluoroindazole, the fluorine is at C4.[1] The lithiated carbon is C3. These positions are separated by the bridgehead carbon (C3a).

  • Verdict: Safe. Direct elimination to form a C3-C4 benzyne is structurally impossible. However, the strong inductive effect of C4-F makes the C3-proton significantly more acidic than in the parent indazole, facilitating rapid lithiation at -78 °C.

Protocol: C3-Lithiation / Trapping

Pre-requisite: N1 must be protected (e.g., SEM, THP, or Boc) to prevent N-deprotonation.

  • Setup: Dissolve N1-protected-4-fluoroindazole in anhydrous THF under Argon. Cool to -78 °C .

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise.

    • Note: The solution often turns deep red/brown.

    • Time: Stir for 45–60 mins at -78 °C. (Faster than unsubstituted indazole due to C4-F activation).

  • Trapping: Add electrophile (e.g., I₂, DMF, B(OiPr)₃) dissolved in THF.

  • Warm: Allow to warm to RT slowly.

Reactivity cluster_lithiation C3-Lithiation Path cluster_risk Risk Assessment Indazole 4-Fluoroindazole (N1-Protected) Li_Species 3-Lithio-4-fluoro-intermediate Indazole->Li_Species n-BuLi, -78°C (Fast due to C4-F -I effect) Trapped 3-Substituted-4-fluoroindazole Li_Species->Trapped Electrophile (E+) Benzyne C3-C4 Benzyne? Impossible IMPOSSIBLE (Bridgehead C3a blocks elimination) Benzyne->Impossible

Caption: C3-functionalization logic proving stability against benzyne elimination.

Electrophilic Aromatic Substitution (SEAr)

When subjecting 4-fluoroindazole to halogenation (e.g., NIS, NBS), the reactivity is dominated by the electron-rich pyrazole ring rather than the deactivated benzene ring.

  • Site of Attack: C3 remains the most nucleophilic site.[1]

  • Competition: The C4-F deactivates the benzene ring (positions C5, C6, C7) towards electrophilic attack.

  • Outcome: Standard halogenation conditions (NIS/DMF) yield the 3-iodo-4-fluoroindazole with high selectivity, avoiding mixtures of benzene-ring halogenated byproducts often seen with electron-rich indazoles (e.g., 5-methoxy).

References

  • Synthesis of 4-Fluoroindazole Precursors

    • Source: Patent CN110452177A. "Synthesis method of 5-bromo-4-fluoro-1H-indazole."

    • URL
  • Indazole Acidity and pKₐ

    • Source: Claramunt, R. M., et al. "The pKa of indazole and its derivatives." Arkivoc (2006).

    • URL:[Link]

  • Regioselective N-Alkylation (NaH/THF)

    • Source: BenchChem Technical Guide. "Regioselective N-alkylation of the 1H-indazole scaffold."

  • C3-Lithiation Protocols

    • Source: Organic Chemistry Portal.[3] "Synthesis of substituted indazoles."

    • URL:[Link]

  • Metabolic Stability of Fluorinated Indazoles

    • Source: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry (2018).

    • URL:[Link]

Sources

alternative methods to palladium-catalyzed synthesis of biaryl indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biaryl indazoles are privileged scaffolds in medicinal chemistry, serving as the pharmacophore in kinase inhibitors (e.g., Axitinib, Linifanib) and anti-inflammatory agents. Historically, Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) has been the default methodology for their synthesis. However, the pharmaceutical industry's shift toward sustainable manufacturing and cost-reduction necessitates alternatives that circumvent Palladium's high cost ($30,000+/kg), toxicity (Class 1 metal), and supply chain volatility.

This guide evaluates four high-performance alternatives: Copper-Catalyzed Arylation , Nickel-Catalyzed Cross-Coupling , Metal-Free Organophotocatalysis , and Rhodium-Catalyzed De Novo Annulation . We analyze these methods based on site-selectivity (N1/N2 vs. C3), atom economy, and scalability.

Copper-Catalyzed Arylation: The Economic Workhorse

Best for: Large-scale N-arylation and C-H functionalization where cost is the primary driver.

While Palladium excels in turnover frequency, Copper (I) systems offer a cost reduction of nearly 1000-fold. Modern ligand design has overcome the traditional limitation of high reaction temperatures (Ullmann-type), allowing for milder conditions.

Mechanism & Causality

Unlike the Pd(0)/Pd(II) cycle, Copper catalysis often proceeds via a Cu(I)/Cu(III) cycle or a radical pathway (Single Electron Transfer - SET).

  • N-Arylation: Utilizes diamine ligands (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) to stabilize the Cu-center, facilitating oxidative addition of aryl halides.

  • C-H Arylation: Often requires a directing group or inherent acidity (C3-H). The presence of oxidants (e.g., Ag₂CO₃ or air) is critical to regenerate the active Cu species in oxidative couplings.

Protocol: Ligand-Promoted N-Arylation of Indazole

This protocol targets the N1-arylation, thermodynamically favored over N2.

Reagents:

  • 1H-Indazole (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • CuI (5 mol%)

  • Ligand: trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene or Dioxane (0.5 M)

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon flow, add CuI, K₃PO₄, and Indazole to a reaction tube.

  • Solvation: Add the aryl iodide (if liquid) and ligand followed by the solvent.

  • Degassing: Sparge with Argon for 5 minutes. Oxygen inhibition is a common failure mode in Cu(I) catalysis.

  • Reaction: Seal and heat to 110 °C for 24 hours.

    • Self-Validation Check: The reaction mixture should turn from a suspension to a distinctive blue-green (if oxidation occurs prematurely) or remain a stable dark suspension. A bright green solution often indicates catalyst death via oxidation to inactive Cu(II) species before the cycle completes.

  • Workup: Cool to RT, dilute with EtOAc, filter through a celite pad (to remove inorganic salts), and concentrate.

Nickel-Catalyzed Cross-Coupling: Earth-Abundant Activation

Best for: Activating inert electrophiles (aryl chlorides, esters, amides) and avoiding precious metals.

Nickel is smaller and more nucleophilic than Palladium, allowing it to undergo oxidative addition into stronger bonds, such as C-O (esters/carbamates) and C-N (amides), which are typically inert to Pd. This allows "orthogonal cross-coupling"—using a phenol derivative (pivalate) as a pseudohalide.

Key Insight: The Ni(I)/Ni(III) Manifold

Nickel catalysts can access one-electron redox manifolds, making them compatible with radical precursors. However, they are highly sensitive to air. The use of air-stable Ni(II) precatalysts (e.g., Ni(OAc)₂ or NiCl₂(PCy₃)₂) reduced in situ is the industry standard for reproducibility.

Metal-Free Organophotocatalysis: The Green Frontier

Best for: C3-Arylation under mild conditions; late-stage functionalization of complex drugs.

This method eliminates metal contamination entirely, a critical advantage for API (Active Pharmaceutical Ingredient) synthesis. It utilizes organic dyes (e.g., 4CzIPN) to harvest visible light, generating aryl radicals from diazonium salts, sulfonium salts, or hydrazines.

Mechanism: Radical Substitution

The excited photocatalyst reduces the aryl source to an aryl radical via Single Electron Transfer (SET). This radical attacks the electron-rich indazole core (typically C3 or N1), followed by oxidation and deprotonation to restore aromaticity.

Protocol: Visible-Light C3-Arylation using 4CzIPN

Reagents:

  • 2-Aryl-2H-indazole (Substrate)[1]

  • Triarylsulfonium salt (Aryl source, 1.5 equiv)

  • Photocatalyst: 4CzIPN (2 mol%)

  • Base: NaHCO₃ (2.0 equiv)

  • Solvent: CH₃CN (degassed)

  • Light Source: Blue LEDs (450 nm, ~10W)

Step-by-Step Methodology:

  • Setup: Add substrate, sulfonium salt, 4CzIPN, and base to a transparent vial.

  • Inertion: Cycle vacuum/Nitrogen 3 times.

  • Irradiation: Place the vial 2-3 cm from the Blue LED source. Use a fan to maintain temperature <35 °C (thermal background reactions can alter regioselectivity).

  • Monitoring: Irradiate for 12-18 hours.

    • Self-Validation Check: The 4CzIPN catalyst is a yellow powder; the solution should remain yellow-green fluorescent. Loss of fluorescence suggests photobleaching (catalyst decomposition).

  • Purification: Remove solvent and purify via flash chromatography.

Rhodium-Catalyzed Annulation: De Novo Synthesis

Best for: Constructing the indazole core with the biaryl bond pre-installed; high regiocontrol.

Instead of attaching an aryl group to an existing indazole, this method builds the indazole from an azobenzene and an aldehyde/alkyne. This is a C-H activation strategy that uses the azo-group as a directing group.[1]

Comparative Analysis of Methods
FeaturePd-Catalyzed (Standard)Cu-CatalyzedNi-CatalyzedMetal-Free (Photo)Rh-Annulation
Cost High (

$)
Very Low ($)Low (

)
Medium (

)
High (

$)
Toxicity High (Residual Metal)ModerateModerate (Sensitizer)Low (No Metal)High
Primary Selectivity C3 or N1 (Ligand dep.)N1 > N2BroadC3 (Radical)De Novo (Flexible)
Temp. Range 80-120 °C100-140 °C60-100 °C25-35 °C100-120 °C
Key Limitation Cost, Metal ScavengingHigh Temp, SolubilityAir SensitivityLight penetration (Scale)Atom Economy

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the optimal synthetic route based on substrate availability and target regiochemistry.

IndazoleSynthesis Start Target: Biaryl Indazole Q1 Is the Indazole ring already formed? Start->Q1 Q2 Target Position? Q1->Q2 Yes DeNovo Rh(III) Annulation (Azobenzene + Aldehyde) Q1->DeNovo No N_Aryl N-Arylation Q2->N_Aryl N1 / N2 C_Aryl C3-Arylation Q2->C_Aryl C3 Q3 Cost Sensitivity? N_Aryl->Q3 Q4 Sustainability/API? C_Aryl->Q4 Cu_Method Cu-Catalyzed (Ullmann-type) Low Cost, High Temp Q3->Cu_Method High (Budget constrained) Ni_Method Ni-Catalyzed (Cross-Coupling) Activates Amides/Esters Q3->Ni_Method Low (Complex electrophile) Q4->Cu_Method Low (C-H Activation) Photo_Method Metal-Free (Photoredox) Green, Mild, C3-Selective Q4->Photo_Method High (No Metal)

Caption: Decision tree for selecting non-Palladium synthetic routes based on structural requirements and process constraints.

Visualizing the Photocatalytic Mechanism (Metal-Free)

This diagram details the Single Electron Transfer (SET) pathway utilized in the 4CzIPN protocol, highlighting the radical generation that avoids transition metal intermediates.

PhotoMechanism PC_Ground 4CzIPN (Ground) PC_Excited 4CzIPN* (Excited) PC_Ground->PC_Excited Excitation Light Blue LED (hv) Light->PC_Excited PC_Excited->PC_Ground SET (Reduction) Substrate Ar-S⁺Ar₂ (Sulfonium Salt) Radical Ar• (Aryl Radical) Substrate->Radical Accepts e- Intermediate Radical Adduct Radical->Intermediate Attacks C3 Indazole Indazole Indazole->Intermediate Product Biaryl Indazole Intermediate->Product Oxidation/-H⁺

Caption: Mechanistic pathway of 4CzIPN-mediated radical arylation, bypassing the need for oxidative addition to a metal center.

References

  • Shi, A., et al. (2023). "Visible-Light-Promoted Metal-Free 3-Arylation of 2-Aryl-2H-indazoles with Triarylsulfonium Salts." Synlett, 34, 457-464. Link

  • Antilla, J. C., et al. (2004).[2] "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, 69, 5578-5587.[2] Link

  • Lian, Y., et al. (2013). "Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture." Journal of the American Chemical Society, 135(19), 7122–7125. Link

  • Nie, S.-M., et al. (2022).[3] "Synthesis of 3-(2-Hydroxyaryl)indazole Derivatives through Radical O-Arylation and [3,3]-Rearrangement." Advanced Synthesis & Catalysis, 364, 3808. Link

  • Shi, S., et al. (2016). "Synthesis of Biaryls through Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides by Carbon-Nitrogen Bond Cleavage." Angewandte Chemie International Edition, 55, 6959-6963. Link

Sources

comparing the efficacy of different boronic acids in coupling with 6-iodo-indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of Boronic Acids in Suzuki-Miyaura Cross-Coupling with 6-Iodo-Indazoles: A Comparative Guide

As a Senior Application Scientist, navigating the functionalization of nitrogen-rich heterocycles requires a deep understanding of catalytic microenvironments. The 6-iodo-indazole scaffold is a privileged pharmacophore in drug discovery, serving as the structural backbone for numerous kinase inhibitors (e.g., Axitinib)[1]. While the carbon-iodine (C-I) bond offers a low dissociation energy—ensuring rapid oxidative addition—the choice of the boronic acid coupling partner dictates the success of the transmetalation step and the overall yield.

This guide objectively compares the reactivity of various boronic acid classes with 6-iodo-indazoles, detailing the mechanistic causality behind experimental outcomes and providing self-validating protocols for your benchwork.

Mechanistic Causality: The 6-Iodo-Indazole Microenvironment

The Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle. When coupling 6-iodo-indazoles, two primary structural factors influence the reaction:

  • The Electrophilic C-I Bond: The high reactivity of the C-I bond ensures that oxidative addition is rarely the rate-determining step. This allows for lower reaction temperatures compared to bromo- or chloro-indazoles[2].

  • The Acidic N-H Proton: Unprotected 1H-indazoles possess an acidic proton (pKa ~14) that can coordinate to the palladium center or consume the basic equivalents (e.g., K₂CO₃, K₃PO₄) required to form the reactive boronate "ate" complex. Consequently, coupling unprotected indazoles with electronically deactivated or sterically hindered boronic acids often leads to stalled transmetalation[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (6-Iodo-indazole) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_2 Pd(II) Diaryl Complex TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Indazole RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting 6-iodo-indazole activation.

Comparative Efficacy of Boronic Acids

The electronic and steric nature of the boronic acid directly impacts the transmetalation rate. If transmetalation is slow, competing side reactions—such as protodeboronation (cleavage of the C-B bond) or homocoupling—will dominate.

Boronic Acid ClassRepresentative SubstrateIndazole N-H StatusOptimal Catalyst SystemTypical YieldMechanistic Causality / Notes
Electron-Rich Aryl 4-Methoxyphenylboronic acidUnprotectedPdCl₂(dppf) or Pd/XPhos>90%High nucleophilicity accelerates transmetalation, outcompeting side reactions[2].
Electron-Deficient Aryl 3-Fluorophenylboronic acidUnprotectedPd(OAc)₂ / SPhos85-95%Good reactivity, but extended heating increases the risk of protodeboronation[2].
Sterically Hindered 2,6-Dimethylphenylboronic acidProtected (SEM/THP)PdCl₂(dppf), 110 °C60-75%Steric clash during transmetalation. Requires N-H protection to tolerate higher thermal energy input without side reactions[1].
Unstable Heteroaryl 4-Pyridylboronic acidProtectedPd(PPh₃)₄, 80 °C<5%Rapid protodeboronation; the Lewis basic nitrogen coordinates to Pd, poisoning the catalyst[2].
Phenol-Based 2-Hydroxyphenylboronic acidUnprotectedVarious<10%Acidic phenol proton neutralizes the base and poisons the catalyst. Must be protected as a methoxy ether prior to coupling[4].

Key Insights:

  • Heteroaryl Limitations: The use of highly unstable boronic acids (e.g., 4-pyridyl or 2-benzothienyl) with halo-indazoles primarily results in protodeboronation, yielding less than 5% of the desired product[2]. Alternative strategies, such as using pinacol boronate esters or switching to Stille coupling, are required.

  • Phenolic Interference: Unprotected phenol-based boronic acids undergo rapid protodeboronation. Protection of the phenol moiety (e.g., as a methoxy ether) is strictly required to achieve viable yields[4].

  • The Role of Protection: For complex syntheses like Axitinib, protecting the indazole N-H with a 2-(trimethylsilyl)ethoxymethyl (SEM) or tetrahydropyranyl (THP) group is a standard self-validating step to prevent catalyst poisoning and base depletion[1].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes a specific rationale and an analytical checkpoint.

Protocol A: Coupling with Stable Aryl Boronic Acids (Unprotected 6-Iodo-1H-indazole)

This protocol utilizes Buchwald ligands (XPhos) which are highly effective for unprotected nitrogen-rich heterocycles[2].

  • Reagent Preparation & Degassing:

    • Action: In a Schlenk flask, combine 6-iodo-1H-indazole (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv) in a 4:1 mixture of 1,4-dioxane and water. Sparge the solution with N₂ for 15 minutes.

    • Causality: Oxygen promotes the Pd(II)-mediated homocoupling of boronic acids.

    • Validation: If LCMS analysis of the crude mixture shows a high concentration of biaryl byproduct (mass = 2x boronic acid - 2B(OH)₂), the degassing step was insufficient.

  • Catalyst Addition:

    • Action: Add Pd₂dba₃ (1.0 mol%) and XPhos (2.5 mol%) under a positive stream of N₂.

    • Causality: XPhos is bulky and electron-rich, preventing the unprotected indazole nitrogen from irreversibly coordinating to the palladium center.

  • Reaction Execution:

    • Action: Heat the mixture to 80 °C for 15 hours.

    • Validation: Monitor via TLC (EtOAc/Hexane). The disappearance of the 6-iodo-indazole spot confirms complete oxidative addition. If the starting material remains but the boronic acid is consumed, protodeboronation has occurred; supplement with an additional 0.5 equiv of boronic acid.

  • Workup:

    • Action: Cool to room temperature, filter through a Celite pad to remove Pd black, and extract with EtOAc. Purify via silica gel chromatography[3].

ExperimentalWorkflow Step1 1. Degassing (Remove O2) Step2 2. Reagent Mixing (Indazole + Boronic Acid) Step1->Step2 Step3 3. Heating (60-100°C under N2) Step2->Step3 Step4 4. Workup (Extract & Purify) Step3->Step4

Step-by-step experimental workflow for the Suzuki coupling of 6-iodo-indazoles.

Protocol B: Coupling with Challenging Boronic Acids (Protected Indazole)

When utilizing sterically hindered or ortho-substituted phenolboronic acids (protected as ethers), the indazole must be protected to withstand the harsher conditions required for transmetalation[4],[1].

  • N-H Protection (Self-Validating Step):

    • Action: React 6-iodo-1H-indazole with SEM-Cl and NaH in DMF at 0 °C.

    • Validation: Confirm complete protection via ¹H NMR (disappearance of the broad N-H singlet at ~13 ppm).

  • Coupling:

    • Action: React the SEM-protected 6-iodo-indazole with the sterically hindered boronic acid (2.0 equiv) using PdCl₂(dppf) (5 mol%) and K₂CO₃ (3.0 equiv) in Dioxane/H₂O at 110 °C.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the reductive elimination step which is often bottlenecked by steric bulk.

  • Deprotection:

    • Action: Treat the purified coupled product with TBAF in THF or TFA in DCM to reveal the free indazole.

References

1.[2] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT URL: 2.[3] An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing URL: 3.[4] From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor | Journal of Medicinal Chemistry - ACS Publications URL: 4.[1] Axitinib - Portico URL:

Sources

Safety Operating Guide

4-Fluoro-6-iodo-4-indazolecarbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 4-Fluoro-6-Iodo-1H-Indazole-3-Carbaldehyde

In drug discovery and development, halogenated indazolecarbaldehydes are highly valued building blocks for synthesizing kinase inhibitors and other targeted therapeutics. The compound commonly referred to as 4-fluoro-6-iodo-4-indazolecarbaldehyde (structurally categorized as 4-fluoro-6-iodo-1H-indazole-3-carbaldehyde, CAS: 887568-09-4) presents specific logistical and environmental challenges[1].

Because this molecule contains both fluorine and iodine substituents, its disposal cannot be treated as standard organic waste. Improper incineration of halogenated organics can release highly corrosive and toxic hydrogen fluoride (HF) and hydrogen iodide (HI) gases. As a Senior Application Scientist, I have structured this guide to provide researchers with self-validating, EHS-compliant protocols for the safe handling, spill response, and disposal of this compound.

Hazard Profile & The Causality of Segregation

To design an effective disposal plan, we must first understand the physicochemical risks associated with the compound. Like many halogenated heterocyclic aldehydes, this chemical is classified under GHS as a Category 2 Skin/Eye Irritant and a Category 3 Specific Target Organ Toxicity (STOT) agent (Respiratory system) [2].

The Logic of Halogenated Segregation: When disposing of chemical waste, the primary mechanism of destruction at approved waste facilities is high-temperature incineration. If 4-fluoro-6-iodo-1H-indazole-3-carbaldehyde is mixed with non-halogenated waste, standard incinerators will not be equipped with the necessary wet scrubbers to neutralize the resulting HF and HI gases. Therefore, strict segregation into a designated Halogenated Organic Waste stream is non-negotiable [2].

Quantitative Safety & Containment Specifications
ParameterSpecification / RequirementOperational Rationale
Waste Classification Halogenated Organic WastePrevents atmospheric release of HF/HI during incineration.
Primary Containment High-Density Polyethylene (HDPE) or Amber GlassPrevents photodegradation of the iodo-substituent and resists solvent corrosion.
Glove Specification Nitrile (Double-gloved for solutions)Protects against dermal absorption; iodine compounds can permeate thin latex.
Ventilation Fume Hood (Face velocity >100 fpm)Mitigates inhalation risks associated with STOT SE Category 3 (respiratory irritation).

Standard Operating Procedure (SOP): Step-by-Step Disposal

The following protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) and standard institutional EHS guidelines for halogenated heterocycles.

Phase 1: Preparation and Segregation

  • Verify the State: Determine if the waste is a pure solid (e.g., expired reagent, weighing paper residue) or dissolved in a solvent (e.g., reaction mother liquor).

  • Select the Receptacle:

    • For Liquids: Use a dedicated, clearly labeled "Halogenated Solvent Waste" carboy (typically HDPE). Ensure the solvent matrix (e.g., Dichloromethane, Chloroform, or Ethyl Acetate) is compatible with the container.

    • For Solids: Use a dedicated, wide-mouth amber glass or HDPE jar labeled "Hazardous Solid Waste - Halogenated Organics."

Phase 2: Transfer and Containment 3. Liquid Transfer: Working entirely within a certified chemical fume hood, use a closed-system funnel to transfer the liquid waste into the halogenated waste carboy. Do not mix with acetone or non-halogenated streams. 4. Solid Transfer: Carefully sweep solid residues or contaminated consumables (weighing boats, filter papers) into the solid waste jar. Avoid generating dust, as fine particles dispersed in air may ignite or cause severe respiratory irritation [2].

Phase 3: Labeling and EHS Handoff 5. Documentation: Affix a hazardous waste tag immediately. Explicitly list "4-Fluoro-6-iodo-1H-indazole-3-carbaldehyde" and note the presence of "Fluorine" and "Iodine" to alert the disposal facility of the scrubber requirements. 6. Storage: Store the sealed waste containers in a secondary containment tray in a cool, well-ventilated satellite accumulation area, away from strong oxidizing agents and strong bases [2].

Emergency Spill Response Protocol

A self-validating safety system must account for operational failures. If a spill occurs outside the fume hood, execute the following steps:

  • Evacuate and Assess: Immediately clear personnel from the immediate vicinity. Assess the scale of the spill. If it exceeds 50 grams or involves highly volatile halogenated solvents, contact EHS immediately.

  • PPE Donning: Equip safety goggles, a lab coat, and double nitrile gloves. If dust generation is likely, a NIOSH-approved N95 or P100 particulate respirator is required[2].

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for large spills.

  • Containment (Solid Spill): Lightly mist the solid with a compatible, non-reactive solvent (like water, if safe to do so) to suppress dust formation before sweeping.

  • Collection: Use a non-sparking tool to scoop the absorbed material or wetted solid into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the spill area thoroughly with soap and water, collecting the rinsate into the halogenated waste stream.

Waste Routing Visualization

To ensure standard operational compliance across your laboratory team, the following decision-tree dictates the logistical flow of 4-fluoro-6-iodo-1H-indazole-3-carbaldehyde waste.

WasteRouting Start 4-Fluoro-6-iodo-1H-indazole-3-carbaldehyde Waste Generation Decision Physical State? Start->Decision Solid Solid Residue (Powder/Crystals) Decision->Solid Unreacted / Consumables Liquid Dissolved in Solvent (Reaction Matrix) Decision->Liquid Mother Liquor SolidWaste Route to: Hazardous Solid Waste (Halogenated) Solid->SolidWaste Halogenated Route to: Halogenated Liquid Waste Carboy Liquid->Halogenated Labeling Affix EPA/RCRA Tag: Declare 'F' and 'I' Content SolidWaste->Labeling Halogenated->Labeling EHSPickup EHS / Approved Waste Disposal Plant (Incineration with Scrubbers) Labeling->EHSPickup

Workflow for the segregation and disposal routing of halogenated indazolecarbaldehyde waste.

References

Operational Safety & Logistics Guide: 4-Fluoro-6-iodo-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Notice of Nomenclature Correction: The chemical name provided ("4-Fluoro-6-iodo-4-indazolecarbaldehyde") contains a nomenclature redundancy. Based on Chemical Abstract Service (CAS) registry data, the chemically accurate designation for this structure is 4-Fluoro-6-iodo-1H-indazole-3-carbaldehyde (CAS: 887568-09-4). This guide is engineered for this specific isomer.

Compound Profile & Strategic Risk Assessment

To handle this compound safely, one must understand its reactive moieties.[1] It is not merely a "powder"; it is a multi-functional scaffold with specific vulnerabilities.

FeatureChemical ImplicationOperational Consequence
Iodine (C-I Bond) Weak carbon-halogen bond; susceptible to homolytic cleavage by UV light.Strict Light Exclusion: Degraded material releases free iodine (

), causing corrosion and synthesis failure.
Aldehyde (-CHO) Electrophilic; prone to autoxidation to carboxylic acid upon air exposure.Inert Atmosphere: Must be stored and handled under Nitrogen (

) or Argon (

).
Indazole Core Nitrogen-rich heterocycle; potential sensitizer.Zero-Contact Protocol: Treat as a potential skin/respiratory sensitizer.
Hazard Classification (GHS Estimate)

Based on structural analogs (SAR) and available vendor data:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation.[2]

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[2]

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient. The presence of the iodine and aldehyde groups requires barriers against both particulate exposure and chemical permeation.

ZoneEquipmentTechnical Specification
Respiratory Fume Hood Primary: Class II Biological Safety Cabinet or Chemical Fume Hood with face velocity >100 fpm. Secondary: N95/P100 respirator if handling outside containment (not recommended).
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield) for prolonged handling. Rationale: Halogenated organics can permeate thin nitrile.
Ocular Chemical Goggles Tightly fitting safety goggles (ANSI Z87.1). Face shield required if handling >5g or liquids.
Body Lab Coat 100% Cotton or Nomex (fire-resistant). Synthetic blends can melt onto skin if a solvent fire occurs.

Operational Protocols: From Receipt to Reaction

Phase A: Receiving & Inspection
  • Verify Integrity: Upon receipt, inspect the vial for yellow/brown discoloration before opening. Dark brown indicates free iodine release (decomposition).

  • Equilibration: Allow the sealed container to reach room temperature before opening to prevent water condensation, which hydrates the aldehyde.

Phase B: Storage (The "Cold-Dark-Dry" Rule)
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon preferred due to density).

  • Container: Amber glass vial with a Teflon-lined cap. Seal with Parafilm to retard oxygen diffusion.

Phase C: Weighing & Transfer (The Critical Step)

Static electricity is a major risk with dry heteroaromatic powders, causing dispersion.

  • Ionization: Use an anti-static gun or ionizer bar inside the balance draft shield.

  • Closed Transfer:

    • Do not use spatulas for quantities <10mg.

    • Technique: Dissolve the entire contents of the vendor vial in the reaction solvent (e.g., anhydrous DMSO or DMF) within the vial, then transfer the solution via syringe. This eliminates dust exposure entirely.

  • Solvent Compatibility:

    • Compatible: DMSO, DMF, DCM, THF (anhydrous).

    • Incompatible: Water, Alcohols (slow hemiacetal formation), Strong Oxidizers.

Phase D: Reaction Setup
  • Purging: Sparge reaction solvents with Nitrogen for 15 minutes prior to addition. Oxygen inhibits Palladium-catalyzed cross-couplings (Suzuki/Sonogashira) often used with this iodide.

  • Light Protection: Wrap reaction vessels in aluminum foil if the reaction time exceeds 1 hour.

Visualized Workflows

Workflow 1: Safe Handling Logic

SafeHandling Receipt Receipt of Chemical (Check for Brown Color) Storage Storage 2-8°C | Dark | Inert Gas Receipt->Storage Equilibrate Warm to Room Temp (Prevent Condensation) Storage->Equilibrate Transfer Transfer Method Equilibrate->Transfer SolventTransfer Dissolve in Vial (Zero Dust) Transfer->SolventTransfer Preferred SolidWeighing Weigh Solid (Anti-Static Gun Req.) Transfer->SolidWeighing If Necessary

Caption: Decision logic for minimizing exposure and degradation during handling.

Workflow 2: Waste Disposal Decision Tree

WasteDisposal Waste Waste Generation Type Is it Solid or Liquid? Waste->Type Solid Solid Waste (Contaminated Wipes/Vials) Type->Solid Liquid Liquid Waste Type->Liquid Bin1 Solid HazWaste Bin (Double Bagged) Solid->Bin1 Halogenated Halogenated Organic Waste (Contains DCM, Chloroform, or Product) Liquid->Halogenated Standard Path NonHalogenated Non-Halogenated Organic (Only if <0.1% Product) Liquid->NonHalogenated Rare Bin2 Carboy: Halogenated (Do NOT mix with Acids) Halogenated->Bin2

Caption: Classification logic for disposal to prevent regulatory violations.

Emergency Response Procedures

Spill Management (Dry Powder)

Do NOT use water. Water spreads the hydrophobic powder and hydrolyzes the aldehyde.

  • Evacuate: Clear the immediate area (radius: 3 meters).

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Contain: Cover spill with oil-sorbent pads or damp paper towels (dampened with PEG or mineral oil, not water) to trap dust.

  • Clean: Wipe surfaces with 10% Sodium Thiosulfate solution (neutralizes iodine) followed by Ethanol.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[2][4][6][7][8] Critical: Lift eyelids to remove trapped particles.

  • Skin Contact: Wash with soap and water.[2][4][6][7][8] Do not use alcohol immediately, as it may increase transdermal absorption of the halogenated compound.

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential iodine sensitization).

References

  • National Institutes of Health (NIH). (2024). Chemical Safety Guide: Handling Halogenated Solvents and Intermediates. Retrieved March 1, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-6-iodo-4-indazolecarbaldehyde
Reactant of Route 2
4-Fluoro-6-iodo-4-indazolecarbaldehyde

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。